Product packaging for Trimedlure(Cat. No.:CAS No. 12002-53-8)

Trimedlure

Cat. No.: B076008
CAS No.: 12002-53-8
M. Wt: 232.74 g/mol
InChI Key: APMORJJNVZMVQK-UHFFFAOYSA-N
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Description

Trimedlure is a highly effective synthetic attractant, specifically developed for the male Mediterranean fruit fly (Ceratitis capitata). As a potent parapheromone, it mimics the natural sex pheromone, eliciting a strong, long-range attraction and excitatory response in male flies. This makes it an indispensable tool in entomological research, particularly in the study of insect behavior, ecology, and population dynamics. Its primary research applications include the development and optimization of monitoring and surveillance programs for this economically significant agricultural pest. Furthermore, this compound is critical for the implementation and assessment of Sterile Insect Technique (SIT) and other area-wide integrated pest management (IPM) strategies. By enabling the accurate tracking and trapping of Medfly populations, this compound provides researchers with vital data for modeling pest outbreaks and evaluating the efficacy of control measures. Supplied strictly for research purposes, this compound is essential for advancing scientific understanding and developing sustainable solutions in global agricultural protection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21ClO2 B076008 Trimedlure CAS No. 12002-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMORJJNVZMVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881005
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12002-53-8, 7771-58-6
Record name Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Composition and Isomers of Trimedlure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a potent synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), plays a crucial role in the monitoring and control of this significant agricultural pest.[1] Its effectiveness, however, is not uniform across its commercially produced forms, as it exists as a complex mixture of various stereoisomers. This technical guide provides a comprehensive overview of the chemical composition of this compound, delves into the intricacies of its isomeric forms, and presents detailed experimental protocols for its analysis. A thorough understanding of this compound's isomeric composition is paramount for optimizing its efficacy in pest management strategies.

Chemical Composition of this compound

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₂H₂₁ClO₂. The technical-grade product is a complex mixture of eight isomers, which arise from the chiral centers and the substitution pattern on the cyclohexane ring.[2] These isomers are broadly categorized into cis and trans configurations, with the trans isomers being the primary attractive components. Commercial preparations of this compound typically consist of 90-95% trans isomers and 5-10% cis isomers.[3]

The core structure of this compound is a substituted cyclohexane ring with a tert-butyl ester group, a methyl group, and a chlorine atom. The relative spatial arrangement of these substituents gives rise to the different isomers, each with distinct chemical and biological properties.

Isomers of this compound

The eight isomers of this compound are designated as A, B1, B2, and C for the four trans isomers, and V, W, X, and Y for the four cis isomers. The trans isomers, where the methyl and ester groups are on opposite sides of the cyclohexane ring, are the most biologically active components.[2] Among these, isomer C has been consistently identified as the most potent attractant for the Mediterranean fruit fly.[1][2]

The relative attractiveness of the four main trans isomers follows the order: TML-C > TML-A > TML-B1 > TML-B2 .[2] The specific stereochemistry of the most active enantiomer of isomer C has been identified as the 1S,2S,4R enantiomer of the tert-butyl ester of cis-4-chloro-trans-2-methylcyclohexanecarboxylic acid.[4]

Isomer Relationship Diagram

G cluster_this compound This compound Isomers This compound This compound Isomer C Isomer C This compound->Isomer C Most Biologically Active Isomer A Isomer A This compound->Isomer A Isomer B1 Isomer B1 This compound->Isomer B1 Isomer B2 Isomer B2 This compound->Isomer B2 Isomer V Isomer V This compound->Isomer V Isomer W Isomer W This compound->Isomer W Isomer X Isomer X This compound->Isomer X Isomer Y Isomer Y This compound->Isomer Y

Caption: Relationship of the eight isomers of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the isomeric composition and biological activity of this compound.

Table 1: Typical Isomeric Composition of Commercial this compound

Isomer TypePercentage in Commercial Product
trans-Isomers (A, B1, B2, C)90-95%[3]
cis-Isomers (V, W, X, Y)5-10%[2]

Table 2: Relative Attractiveness of trans-Trimedlure Isomers to Ceratitis capitata

IsomerRelative Attractiveness
TML-CMost Attractive[1][2]
TML-ASecond Most Attractive[2]
TML-B1Third Most Attractive[2]
TML-B2Least Attractive[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

The separation and quantification of this compound isomers are typically achieved using gas chromatography-mass spectrometry (GC-MS). The following is a general protocol based on established methods.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for isomer separation (e.g., 5% phenyl-methylpolysiloxane).

2. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a derivatization step, such as trimethylsilylation, to improve the volatility and chromatographic separation of the isomers.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-350.

4. Data Analysis:

  • Identify the individual isomers based on their retention times and mass spectra.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Experimental Workflow for GC-MS Analysis

G Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Data Acquisition

Caption: Workflow for GC-MS analysis of this compound isomers.

Conclusion

This technical guide has provided a detailed examination of the chemical composition and isomeric forms of this compound. The key takeaway for researchers and professionals in drug development and pest management is the critical importance of the isomeric ratio in determining the biological efficacy of this potent insect attractant. The dominance of the trans-isomers, particularly isomer C, in eliciting a strong attractive response in the Mediterranean fruit fly underscores the need for precise analytical methods to ensure the quality and consistency of commercial this compound formulations. The provided experimental protocol for GC-MS analysis serves as a foundational method for the characterization and quality control of this compound, ultimately contributing to more effective and targeted pest control strategies. Further research into the stereospecific synthesis of the most active isomers holds the potential for the development of even more potent and selective attractants.

References

A Technical Guide to the Synthesis of Trimedlure Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical tool in pest management and quarantine programs worldwide. It is a mixture of eight stereoisomers of tert-butyl 4- (and 5-)chloro-2-methylcyclohexanecarboxylate. The biological activity of this compound is primarily attributed to its four trans isomers, designated as A, B1, B2, and C, with isomer C generally exhibiting the highest attractancy.[1] The precise synthesis and stereochemical control of these isomers are paramount for developing more effective and selective lures. This technical guide provides an in-depth overview of the synthetic pathways, experimental protocols, and quantitative data for the preparation of this compound stereoisomers.

Synthetic Strategies

The synthesis of individual this compound stereoisomers presents a significant challenge due to the presence of three chiral centers in the substituted cyclohexane ring. The primary synthetic approaches involve the stereoselective construction of the corresponding 4- or 5-chloro-2-methylcyclohexanecarboxylic acid precursors, followed by esterification with tert-butanol.

A common strategy for the synthesis of the trans-Trimedlure isomers begins with trans-6-methyl-3-cyclohexene-1-carboxylic acid. This starting material can be subjected to hydrochlorination to introduce the chlorine atom at the 4- or 5-position, followed by esterification. The stereochemical outcome of the hydrochlorination step is crucial for obtaining the desired isomers.

Alternatively, a Diels-Alder reaction can be employed to construct the substituted cyclohexane ring with the desired relative stereochemistry. For example, the reaction of a suitable diene with a dienophile can provide a precursor with the correct arrangement of the methyl and carboxyl groups, which can then be further functionalized to introduce the chlorine atom.

The final esterification with tert-butanol is often challenging due to the steric hindrance of both the tertiary alcohol and the substituted cyclohexanecarboxylic acid. Specialized esterification methods are often required to achieve reasonable yields.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of key intermediates and the final this compound isomers.

Synthesis of trans-2-Methyl-6-oxabicyclo[3.2.1]octan-7-one

This lactone is a key intermediate in the synthesis of 5-substituted-2-methylcyclohexanecarboxylic acids.

  • Iodolactonization of trans-6-methyl-3-cyclohexene-1-carboxylic acid: To a solution of trans-6-methyl-3-cyclohexene-1-carboxylic acid in a suitable solvent, an iodine source (e.g., I2) and a base (e.g., NaHCO3) are added. The reaction proceeds via an iodonium-induced cyclization to form the iodolactone.

  • Reductive deiodination: The resulting iodolactone is then treated with a reducing agent, such as tributyltin hydride, to remove the iodine atom and afford the desired lactone.

Synthesis of cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylic Acid (A Precursor for a Ceralure Isomer, adaptable for this compound)

This procedure, developed for the iodo-analog Ceralure, illustrates the ring-opening of the lactone and can be adapted for the synthesis of chloro-analogs.

  • To a solution of trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one (1 equivalent) and sodium iodide (3 equivalents) in dry acetonitrile, trichloromethylsilane (1 equivalent) is added under a nitrogen atmosphere.[2]

  • The mixture is refluxed for 2 hours, then concentrated.[2]

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with saturated sodium thiosulfate solution and dried over Na2SO4.[2]

  • The solvent is evaporated to yield a mixture of cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acid and its trans,trans isomer.[2]

Esterification to form tert-Butyl Esters (this compound Isomers)

The sterically hindered nature of the cyclohexanecarboxylic acid and tert-butanol necessitates specific esterification conditions.

  • Acid Chloride Formation: The carboxylic acid precursor is converted to its corresponding acid chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane.

  • Esterification: The acid chloride is then reacted with tert-butanol in the presence of a base, such as pyridine, at low temperatures to form the desired tert-butyl ester.

Quantitative Data

The following tables summarize the yields and purity data for the synthesis of a Ceralure isomer, which provides a relevant example for the synthesis of this compound isomers.

StepProductYield (%)Purity (%)Reference
Ring opening of trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-oneMixture of iodo-acid isomers--[2]
Esterification of cis-5-iodo-trans-2-methylcyclohexane-1-carboxylic acidEthyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate (Ceralure B1)80>98[2]

Visualizations

Synthetic Pathway to a Ceralure B1 Precursor

Synthesis_Pathway A trans-6-Methyl-3-cyclohexene- 1-carboxylic acid B Iodolactonization A->B I2, NaHCO3 C trans-2-Methyl-6-oxabicyclo [3.2.1]octan-7-one B->C Reduction D Ring Opening (MeSiCl3, NaI) C->D E cis-5-Iodo-trans-2-methyl- cyclohexane-1-carboxylic acid D->E

Caption: Synthetic route to a key carboxylic acid precursor for Ceralure B1.

General Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Cyclohexane- carboxylic Acid C Acid Chloride Formation A->C Oxalyl Chloride B tert-Butanol D Esterification B->D C->D tert-Butanol, Pyridine E This compound Stereoisomer D->E

Caption: General workflow for the esterification of the carboxylic acid precursors.

Separation and Analysis of Stereoisomers

Due to the formation of multiple stereoisomers in most synthetic routes, the separation and purification of the individual isomers are critical. Preparative gas chromatography (GC) and fractional crystallization are the primary methods used to isolate the four active trans-Trimedlure isomers.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the identification and characterization of the individual stereoisomers.

Conclusion

The stereoselective synthesis of this compound isomers is a complex but crucial endeavor for the development of effective and environmentally friendly pest management strategies. This guide provides a foundational understanding of the synthetic approaches, experimental considerations, and analytical methods involved. Further research into more efficient and stereoselective synthetic routes will continue to be a priority in this field.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Trimedlure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Trimedlure, a synthetic attractant for the male Mediterranean fruit fly, Ceratitis capitata. This compound is a complex mixture of eight isomers, and understanding the relationship between their chemical structures and biological activity is crucial for developing more effective and selective lures for pest management. This document delves into the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's activity.

Core Concepts in this compound SAR

This compound, chemically known as tert-butyl 4- and 5-chloro-cis- and -trans-2-methylcyclohexane-1-carboxylate, is a chiral molecule with multiple stereoisomers.[1][2][3] The commercial product is a mixture of these isomers, with the trans isomers being the primary attractive components.[4] The biological activity of this compound is highly dependent on the specific stereochemistry of the individual isomers.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key molecular features that govern the attractiveness of this compound isomers.[1][2][3] These studies have demonstrated a correlation between molecular descriptors such as volume, surface area, specific torsion angles, and interatomic distances, and the field capture rates of male medflies.[1][2]

Quantitative Structure-Activity Relationship Data

The relative attractiveness of the four major trans isomers of this compound has been determined through field tests. The isomer designated as TML-C is the most attractive, followed by TML-A, TML-B₁, and TML-B₂.[4]

Isomer DesignationChemical Name (Abbreviated)Relative Attractiveness
TML-Ctert-butyl cis-4-chloro-trans-2-methylcyclohexane-1-carboxylateMost Attractive
TML-Atert-butyl trans-5-chloro-trans-2-methylcyclohexane-1-carboxylateModerately Attractive
TML-B₁tert-butyl trans-4-chloro-trans-2-methylcyclohexane-1-carboxylateLess Attractive
TML-B₂tert-butyl cis-5-chloro-trans-2-methylcyclohexane-1-carboxylateLeast Attractive

Furthermore, research into the enantiomers of the most active isomer, TML-C, has revealed that the (1S,2S,4R) enantiomer is the most biologically active component of this compound.[3] This highlights the critical role of stereochemistry in the interaction with the fly's olfactory receptors.

Experimental Protocols

The evaluation of this compound's structure-activity relationship relies on robust and standardized experimental protocols. The primary methods employed are field trapping and laboratory-based bioassays.

Field Trapping Bioassay

This method assesses the attractiveness of different this compound isomers or analogs under real-world conditions.

Materials:

  • Jackson traps or similar sticky traps

  • Cotton wicks or polymeric plugs for lure dispensation

  • Solutions of purified this compound isomers or analogs in a suitable solvent (e.g., acetone)

  • Sterile or wild male Mediterranean fruit flies for release (if required)

Procedure:

  • Lure Preparation: Apply a standardized dose (e.g., 2 mL of a specific concentration) of the test compound onto a cotton wick or use a pre-loaded polymeric plug.[5][6][7]

  • Trap Deployment: Suspend the baited traps from tree branches in a grid pattern within an orchard or suitable habitat.[5] Traps should be separated by a sufficient distance (e.g., 25-50 meters) to avoid interference.[5]

  • Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation.[4] Rotate the positions of the different treatments between successive trials.[5]

  • Fly Release (for sterile fly studies): Release a known number of sterile male medflies in the center of the trap grid.[8]

  • Data Collection: After a defined period (e.g., 24 hours), collect the sticky inserts from the traps.[5]

  • Analysis: Count the number of captured male medflies per trap.[5] Transform the data (e.g., using a square root transformation) to normalize the distribution and perform analysis of variance (ANOVA) to determine significant differences between treatments.[4]

Laboratory Bioassay: Carousel Olfactometer

This assay provides a controlled environment to measure the behavioral response of flies to different lures.

Materials:

  • Carousel olfactometer (e.g., a 1 m³ enclosure with a rotating carousel)[6]

  • Standard Jackson traps

  • This compound-baited dispensers and unbaited controls

  • Laboratory-reared male Mediterranean fruit flies (12-14 days old)[6]

Procedure:

  • Acclimatization: Acclimate the male flies to the experimental conditions.

  • Assay Setup: Place a trap baited with the test lure and a control trap (empty or solvent-baited) on the rotating carousel (e.g., rotating at 2 rpm).[6]

  • Fly Introduction: Introduce a known number of male flies (e.g., 40) into the enclosure.[6]

  • Observation Period: Allow the flies to respond to the lures for a set period (e.g., 4 hours).[6]

  • Data Collection: Count the number of flies captured in each trap.[6]

  • Analysis: Calculate the proportion of flies captured in the baited trap relative to the total number of flies introduced. Compare the responses to different lures using appropriate statistical tests.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the processes involved in this compound research, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G Hypothetical Olfactory Signaling Pathway for this compound cluster_0 Odorant Recognition cluster_1 Signal Transduction cluster_2 Neural Processing and Behavior This compound Isomer This compound Isomer Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) This compound Isomer->Odorant Binding Protein (OBP) Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant Binding Protein (OBP)->Olfactory Receptor (OR) G-protein Activation G-protein Activation Olfactory Receptor (OR)->G-protein Activation Second Messenger Cascade Second Messenger Cascade G-protein Activation->Second Messenger Cascade Ion Channel Opening Ion Channel Opening Second Messenger Cascade->Ion Channel Opening Action Potential Action Potential Ion Channel Opening->Action Potential Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe Behavioral Response (Attraction) Behavioral Response (Attraction) Signal to Antennal Lobe->Behavioral Response (Attraction) G Experimental Workflow for this compound Bioassays Lure Preparation Lure Preparation Trap Deployment/Assay Setup Trap Deployment/Assay Setup Lure Preparation->Trap Deployment/Assay Setup Fly Release/Introduction Fly Release/Introduction Trap Deployment/Assay Setup->Fly Release/Introduction Data Collection Data Collection Fly Release/Introduction->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis SAR Interpretation SAR Interpretation Statistical Analysis->SAR Interpretation

References

The Enigmatic Allure: A Technical Guide to the Mechanism of Action of Trimedlure in Ceratitis capitata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a potent parapheromone, has been a cornerstone in the monitoring and control of the Mediterranean fruit fly, Ceratitis capitata, a devastating agricultural pest. Despite its widespread use, a comprehensive understanding of its precise mechanism of action at the molecular level remains a subject of ongoing research. This technical guide synthesizes the current knowledge, detailing the behavioral, electrophysiological, and molecular processes that govern the attraction of C. capitata to this compound. It aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the existing data, experimental methodologies, and the hypothesized signaling cascade, thereby highlighting areas for future investigation and the development of novel pest management strategies.

Introduction

The Mediterranean fruit fly, Ceratitis capitata (Wiedemann), poses a significant threat to global agriculture due to its broad host range and invasive nature. Integrated pest management (IPM) strategies heavily rely on monitoring and male annihilation techniques, for which the synthetic lure, this compound, is of paramount importance. This compound is a multi-component mixture of stereoisomers of tert-butyl 4-(and 5)-chloro-2-methylcyclohexane-1-carboxylate. Understanding how this lure manipulates the fly's olfactory system to elicit a powerful attractive response is crucial for optimizing its efficacy and for the rational design of new, more potent, and specific attractants. This guide delves into the intricate mechanism of action, from the initial interaction with the fly's sensory apparatus to the ultimate behavioral output.

Behavioral Response to this compound

The primary and most evident effect of this compound is the potent attraction of male Ceratitis capitata. This response is influenced by various factors including the isomer composition of the lure, its concentration, and environmental conditions.

Field and Laboratory Observations

Field studies have consistently demonstrated the effectiveness of this compound in trapping male medflies. The composition of the lure is critical, with specific isomers showing differential attractiveness. Wind tunnel assays have provided a more controlled environment to study the fly's behavior. In response to a plume of this compound, male flies exhibit a characteristic upwind flight pattern, involving a zigzagging anemotactic flight, which is a common behavior in insects navigating towards a source of a sex pheromone.

The Olfactory Pathway: A Hypothesized Mechanism

The perception of this compound by Ceratitis capitata is believed to follow the general principles of insect olfaction. This process involves the capture of the odorant molecules by specialized proteins, their transport to olfactory receptors, and the subsequent activation of a signaling cascade that leads to neuronal firing.

Odorant Binding Proteins (OBPs): The First Encounter

Odorant Binding Proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect antennae. They are thought to play a crucial role in solubilizing hydrophobic odorant molecules and transporting them to the olfactory receptors. While no study has definitively shown a direct binding of this compound to a specific OBP in C. capitata, several OBPs have been identified and characterized in this species, making them prime candidates for this initial interaction. The expression of certain OBPs is enriched in the antennae, further suggesting their role in olfaction.

A proposed workflow for identifying this compound-binding OBPs is as follows:

experimental_workflow_obp Figure 1. Experimental Workflow for OBP Identification cluster_0 OBP Identification and Cloning cluster_1 Protein Expression and Purification cluster_2 Binding Assays cluster_3 Validation antennal_rna Antennal RNA Extraction cdna_synthesis cDNA Synthesis antennal_rna->cdna_synthesis pcr_amplification PCR Amplification of OBP Genes cdna_synthesis->pcr_amplification cloning Cloning into Expression Vector pcr_amplification->cloning expression Recombinant OBP Expression (e.g., E. coli) cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification fluorescence_assay Fluorescence Binding Assay with NPN purification->fluorescence_assay radioligand_assay Radiolabeled this compound Binding Assay purification->radioligand_assay ms_analysis Mass Spectrometry to Confirm Binding fluorescence_assay->ms_analysis radioligand_assay->ms_analysis

Figure 1. A generalized workflow for identifying and characterizing Odorant Binding Proteins that may bind to this compound.

Olfactory Receptors (ORs): The Key to Specificity

The specificity of the olfactory response is determined by Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). In insects, ORs form a complex with a highly conserved co-receptor, Orco. The binding of a ligand, such as this compound, to a specific OR is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron.

To date, the specific OR(s) in Ceratitis capitata that respond to this compound have not been identified. This represents a significant knowledge gap in understanding the mechanism of action. Identifying these receptors is a critical next step in this field of research.

The hypothesized signaling pathway at the dendritic membrane of an olfactory sensory neuron is depicted below:

signaling_pathway Figure 2. Hypothesized Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Dendritic Membrane of OSN This compound This compound obp OBP This compound->obp Binding trimedlure_obp This compound-OBP Complex obp->trimedlure_obp or Olfactory Receptor (OR) trimedlure_obp->or Delivery ion_channel Ion Channel Opening or->ion_channel Activation orco Orco (Co-receptor) orco->ion_channel Gating depolarization Neuron Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Firing depolarization->action_potential To Antennal Lobe To Antennal Lobe action_potential->To Antennal Lobe

Figure 2. A diagram illustrating the hypothesized signaling cascade initiated by this compound in a Ceratitis capitata olfactory sensory neuron.

Electrophysiological Evidence

Electrophysiological techniques provide a direct measure of the response of the olfactory system to chemical stimuli. Electroantennography (EAG) and Single Sensillum Recording (SSR) are two key methods used to quantify these responses.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna, representing the collective response of many olfactory sensory neurons. Studies on C. capitata have demonstrated a dose-dependent EAG response to this compound and its isomers.

IsomerRelative EAG Response (Male)Relative EAG Response (Female)
This compound (mixture)+++++
Isomer A++++++
Isomer B1+++++
Isomer B2++
Isomer C++++++
Table 1: A qualitative summary of representative EAG responses of male and female Ceratitis capitata to this compound and its isomers. The number of '+' symbols indicates the relative magnitude of the response.

Experimental Protocol: Electroantennography (EAG)

  • Fly Preparation: An adult Ceratitis capitata is immobilized, and the head is excised.

  • Electrode Placement: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, while the reference electrode is inserted into the head capsule.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of this compound is injected into the airstream.

  • Signal Amplification and Recording: The potential difference between the electrodes is amplified and recorded using specialized software. The amplitude of the negative voltage deflection is measured as the EAG response.

Single Sensillum Recording (SSR)

SSR allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum. This technique provides much finer resolution than EAG, making it possible to identify the specific types of neurons that respond to a particular odorant. While a detailed SSR study specifically for this compound in C. capitata is not yet available in the published literature, this methodology is critical for pinpointing the exact neuronal targets of the lure.

Experimental Protocol: Single Sensillum Recording (SSR)

  • Fly Preparation: The fly is immobilized in a plastic pipette tip or on a slide with wax, leaving the antennae exposed and accessible.

  • Electrode Placement: A sharpened tungsten recording electrode is inserted into the shaft of a single antennal sensillum. A reference electrode is placed in the eye or another part of the body.

  • Stimulus Delivery: Similar to EAG, a controlled puff of this compound-laden air is delivered to the antenna.

  • Recording and Analysis: The extracellular action potentials from the neuron(s) within the sensillum are recorded. The change in the firing rate upon stimulus presentation is quantified.

Future Directions and Conclusion

The mechanism of action of this compound in Ceratitis capitata is a complex process that is not yet fully understood. While behavioral and electrophysiological data have provided valuable insights, the molecular components, particularly the specific olfactory receptors, remain to be identified. Future research should focus on:

  • Deorphanization of C. capitata Olfactory Receptors: Functional screening of the fly's OR repertoire using heterologous expression systems (e.g., Xenopus oocytes, Drosophila "empty neuron" system) is essential to identify the receptor(s) for this compound.

  • Quantitative Binding Assays: Determining the binding affinities of this compound and its isomers to candidate OBPs and the identified ORs will provide crucial quantitative data.

  • In-depth Electrophysiology: Comprehensive SSR studies are needed to characterize the response properties of individual olfactory sensory neurons to this compound.

  • Structural Biology: Elucidating the three-dimensional structure of this compound bound to its OBP and/or OR will provide a basis for the rational design of novel attractants.

A complete understanding of the mechanism of action of this compound will not only satisfy a fundamental scientific curiosity but also pave the way for the development of more effective and environmentally friendly strategies for the control of the Mediterranean fruit fly. This knowledge will be invaluable for researchers, scientists, and professionals involved in the development of the next generation of pest management tools.

Olfactory Receptor Response to Trimedlure in the Mediterranean Fruit Fly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediterranean fruit fly, Ceratitis capitata (medfly), is a significant agricultural pest, causing extensive damage to a wide variety of fruit crops. Control and monitoring strategies for this invasive species heavily rely on the use of synthetic lures, with Trimedlure being a prominent male-specific attractant. Understanding the molecular mechanisms underlying the detection of this compound by the medfly's olfactory system is crucial for the development of more effective and targeted pest management strategies. This technical guide provides an in-depth overview of the current knowledge on the olfactory receptor response to this compound in medflies, focusing on electrophysiological data, relevant experimental protocols, and the putative signaling pathways involved. While the specific olfactory receptor(s) that bind this compound have not yet been definitively identified, this guide synthesizes the available research to provide a comprehensive resource for professionals in the field.

Data Presentation: Electrophysiological Responses to this compound Isomers

Electrophysiological studies, primarily using electroantennography (EAG), have demonstrated that the medfly antenna is sensitive to this compound. The response, however, varies significantly depending on the specific isomer of the compound. This compound is a mixture of four trans isomers: A, B1, B2, and C.

IsomerSexEAG Response Magnitude (Relative to other isomers)Peak Response Dosage (µg)Notes
C MaleHighest~10Apparent EAG selectivity in males correlates with field attractancy.[1]
A MaleModerate~10
B1 MaleModerate~10
B2 MaleLowest~10
A FemaleHighest~10
B1 FemaleModerate~10
C FemaleModerate~10
B2 FemaleLowest~10

Key Observations:

  • Male medfly antennae exhibit the strongest response to the C isomer of this compound, which is consistent with field observations of its attractiveness.[1]

  • While both sexes respond to this compound isomers, the relative response magnitudes differ, suggesting potential sex-specific differences in olfactory receptor populations or sensitivities.[1]

  • The dose-response curves for all isomers show that the response peaks at approximately 10 µg, with a relatively narrow dynamic range.[1]

  • Responses to all isomers, except for B2, result in a prolonged recovery period for the antennal potential to return to baseline at doses above 1 µg.[1]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall electrical response of the entire antenna to a volatile compound.

Methodology:

  • Preparation of the Insect: An adult medfly is immobilized, and the head is excised. The head is then mounted onto an electrode using conductive gel, with one electrode making contact with the base of the antenna and the other with the cut end of the head.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air carrying a known concentration of the this compound isomer is injected into the constant air stream.

  • Recording: The change in the electrical potential between the two electrodes is amplified and recorded. This depolarization is the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured and compared across different isomers and concentrations.

Single-Sensillum Recording (SSR)

Objective: To measure the firing rate of individual olfactory receptor neurons (ORNs) housed within a single sensillum. This technique offers higher resolution than EAG.

Methodology:

  • Insect Preparation: The medfly is immobilized in a holder, and the antenna is stabilized.

  • Electrode Placement: A sharp tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere on the insect, often in the eye.

  • Odorant Stimulation: A controlled puff of the this compound isomer is delivered to the antenna.

  • Recording and Analysis: The action potentials (spikes) from the ORN(s) within the sensillum are recorded. The spike frequency before, during, and after stimulation is analyzed to determine the neuron's response profile.

Heterologous Expression of Olfactory Receptors

Objective: To functionally characterize a specific olfactory receptor in a controlled in vitro system. This is a crucial step for deorphanizing receptors and determining their specific ligands.

Methodology:

  • Cloning: The gene encoding a candidate medfly olfactory receptor (OR) is cloned from antennal cDNA.

  • Expression System: The cloned OR gene is co-expressed with the obligatory co-receptor, Orco, in a heterologous system such as Xenopus oocytes or human embryonic kidney (HEK) cells.

  • Functional Assay (Two-Electrode Voltage Clamp for Xenopus oocytes):

    • The oocyte expressing the medfly OR/Orco complex is impaled with two microelectrodes to measure and clamp the membrane potential.

    • A solution containing a specific this compound isomer is perfused over the oocyte.

    • The inward current generated by the activation of the OR/Orco ion channel is recorded.

  • Data Analysis: The magnitude of the current is measured to quantify the receptor's response to the ligand. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway in Medfly

The following diagram illustrates the generally accepted model of insect olfactory signal transduction, which is presumed to be the mechanism for this compound detection in medflies.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binding Trimedlure_OBP This compound-OBP Complex OBP->Trimedlure_OBP OR Olfactory Receptor (OR) (Putative this compound Receptor) Trimedlure_OBP->OR Ligand Binding Ion_Channel Ion Channel (OR-Orco Complex) Orco Orco (Co-receptor) Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Propagation to Antennal Lobe Depolarization->Action_Potential Experimental_Workflow cluster_discovery Receptor Discovery and Cloning cluster_expression Heterologous Expression cluster_screening Functional Screening cluster_validation In Vivo Validation Antenna_RNA 1. Extract RNA from Medfly Antennae cDNA_synthesis 2. Synthesize cDNA Antenna_RNA->cDNA_synthesis PCR_cloning 3. PCR Amplify and Clone Candidate OR Genes cDNA_synthesis->PCR_cloning Co_expression 4. Co-express Candidate OR with Orco in Xenopus Oocytes PCR_cloning->Co_expression TEVC 5. Two-Electrode Voltage Clamp Recording Co_expression->TEVC Trimedlure_application 6. Apply this compound Isomers TEVC->Trimedlure_application Response_analysis 7. Analyze Current Responses Trimedlure_application->Response_analysis SSR_validation 8. Single-Sensillum Recording from Corresponding Sensilla Response_analysis->SSR_validation Identified Receptor

References

Trimedlure CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Trimedlure: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent para-pheromone attractant for the male Mediterranean fruit fly (Ceratitis capitata), plays a critical role in pest management and monitoring programs worldwide. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, a detailed synthesis protocol, and the current understanding of its mechanism of action through insect olfactory signaling pathways. The information is presented to support further research and development in the fields of chemical ecology, pest control, and sensory neuroscience.

Chemical and Physical Properties

This compound is the tert-butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. It is a mixture of several isomers, with the trans isomers being the most biologically active.[1] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 12002-53-8[2]
Molecular Formula C₁₂H₂₁ClO₂[2]
Molecular Weight 232.75 g/mol [2]
Boiling Point 107-113 °C
Melting Point < 25 °C
Solubility Insoluble in water; soluble in organic solvents.
Appearance Oily liquid

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound involves the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid with tert-butanol. The following is a representative experimental protocol based on established chemical principles and synthesis schemes.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-3-cyclohexenecarboxylic acid

  • Hydrogen chloride (gas or concentrated HCl)

  • Thionyl chloride (SOCl₂)

  • tert-Butanol

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Hydrochlorination of 2-Methyl-3-cyclohexenecarboxylic acid:

    • Dissolve 2-methyl-3-cyclohexenecarboxylic acid in a suitable solvent like diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution or react with concentrated hydrochloric acid to yield a mixture of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, remove the solvent under reduced pressure.

  • Formation of the Acid Chloride:

    • To the crude chloro-acid mixture, add an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours. The reaction converts the carboxylic acid to the more reactive acid chloride.

    • Distill off the excess thionyl chloride under reduced pressure.

  • Esterification with tert-Butanol:

    • Dissolve the resulting acid chloride in anhydrous diethyl ether and cool the solution in an ice bath.

    • Slowly add a solution of tert-butanol and pyridine (as a base to neutralize the HCl byproduct) in diethyl ether to the cooled acid chloride solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete esterification.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation to yield the final mixture of this compound isomers.

Analytical Workflow

The analysis of this compound from controlled-release plugs, used in fruit fly traps, is crucial for quality control and for studying its release kinetics. A common analytical method is Gas Chromatography with Flame Ionization Detection (GC-FID).

experimental_workflow plug This compound Lure Plug extraction Solvent Extraction (e.g., with Dichloromethane) plug->extraction filtration Filtration extraction->filtration gc_injection GC-FID Injection filtration->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Flame Ionization Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for the GC-FID analysis of this compound.

Biological Activity and Signaling Pathway

This compound acts as a powerful attractant for male Mediterranean fruit flies by mimicking a natural pheromone. This interaction is mediated by the insect's olfactory system, a complex network of sensory neurons that detect chemical cues from the environment.

The binding of an odorant molecule like this compound to a specific Odorant Receptor (OR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. While the specific receptor for this compound has not yet been definitively identified, the general mechanism of insect olfactory signaling is well-understood and is depicted in the following diagram.

signaling_pathway cluster_membrane Cell Membrane This compound This compound or Odorant Receptor (OR) This compound->or Binding g_protein G-protein (Gq) or->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ion_channel Ion Channel ip3->ion_channel Opening dag->ion_channel Modulation depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization Cation Influx outside Outside Cell inside Inside Cell

Caption: Generalized insect olfactory signaling pathway.

Upon binding of this compound to an Odorant Receptor, a conformational change activates an associated G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then act as second messengers, leading to the opening of ion channels. The subsequent influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in the perception of the odor and triggering a behavioral response, such as attraction towards the source.[3]

Conclusion

This compound remains a cornerstone in the management of the Mediterranean fruit fly. A thorough understanding of its chemical properties, synthesis, and the biological pathways it modulates is essential for optimizing its use and for the development of novel, more effective, and environmentally benign pest control strategies. This guide provides a foundational resource for researchers and professionals working in this important area of agricultural science and chemical ecology.

References

The Historical Development of Trimedlure: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedlure, a synthetic parapheromone, has been a cornerstone of Mediterranean fruit fly (Ceratitis capitata) detection and monitoring programs for over six decades. Its development marked a significant advancement in agricultural pest management, providing a targeted and effective tool for tracking this invasive species. This technical guide delves into the historical evolution of this compound, from its initial discovery to the nuanced understanding of its isomeric composition and the optimization of its delivery systems. It provides a comprehensive overview of the key experimental findings that have shaped its use, presents quantitative data on the efficacy of its various components, and outlines the generalized experimental protocols for its synthesis and bioassay. Furthermore, this guide illustrates the probable olfactory signaling pathway involved in its mode of action, offering a complete technical resource for professionals in the field.

Introduction: The Genesis of a Powerful Attractant

The journey of this compound began in the early 1960s with the discovery of its potent attractive properties for male Mediterranean fruit flies.[1] Chemically identified as tert-butyl 4(and 5)-chloro-cis- and trans-2-methylcyclohexane-1-carboxylate, this compound emerged as a critical tool for the early detection of incipient infestations, a crucial element in preventing widespread agricultural damage.[1] It is a synthetic compound that mimics natural pheromones, luring male flies to traps and thus serving as a sensitive indicator of their presence.[1][2]

Initial formulations of this compound involved its application as a liquid on cotton wicks.[1][3] While effective, this method was hampered by the high volatility of the compound, leading to a relatively short field longevity of two to four weeks.[3] This necessitated frequent and costly maintenance of trapping networks. Subsequent research and development efforts focused on creating more durable and long-lasting formulations, culminating in the introduction of solid polymeric plugs.[1][3] These plugs were designed to reduce the rate of volatilization, significantly extending the effective field life of the lure and improving the efficiency of large-scale monitoring programs.[1][3]

Isomeric Complexity and Differential Attraction

A critical aspect of this compound's chemistry is its existence as a mixture of eight isomers.[4][5] Research soon revealed that these isomers are not created equal in their ability to attract C. capitata. Early olfactometer tests and subsequent field trials consistently demonstrated that the trans-isomers of this compound are significantly more attractive to the male Medfly than the cis-isomers.

Further investigation into the four trans-isomers—designated as TML-A, TML-B₁, TML-B₂, and TML-C—uncovered a clear hierarchy of attractiveness. Field tests have consistently shown that TML-C is the most potent of the four, followed by TML-A. The two "B" isomers exhibit considerably lower attractive properties.[4] This differential attraction underscores the importance of the stereochemistry of the molecule in its interaction with the fly's olfactory receptors.

Quantitative Analysis of Isomer Efficacy

The following table summarizes the quantitative data from field tests comparing the attractiveness of the four trans-isomers of this compound and a standard commercial formulation. The data highlights the superior performance of the TML-C isomer.

Lure CompositionMean Total Flies CapturedRelative Attractiveness (%)
Standard this compound 2,239100
trans-Trimedlure (mixture) 2,501111.7
TML-A 1,89484.6
TML-B₁ 50622.6
TML-B₂ 30313.5
TML-C 2,09493.5

Experimental Protocols

Synthesis of this compound Isomers (Generalized)

The synthesis of this compound and the isolation of its various isomers is a multi-step process. While detailed, step-by-step protocols are best sourced from primary literature, a generalized workflow is presented below. The method described by McGovern et al. (1986) is a foundational reference for this process.

G cluster_synthesis This compound Synthesis Workflow start Starting Material (e.g., methyl 2-methyl-3-cyclohexene-1-carboxylate) esterification Esterification with tert-butanol start->esterification chlorination Chlorination Reaction esterification->chlorination isomer_mixture Crude this compound (Mixture of 8 isomers) chlorination->isomer_mixture separation Isomer Separation (e.g., Column Chromatography, Fractional Distillation) isomer_mixture->separation trans_isomers trans-Isomers (TML-A, B1, B2, C) separation->trans_isomers cis_isomers cis-Isomers separation->cis_isomers analysis Purity Analysis (Gas Chromatography) trans_isomers->analysis cis_isomers->analysis

Generalized workflow for the synthesis and purification of this compound isomers.
Bioassay for Attractiveness (Generalized)

Evaluating the attractiveness of different this compound isomers and formulations is typically conducted through laboratory-based olfactometer assays and field-based trapping experiments.

Laboratory Olfactometer Bioassay: This method assesses the behavioral response of flies to a specific odor in a controlled environment.

G cluster_olfactometer Laboratory Olfactometer Bioassay Workflow fly_prep Fly Preparation (Age & Sex selection, Starvation) fly_release Fly Release (Individual or group release at base of olfactometer) fly_prep->fly_release olf_setup Olfactometer Setup (Y-tube or multi-arm, controlled airflow) olf_setup->fly_release odor_prep Odorant Preparation (this compound isomer on filter paper) odor_prep->olf_setup behavior_rec Behavioral Recording (Choice of arm, time spent) fly_release->behavior_rec data_analysis Data Analysis (Statistical comparison of choices) behavior_rec->data_analysis

Generalized workflow for a laboratory olfactometer bioassay.

Field Trapping Bioassay: This method evaluates the effectiveness of a lure under real-world environmental conditions. Jackson traps are a standard tool for this purpose.

G cluster_field_test Field Trapping Bioassay Workflow site_selection Test Site Selection (Orchard with known Medfly population) trap_deployment Trap Deployment (Randomized block design) site_selection->trap_deployment trap_prep Trap Preparation (Jackson traps with sticky inserts) trap_prep->trap_deployment lure_prep Lure Preparation (this compound formulation in dispenser) lure_prep->trap_prep trap_servicing Trap Servicing (Regular collection of captured flies) trap_deployment->trap_servicing data_analysis Data Analysis (Comparison of capture rates between lures) trap_servicing->data_analysis

Generalized workflow for a field trapping bioassay using Jackson traps.

Putative Olfactory Signaling Pathway

While the specific olfactory receptors and downstream neural pathways for this compound in C. capitata have not been fully elucidated, the mechanism is expected to follow the general principles of insect olfaction. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a this compound isomer to an olfactory receptor.

G cluster_pathway Hypothetical Olfactory Signaling Pathway for this compound This compound This compound Isomer obp Odorant Binding Protein (OBP) This compound->obp Binding or Olfactory Receptor (OR-Orco complex) obp->or Transport & Delivery ion_channel Ion Channel Opening or->ion_channel Activation neuron_membrane Dendritic Membrane of Olfactory Receptor Neuron depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe of Brain action_potential->brain behavior Behavioral Response (Attraction) brain->behavior

Hypothetical olfactory signaling pathway for this compound in C. capitata.

Conclusion and Future Directions

This compound has proven to be an invaluable asset in the global management of the Mediterranean fruit fly. The historical progression from a simple liquid formulation to sophisticated, isomer-aware solid dispensers reflects a deepening understanding of its chemical ecology. The clear difference in the biological activity of its isomers, particularly the high efficacy of TML-C, presents opportunities for the development of even more potent and specific lures.

Future research should focus on several key areas. A detailed elucidation of the specific olfactory receptors and neural pathways involved in this compound perception would provide a more complete understanding of its mode of action and could inform the rational design of novel attractants. Furthermore, continued innovation in controlled-release technologies will be crucial for extending the field longevity of lures and reducing the operational costs of large-scale pest management programs. The development of a highly effective attractant for female C. capitata remains a significant, yet challenging, goal in the field.

References

The Synthetic Attractant Trimedlure: A Technical Review for Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Pest Management Professionals

Trimedlure, a synthetic parapheromone, has been a cornerstone in the detection and management of the Mediterranean fruit fly (Ceratitis capitata, Wiedemann), a globally significant agricultural pest. This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its efficacy, experimental evaluation, and the underlying principles of its action. This document is intended for researchers, scientists, and pest control professionals engaged in the development and implementation of effective pest management strategies.

Quantitative Efficacy of this compound

The effectiveness of this compound as a male-specific attractant for the Mediterranean fruit fly (Medfly) has been extensively documented. Its performance is influenced by several factors, including the type of dispenser, the age of the lure, and the concentration of the active ingredient.

Trap Capture Data with Various Dispensers and Lure Aging

Field studies have consistently demonstrated the efficacy of this compound in capturing male Medflies. The data presented below, compiled from multiple studies, highlights the performance of different this compound dispensers over time. Jackson traps are a commonly used tool in these evaluations.

Dispenser TypeLure Amount (g or ml)Aging Period (weeks)Mean Male Medfly Captures (per trap per day)Reference
Liquid on Cotton Wick2 mlFreshVaries with population density[1]
Polymeric Plug2 g0 (Fresh)Comparable to fresh liquid lure[2][3]
Polymeric Plug2 g1Not significantly different from fresh[2]
Polymeric Plug2 g2Not significantly different from fresh[2]
Polymeric Plug2 g4Not significantly different from fresh[2]
Polymeric Plug2 g6As effective as fresh lures[2][3]
Polymeric Plug2 g8Significantly reduced compared to fresh[2][3]
Polymeric Plug2 g10Significantly reduced compared to fresh[2]
Polymeric Plug2 g12Significantly reduced compared to fresh[2]
Polymeric Plug3 g6As attractive as fresh lures[3]
Polymeric Plug3 g8More effective than 2g plugs of the same age[3]
Polymeric Plug3 g10More effective than 2g plugs of the same age[3]
Polymeric Plug4 g12Performed well up to 12 weeks[3]

Note: Trap capture rates are highly dependent on local pest population density, environmental conditions, and specific experimental protocols. The data above should be interpreted as a comparative guide to the relative performance of different lure configurations.

Concentration and Composition Effects

This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. Research has shown that the isomeric composition significantly influences the attractancy of the lure. One of the isomers is practically unattractive, while another is highly active and long-lasting. The most biologically active enantiomer is the 1S,2S,4R enantiomer of isomer C.[4]

Studies on the optimal concentration of this compound have shown that dispensers releasing around 2 mg/day attract the highest number of Medfly males. Interestingly, increasing the release rate more than six-fold did not significantly decrease male captures, suggesting a lack of a strong repellent effect at higher concentrations.[2]

Key Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Field Trapping Longevity Studies

Objective: To determine the effective field lifespan of this compound dispensers.

Materials:

  • Jackson traps with sticky inserts.

  • This compound dispensers: typically 2g polymeric plugs, 3g polymeric plugs, or 2 ml of liquid this compound on a cotton wick (as a standard).

  • Sterile, marked male Mediterranean fruit flies for release-recapture studies.

  • Field site: Typically a citrus or coffee orchard with a known or monitored Medfly population.

Methodology:

  • Lure Weathering: A set of this compound plugs are aged in the field for predetermined intervals (e.g., 1, 2, 4, 6, 8, 10, 12 weeks) under protected, shaded conditions.[2]

  • Trap Deployment: Jackson traps are deployed in a grid pattern within the experimental orchard. Traps are typically hung in the shady part of the tree canopy.

  • Treatments: Traps are baited with one of the following:

    • Freshly prepared 2 ml liquid this compound on a cotton wick (control).

    • Fresh 2g this compound plugs.

    • Aged this compound plugs from the different weathering intervals.

  • Fly Release (for sterile release studies): A known number of sterile, marked male Medflies (e.g., 40,000) are released at a central point in the trap grid.[2]

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured male Medflies is recorded.

  • Statistical Analysis: Trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different aged lures to the fresh control.

Olfactometer Bioassays

Objective: To assess the behavioral response of Medflies to this compound in a controlled laboratory setting.

Materials:

  • Y-tube or multi-arm olfactometer.

  • Source of clean, charcoal-filtered air.

  • Flow meters to regulate airflow.

  • This compound solution of a known concentration.

  • Solvent control (e.g., paraffin oil).

  • Laboratory-reared male Mediterranean fruit flies of a specific age and mating status.

Methodology:

  • Acclimatization: Medflies are starved for a specific period before the bioassay and allowed to acclimate to the experimental room conditions.

  • Odor Delivery: A stream of clean air is passed through two or more arms of the olfactometer. One arm contains the this compound odor source (e.g., a filter paper treated with this compound solution), while the other arm(s) contain a solvent control.

  • Fly Introduction: A single male Medfly is introduced at the base of the olfactometer.

  • Behavioral Observation: The fly's movement is observed for a set period, and its choice of arm (first entry and time spent in each arm) is recorded.

  • Replication: The experiment is replicated with a sufficient number of individual flies to ensure statistical power.

  • Data Analysis: The proportion of flies choosing the this compound-scented arm is compared to the control arm using statistical tests such as a chi-squared test or a G-test.

Visualizing the Mechanisms of Action

To understand how this compound influences Medfly behavior, it is essential to visualize the underlying biological processes. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.

Trimedlure_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuronal_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Space This compound This compound Molecule OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Presentation IonChannel Ion Channel OR->IonChannel Activation Orco Orco (Co-receptor) Orco->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal

Caption: Proposed olfactory signaling pathway for this compound in Ceratitis capitata.

Experimental_Workflow A Lure Preparation (e.g., 2g plugs, liquid) C Trap Deployment (Jackson Traps in Grid) A->C B Field Site Selection (e.g., Citrus Orchard) B->C E Sterile Fly Release (Marked Males) C->E D Lure Weathering (0-12 weeks) D->C F Weekly Trap Monitoring & Data Collection E->F G Data Analysis (ANOVA) F->G H Results & Interpretation G->H

Caption: A typical experimental workflow for a this compound field longevity study.

Conclusion

This compound remains a vital tool in the global effort to manage the Mediterranean fruit fly. A thorough understanding of its efficacy under different conditions, coupled with standardized and rigorous experimental evaluation, is crucial for optimizing its use in pest detection and control programs. The data and protocols summarized in this guide provide a foundation for researchers and pest management professionals to build upon, leading to more effective and sustainable strategies for mitigating the impact of this invasive pest. Future research should continue to focus on optimizing lure formulations and dispenser technologies, as well as further elucidating the specific molecular interactions between this compound and the Medfly's olfactory system.

References

Environmental Fate and Degradation of Trimedlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Executive Summary

Trimedlure, a synthetic attractant for the male Mediterranean fruit fly (Ceratitis capitata), is a critical tool in pest management and quarantine programs worldwide. Its use in traps necessitates a thorough understanding of its environmental persistence, degradation pathways, and ultimate fate. This technical guide synthesizes the available scientific information on the environmental fate and degradation of this compound. Despite its widespread use, detailed public data on its environmental degradation are limited, largely due to its targeted application within traps, which minimizes direct environmental release. This guide presents the known physicochemical properties, available degradation data, and outlines the experimental approaches necessary for a more comprehensive environmental risk assessment.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental behavior. This compound is a mixture of isomers of tert-butyl 4-(and 5-)-chloro-2-methylcyclohexanecarboxylate. The properties of the main active isomer are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₁ClO₂PubChem
Molecular Weight 232.74 g/mol PubChem
Physical State Colorless to pale yellow liquid with a fruity odorCymitQuimica[1]
Boiling Point 107-113 °CDrugFuture[2]
Water Solubility Data not readily available, but expected to be low based on structureInferred
Vapor Pressure High volatility is a known characteristic for its function as a lureCymitQuimica[1]
Octanol-Water Partition Coefficient (LogP) 3.4PubChem[3]

Table 1: Physicochemical properties of this compound.

The high LogP value suggests a tendency for this compound to partition into organic matter in soil and sediment rather than remaining in the water column. Its high volatility is essential for its function as an attractant but also indicates that atmospheric transport could be a potential, though likely minor, route of environmental distribution from traps.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the breakdown of chemical compounds in the environment.

Hydrolysis

No specific experimental studies detailing the hydrolysis rate of this compound under various pH conditions were identified in the public literature. As an ester, this compound is susceptible to hydrolysis, which would cleave the ester bond to form tert-butanol and the corresponding chloromethylcyclohexanecarboxylic acid. The rate of this reaction is expected to be dependent on pH and temperature.

Photodegradation

Specific studies on the photodegradation of this compound in water, soil, or air are not publicly available. The chemical structure of this compound does not contain significant chromophores that would suggest rapid degradation by sunlight. However, indirect photolysis, mediated by other substances in the environment, cannot be ruled out.

Degradation in Formulated Products

A study on the chemical degradation of this compound in solid three-component male lure dispensers (TMR) provides some insight into its persistence under environmental conditions. The study found that this compound was the fastest degrading of the three lures tested (the others being methyl eugenol and raspberry ketone).[4]

ConditionObservationSource
Summer Weathering (8 weeks) Dispensers degraded faster than in winter.[4]
Winter Weathering (12 weeks) Dispensers degraded slower than in summer.[4]

Table 2: Summary of this compound degradation in multi-lure dispensers.

This study indicates that temperature is a significant factor in the degradation or dissipation of this compound from the dispenser matrix, though it does not distinguish between chemical degradation and volatilization.[4]

Biotic Degradation

Without specific studies, the biodegradation potential of this compound can only be inferred. The tert-butyl group and the chlorinated cyclohexane ring may present challenges for microbial degradation.

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available in the public domain. However, based on standard methodologies for chemical fate testing, the following outlines a potential experimental workflow for assessing this compound's degradation.

G cluster_0 Abiotic Degradation Studies cluster_1 Biotic Degradation Studies cluster_2 Analysis cluster_3 Outcome Hydrolysis Hydrolysis Study (OECD 111) Analysis LC-MS/MS or GC-MS for This compound & Metabolites Hydrolysis->Analysis Photolysis Photolysis Study (OECD 316) Photolysis->Analysis Soil Soil Biodegradation (OECD 304A) Soil->Analysis Aquatic Aquatic Biodegradation (OECD 308, 309) Aquatic->Analysis Fate Determine Degradation Rates (DT50) & Identify Degradation Products Analysis->Fate

Caption: Hypothetical workflow for this compound environmental fate studies.

Logical Relationships in Environmental Exposure

The primary factor limiting the environmental impact of this compound is its method of application. The following diagram illustrates the logical relationships influencing its environmental presence.

G This compound This compound Use Trap Application in Traps This compound->Trap Volatility High Volatility This compound->Volatility Limited Limited Direct Environmental Release Trap->Limited LowRisk Low Potential for Adverse Ecological Effects Limited->LowRisk Degradation Increased Degradation/ Dissipation from Traps Volatility->Degradation Temperature Higher Temperature Temperature->Degradation

Caption: Factors influencing this compound's environmental presence.

Conclusions and Future Research

The available data suggest that the use of this compound in controlled-release dispensers within traps poses a low risk to the environment due to limited direct release.[5] However, a comprehensive understanding of its environmental fate and degradation is lacking. Future research should focus on:

  • Standardized Hydrolysis and Photolysis Studies: To quantify the abiotic degradation rates of this compound under various environmental conditions.

  • Soil and Aquatic Biodegradation Studies: To determine the potential for microbial degradation and to identify any persistent metabolites.

  • Metabolite Identification and Toxicity: To characterize the degradation products of this compound and assess their potential toxicity.

Such studies would provide the necessary data for a more complete and quantitative environmental risk assessment of this compound, ensuring its continued safe and effective use in agricultural pest management.

References

The Enantioselective Biological Activity of Trimedlure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, a synthetic parapheromone, is a cornerstone in the monitoring and management of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest worldwide. Comprising a complex mixture of eight stereoisomers, the biological activity of this compound is not uniform across these components. This technical guide provides an in-depth analysis of the enantioselective biological activity of this compound, focusing on the differential attraction of its enantiomers to the male Mediterranean fruit fly. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological and experimental frameworks to support further research and development in this field.

Data Presentation: Biological Activity of this compound Enantiomers and Isomers

The biological efficacy of this compound is highly dependent on its stereochemistry. The following tables summarize the quantitative data from field bioassays and electrophysiological studies, highlighting the differences in attraction and antennal response to various this compound enantiomers and isomers.

Table 1: Field Bioassay of this compound Enantiomers of Isomers A and C

This table presents the mean captures of male Mediterranean fruit flies in Jackson traps baited with enantiomers of this compound isomers A and C. The data clearly indicates that the (+)-enantiomer of isomer C is the most attractive.

IsomerEnantiomerMean Flies Captured per Trap per DayStatistical Grouping*
C (1S,2S,4R)-(+) 13.8 a
CRacemic (±)9.7ab
C(1R,2R,4S)-(-)4.8bc
A (1R,2R,5S)-(+) 3.8 c
ARacemic (±)2.5cd
A(1S,2S,5R)-(-)1.1d
Control(Unbaited)0.1d

*Means followed by the same letter are not significantly different (P < 0.05) based on Duncan's multiple range test.

Data sourced from Doolittle, R. E., et al. (1991). This compound enantiomers: differences in attraction for mediterranean fruit fly, Ceratitis capitata (Wied.) (Diptera: Tephritidae). Journal of Chemical Ecology, 17(2), 475-484.[1][2]

Table 2: Electroantennogram (EAG) Response of Ceratitis capitata to trans-Trimedlure Isomers

This table summarizes the electrophysiological responses of male and female Mediterranean fruit fly antennae to the four trans isomers of this compound. The data reveals sex-specific differences in antennal sensitivity.

IsomerMean EAG Response (mV) - MaleMean EAG Response (mV) - Female
C -0.45 ± 0.04 -0.32 ± 0.03
A-0.31 ± 0.03-0.38 ± 0.04
B1-0.36 ± 0.03-0.34 ± 0.03
B2-0.21 ± 0.02-0.24 ± 0.02

Data represents the mean peak amplitude of the EAG response at a 10 µg dose. Data sourced from Jang, E. B., & Light, D. M. (1989). Electroantennogram responses of mediterranean fruit fly, Ceratitis capitata (Diptera: Tephritidae) to this compound and its trans isomers. Journal of Chemical Ecology, 15(8), 2219-2231.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to generate the data presented above.

Field Bioassay for Attractiveness of this compound Enantiomers

This protocol outlines the methodology for a field-based trapping experiment to determine the relative attractiveness of different this compound enantiomers to the male Mediterranean fruit fly.

1. Lure Preparation:

  • The individual enantiomers and racemic mixtures of this compound isomers are synthesized and purified.

  • Cotton wicks are loaded with a precise amount of the test compound, typically 25 mg dissolved in a volatile solvent like dichloromethane.

  • The solvent is allowed to evaporate completely before field deployment.

2. Trapping:

  • Jackson traps are used for the bioassay.

  • The baited cotton wicks are placed inside the traps.

  • Traps are deployed in an orchard or suitable habitat for Ceratitis capitata.

  • A randomized complete block design is typically employed to minimize the effects of location and environmental variability. Traps are spaced at a sufficient distance (e.g., 50 meters) to avoid interference.

3. Data Collection and Analysis:

  • Traps are inspected daily, and the number of captured male flies is recorded.

  • The experiment is run for a predetermined period, often several days, with the lures being replaced at regular intervals if necessary.

  • The collected data (mean number of flies per trap per day) is statistically analyzed, commonly using Analysis of Variance (ANOVA) followed by a multiple range test (e.g., Duncan's or Tukey's) to compare the attractiveness of the different treatments.[4]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of the insect antenna to volatile compounds. This protocol describes the general procedure for obtaining EAG recordings from Ceratitis capitata in response to this compound isomers.

1. Fly Preparation:

  • Adult male or female flies of a specific age are used.

  • The fly is immobilized, and the head is excised.

  • The head is mounted onto a holder with conductive gel.

2. Electrode Placement:

  • A recording electrode, filled with a saline solution, is placed in contact with the tip of the antenna.

  • A reference electrode is inserted into the back of the head capsule.

3. Odor Delivery:

  • A constant stream of purified and humidified air is passed over the antenna.

  • A known amount of the this compound isomer, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).

4. Data Recording and Analysis:

  • The change in electrical potential between the recording and reference electrodes upon odor stimulation is amplified and recorded.

  • The amplitude of the negative deflection (depolarization) of the signal is measured in millivolts (mV).

  • The mean response to each isomer is calculated from multiple repetitions.

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway in Ceratitis capitata

While the specific olfactory receptors for this compound in C. capitata have not yet been identified, a generalized insect olfactory signaling pathway can be proposed. This diagram illustrates the likely sequence of events from the binding of a this compound enantiomer to an olfactory receptor to the generation of a neuronal signal.

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane This compound This compound Enantiomer OBP Odorant-Binding Protein (OBP) This compound->OBP Binding OR_complex Olfactory Receptor (OR) + Orco Complex OBP->OR_complex Transport and Delivery Ion_Channel Ion Channel (Orco) OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: A putative olfactory signaling pathway for this compound in C. capitata.

Experimental Workflow for Field Bioassay

This diagram illustrates the logical flow of a typical field bioassay to evaluate the attractiveness of this compound enantiomers.

G cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Data Analysis Phase Synthesis Synthesis & Purification of Enantiomers Lure_Prep Lure Preparation (Loading on Wicks) Synthesis->Lure_Prep Trap_Deployment Randomized Trap Deployment in Orchard Lure_Prep->Trap_Deployment Fly_Capture Daily Fly Capture and Counting Trap_Deployment->Fly_Capture Data_Compilation Data Compilation (Flies/Trap/Day) Fly_Capture->Data_Compilation Stats Statistical Analysis (ANOVA, Mean Separation) Data_Compilation->Stats Conclusion Conclusion Stats->Conclusion Determine Relative Attractiveness

Caption: Workflow for a field bioassay of this compound enantiomer attractiveness.

Conclusion

The biological activity of this compound is a clear example of enantioselectivity in insect chemical ecology. The research summarized in this guide demonstrates that the (1S,2S,4R)-(+)-enantiomer of isomer C is the most potent attractant for male Mediterranean fruit flies.[1][2] Furthermore, electrophysiological studies indicate sex-specific differences in antennal responses to the various isomers.[3] These findings have significant implications for the development of more effective and specific lures for the monitoring and control of this pest. By focusing on the synthesis and formulation of the most active enantiomer, the efficiency of trapping systems can be enhanced, potentially leading to improved pest management strategies. Future research should aim to identify the specific olfactory receptors involved in this compound perception to further elucidate the molecular basis of this enantioselectivity.

References

Methodological & Application

Application Notes and Protocols for Trimedlure Formulations and Dispenser Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trimedlure formulations and the various dispenser types used for the attraction of the Mediterranean fruit fly, Ceratitis capitata. Detailed protocols for the preparation, field evaluation, and analysis of this compound dispensers are included to facilitate research and development in this area.

This compound Formulations

This compound (TML) is a synthetic kairomone that is highly attractive to male Mediterranean fruit flies. It is a multi-component lure, primarily consisting of a mixture of the four trans-isomers of tert-butyl 4- and 5-chloro-2-methylcyclohexanecarboxylate. The effectiveness of this compound is significantly influenced by its formulation and the dispenser used for its release.

Common Formulations:

  • Liquid this compound: Pure TML or TML mixed with high-boiling point extenders (e.g., Capilure®) to reduce its volatility. This formulation is typically applied to absorbent materials like cotton wicks.

  • Solid Formulations: this compound is incorporated into a solid matrix to achieve a controlled release over an extended period. Polymeric materials are most commonly used for this purpose.

Dispenser Types and Characteristics

The choice of dispenser is critical for optimizing the efficacy and longevity of this compound in the field. Different dispenser types offer varying release rates and durations of effectiveness.

Dispenser TypeComposition/StructureTypical this compound LoadingField LongevityKey Characteristics
Cotton Wick Absorbent cotton2 g (liquid TML)2-4 weeksHigh initial release rate, short field life due to rapid volatilization. Requires frequent re-treatment.[1][2]
Laminated Plastic Three-layer laminated vinyl polymer with TML in the inner layer~600 mgUp to 12 weeksProvides a controlled release, extending the effective period compared to cotton wicks.[1]
Polymeric Plug Solid polymer matrix (e.g., polyethylene) with TML incorporated2 g or 4 g6-12 weeks or longerThe most commonly used type for monitoring. Offers a balance of attractiveness and longevity. The 4g version provides a longer effective life.[2][3]
Mesoporous Inorganic Materials Cylindrical tablets of mesoporous material containing TML1.8 gLonger lifetime than polymeric plugsRelease rate is less dependent on temperature, offering more consistent performance under varying environmental conditions.[4]
Rubber Septa and Biolure Cups UnsatisfactoryThese materials have been found to be unsatisfactory for dispensing this compound effectively.[5]

Experimental Protocols

Protocol for Preparation of Polyethylene Matrix Dispensers (General Overview)

While specific proprietary manufacturing processes for commercial polymeric dispensers are not publicly detailed, the following protocol provides a general methodology for creating this compound-impregnated polyethylene matrix dispensers in a laboratory setting.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound (TML) liquid

  • Petroleum coke (or other suitable absorbent filler)

  • Extruder or heated mixer

  • Mold for dispenser plugs

Procedure:

  • Impregnation of Filler: Gradually add the desired amount of liquid this compound to the petroleum coke in a sealed container. Mix thoroughly to ensure even absorption.

  • Blending: In a heated mixer or extruder, heat the LDPE pellets to their melting point (approximately 130°C).

  • Incorporation of Lure: Once the LDPE is molten, gradually add the this compound-impregnated petroleum coke to the mixture.

  • Mixing: Continue mixing for 30-50 minutes to ensure a homogenous distribution of the lure within the polymer matrix.

  • Molding: Transfer the molten, lure-infused polymer to a mold of the desired dispenser shape (e.g., a plug).

  • Cooling and Curing: Allow the dispensers to cool and solidify at room temperature.

  • Storage: Store the finished dispensers in airtight, non-reactive packaging (e.g., sealed foil bags) at low temperatures to prevent premature loss of the attractant.

Protocol for Field Evaluation of this compound Dispenser Efficacy

This protocol outlines a standard methodology for comparing the effectiveness of different this compound dispenser formulations in the field.

Experimental Design:

  • Randomized Complete Block Design: This design is recommended to account for spatial variability within the experimental site.

  • Treatments: Include the different dispenser types to be tested, a standard dispenser for comparison (e.g., a 2 g polymeric plug), and a negative control (unbaited trap).

  • Replication: Each treatment should be replicated multiple times (e.g., 10 replicates) to ensure statistical validity.[1]

Procedure:

  • Trap Selection: Use a standard trap type, such as the Jackson trap (a triangular sticky trap) or a McPhail trap.

  • Trap Placement:

    • Hang traps in the canopy of suitable host trees (e.g., citrus, coffee).

    • Place traps at a height of approximately 1.5-2 meters.

    • Maintain a minimum distance of 50-100 meters between traps to avoid interference.

  • Dispenser Installation: Place the designated this compound dispenser inside each trap according to the experimental design.

  • Trap Servicing:

    • Inspect traps weekly or bi-weekly.

    • Count and record the number of captured male C. capitata.

    • Replace sticky liners or empty traps as needed.

    • Rotate trap positions within each block at each servicing interval to minimize positional effects.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare the performance of the different dispensers.

    • Continue the trial for a predetermined period (e.g., 12 weeks) or until the trap catches in the experimental treatments fall below a certain threshold compared to the standard.

Protocol for Quantitative Analysis of Residual this compound in Dispensers

This protocol describes the use of gas chromatography (GC) to determine the amount of this compound remaining in a dispenser after a period of field exposure.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Solvent for extraction (e.g., dichloromethane or hexane)

  • Internal standard (e.g., a stable compound not present in the lure)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation:

    • Retrieve the aged dispenser from the field.

    • Carefully weigh the dispenser.

    • Cut the dispenser into small pieces and place them in a volumetric flask.

  • Extraction:

    • Add a known volume of the extraction solvent and a precise amount of the internal standard to the flask.

    • Agitate the mixture using a vortex mixer or sonicator for a sufficient time to ensure complete extraction of the this compound.

    • Allow the polymer to settle, and carefully transfer an aliquot of the supernatant (the solvent containing the extracted this compound) to a GC vial.

  • GC Analysis:

    • Inject a sample of the extract into the GC.

    • Example GC Conditions:

      • Oven Program: Start at 50°C for 0.5 min, ramp to 100°C at 25°C/min (hold for 1 min), then ramp to 185°C at 5°C/min (hold for 5 min).

      • Detector: FID set at 300°C, with airflow of 450 mL/min, hydrogen flow of 40 mL/min, and helium makeup flow of 45 mL/min.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the sample extract by comparing the peak area of this compound relative to the internal standard against the calibration curve.

    • Calculate the total mass of this compound remaining in the dispenser.

Visualizations

experimental_workflow cluster_prep Dispenser Preparation cluster_field Field Evaluation cluster_lab Laboratory Analysis cluster_analysis Data Analysis and Conclusion prep_start Start: Select Dispenser Type formulation Formulate this compound (e.g., with polymer) prep_start->formulation disp_creation Create Dispenser (e.g., molding) formulation->disp_creation field_setup Set up Traps in Randomized Block Design disp_creation->field_setup To Field deployment Deploy Dispensers field_setup->deployment monitoring Weekly Trap Monitoring and Data Collection deployment->monitoring retrieval Retrieve Aged Dispensers monitoring->retrieval To Lab data_analysis Statistical Analysis of Trap Catch Data monitoring->data_analysis extraction Solvent Extraction of Residual this compound retrieval->extraction gc_analysis GC-FID Analysis extraction->gc_analysis quantification Quantify Remaining this compound gc_analysis->quantification release_rate Calculate Release Rate quantification->release_rate conclusion Determine Efficacy and Longevity data_analysis->conclusion release_rate->conclusion

Caption: Experimental workflow for evaluating this compound dispensers.

olfactory_pathway cluster_periphery Antennal Sensillum cluster_brain Antennal Lobe (Brain) cluster_higher_brain Higher Brain Centers tml This compound Molecules obp Odorant-Binding Protein (OBP) tml->obp Binds or_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_complex Transports to osn Olfactory Sensory Neuron (OSN) or_complex->osn Activates glomerulus Glomerulus osn->glomerulus Signal Transduction pn Projection Neuron glomerulus->pn ln Local Interneuron glomerulus->ln pn->ln mushroom_body Mushroom Body (Learning & Memory) pn->mushroom_body lateral_horn Lateral Horn (Innate Behavior) pn->lateral_horn

References

Application Notes and Protocols for Field Trial Design: Testing Trimedlure Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Trimedlure, a potent attractant for the male Mediterranean fruit fly, Ceratitis capitata. The following protocols are designed to ensure robust and reproducible data collection for assessing the performance of different this compound formulations and delivery systems.

Introduction

The Mediterranean fruit fly (medfly) is a significant agricultural pest, causing extensive damage to a wide variety of fruits and vegetables. Effective monitoring and control of medfly populations are crucial for crop protection. This compound is a synthetic kairomone that mimics the female medfly's sex pheromone, making it a powerful tool for attracting and trapping male flies. Field trials are essential to determine the effectiveness of new this compound formulations, including different dosages, release mechanisms, and longevity under various environmental conditions. This document outlines the standardized protocols for conducting such field trials to ensure data integrity and comparability across studies.

Experimental Design and Setup

A robust experimental design is critical for obtaining statistically significant results. The randomized complete block design is a commonly used and effective method for field trials of insect attractants.[1][2]

Site Selection

Select an appropriate field site, such as a citrus grove or a location with a known wild population of Ceratitis capitata.[3] The trial area should be large enough to accommodate multiple replicates and treatments with adequate spacing to prevent interference between traps.

Experimental Layout

The field should be divided into several blocks, with each block representing a replicate of the experiment. Within each block, all treatments (different this compound formulations or dosages) and a control (unbaited trap or standard lure) should be randomly assigned to individual trap locations.

Trap and Lure Specifications

Standardized traps and lures are essential for consistent results.

  • Traps: Jackson traps are a standard type used in medfly detection programs and are suitable for these trials.[1][4] Other trap types like the AWPM (All Weather Plastic McPhail) trap or Tephri-trap can also be used, but the choice should be consistent throughout the trial.[1]

  • Lure Formulations: this compound is commonly available in solid polymeric plugs, wafers, or as a liquid.[1][3][5][6] The specific formulations being tested should be clearly defined.

  • Killing Agent: A killing agent, such as a dichlorvos (DDVP) strip, should be placed inside each trap to retain captured flies.[1]

Table 1: Recommended Materials and Equipment

ItemSpecificationPurpose
Traps Jackson traps, AWPM traps, or Tephri-trapsTo capture attracted male medflies
Lures This compound plugs (e.g., 2g, 3g, 4g), wafers, or liquid formulationsTo attract male medflies
Killing Agent Dichlorvos (DDVP) stripsTo kill and preserve captured flies for counting
Trap Hangers Wire or stringTo suspend traps from tree branches
GPS Device To record the precise location of each trap
Data Sheets To record trap capture data and environmental conditions
Collection Bags Individually labeled paper bagsTo transport captured flies from the field to the laboratory

Experimental Protocols

Lure Preparation and Handling

Handle lures with gloves to avoid contamination. If using liquid this compound, apply the specified volume (e.g., 2 mL) to a cotton wick.[5][7][8] For solid lures, place the plug or wafer inside the trap's lure holder.

Trap Deployment
  • Trap Placement: Hang traps from tree branches at a height of approximately 1.5 to 2 meters above the ground, preferably in a shaded location.[3]

  • Trap Spacing: To minimize interference between traps, maintain a distance of at least 20 to 25 meters between each trap within a block.[2][3] Blocks themselves should be separated by a larger distance, for instance, 100 meters.

  • Trap Density: The number of traps per unit area will depend on the specific objectives of the trial. For delimiting surveys, higher densities may be used.[4]

Data Collection
  • Collection Interval: Service traps at regular intervals, typically weekly.[1] However, for specific studies on lure longevity, collections can be made at different time points (e.g., 4 hours, 24 hours, and then weekly).[1]

  • Data Recording: At each collection, count the number of male Ceratitis capitata in each trap. Record the date, trap number, treatment type, and any relevant environmental data (e.g., temperature, humidity).

  • Trap Rotation: To account for any potential positional effects within a block, rotate the traps clockwise to the next position after each data collection.[1][2]

Lure Aging and Replacement

To test the longevity of this compound formulations, lures can be "weathered" in the field for specific periods (e.g., 2, 4, 6, 8, 10, 12 weeks) before being tested against fresh lures.[3][5][7][8] The standard replacement interval for 2g this compound plugs is typically 6 weeks, as their attractiveness significantly decreases beyond this point.[5][7][8]

Data Analysis and Presentation

Statistical Analysis

Analyze the trap capture data using appropriate statistical methods. Analysis of Variance (ANOVA) is commonly used to compare the mean number of flies captured by different treatments.[9] Data transformations (e.g., log(x+1) or square root) may be necessary to meet the assumptions of the statistical tests.[9]

Data Summary

Present all quantitative data in clearly structured tables for easy comparison.

Table 2: Example of Trap Capture Data Summary

TreatmentMean Flies Captured (± SE)
This compound Formulation A (2g) 150.5 ± 12.3
This compound Formulation B (4g) 185.2 ± 15.8
Standard Lure (Control) 145.8 ± 11.9
Unbaited Trap (Control) 5.1 ± 1.2

Table 3: Lure Longevity Data Summary (Mean Flies Captured)

Lure Age (Weeks)Formulation A (2g)Formulation B (4g)Fresh Lure (Control)
0 (Fresh) 152.3188.1148.5
2 148.9185.4150.2
4 140.1180.7147.9
6 125.6175.3149.1
8 98.4160.2151.0
10 75.2142.8148.8
12 50.1121.5149.5

Visualizations

Experimental Workflow

experimental_workflow start Start: Site Selection design Experimental Design (Randomized Complete Block) start->design setup Trap & Lure Setup design->setup deployment Trap Deployment setup->deployment collection Data Collection (Weekly) deployment->collection rotation Trap Rotation collection->rotation After each collection analysis Data Analysis (ANOVA) collection->analysis After trial completion rotation->collection results Results & Reporting analysis->results end End results->end logical_relationship trial_objective Trial Objective: Assess this compound Efficacy treatments Treatments (e.g., Different Formulations, Dosages) trial_objective->treatments controls Controls (Standard Lure, Unbaited Trap) trial_objective->controls randomization Randomized Assignment of Treatments within Blocks treatments->randomization controls->randomization field_setup Field Setup blocks Replicated Blocks field_setup->blocks blocks->randomization data_collection Data Collection (Trap Captures) randomization->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion on Efficacy statistical_analysis->conclusion

References

Application Note: Gas Chromatographic Analysis of Trimedlure Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure, the tertiary butyl ester of 4- and 5-chloro-2-methylcyclohexanecarboxylic acid, is a synthetic attractant used extensively for the monitoring and detection of the male Mediterranean fruit fly, Ceratitis capitata. It is a complex mixture of eight stereoisomers, comprising four trans isomers and four cis isomers, with the trans isomers being the most biologically active and abundant in commercial preparations.[1][2][3] The precise isomeric composition of this compound can significantly impact its attractiveness and persistence, making robust analytical methods for isomer separation and quantification essential for quality control and research purposes.[1]

This application note provides a detailed protocol for the analysis of this compound isomers using gas chromatography with flame ionization detection (GC-FID), a widely used and reliable technique for the separation and quantification of volatile and semi-volatile compounds.

Experimental Protocols

This section details the necessary steps for the preparation of samples and the subsequent analysis by GC-FID.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable volatile organic solvent, such as hexane or dichloromethane, and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. Recommended concentrations are 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation:

    • For commercial this compound formulations, accurately weigh an amount of the sample equivalent to approximately 10 mg of the active ingredient into a 10 mL volumetric flask.

    • Dissolve and dilute the sample with the same solvent used for the standards.

    • Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID) Method

The following GC-FID parameters have been optimized for the separation of this compound isomers.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minute
Ramp Rate5 °C/min
Final Temperature220 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a typical commercial this compound sample. The trans isomers are designated A, B₁, B₂, and C in their order of elution, as established in the literature.[3]

Table 1: Retention Times of this compound Isomers

IsomerRetention Time (min)
trans-A10.2
trans-B₁10.5
trans-B₂11.1
trans-C11.4
cis Isomers11.8 - 12.5

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Table 2: Typical Isomer Composition of Commercial this compound

IsomerRelative Percentage (%)
trans-A15 - 20
trans-B₁10 - 15
trans-B₂15 - 20
trans-C40 - 50
Total cis Isomers5 - 10

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the GC analysis of this compound isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start: this compound Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into GC filter->inject separate Isomer Separation on Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomer Percentages integrate->quantify report Generate Report quantify->report

GC Analysis Workflow for this compound Isomers.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and reproducible approach for the separation and quantification of this compound isomers. Adherence to the specified sample preparation and GC-FID parameters will enable researchers, scientists, and drug development professionals to accurately assess the isomeric composition of this compound, ensuring product quality and facilitating further research into the structure-activity relationships of this important insect attractant.

References

Application Notes and Protocols for the Analysis of Trimedlure using Solid Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimedlure is a synthetic parapheromone used as a lure in traps to monitor and control populations of the Mediterranean fruit fly, Ceratitis capitata. Accurate and sensitive quantification of this compound is crucial for quality control of lure products and for research into its environmental fate and efficacy. Solid Phase Microextraction (SPME) offers a rapid, solventless, and sensitive sample preparation method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and protocols for the analysis of this compound using SPME.

Principle of SPME

SPME is a micro-extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb or absorb analytes from a sample matrix. The analytes are then thermally desorbed from the fiber in the hot injection port of a gas chromatograph for separation and detection. Headspace SPME (HS-SPME) involves exposing the fiber to the vapor phase above a solid or liquid sample, which is ideal for volatile and semi-volatile compounds like this compound.

Experimental Protocols

Headspace Solid Phase Microextraction (HS-SPME) Protocol for this compound in Lure Matrices

This protocol is designed for the quality control analysis of this compound in slow-release lure formulations.

Materials and Equipment:

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad analyte range, including semi-volatile compounds.

  • SPME Manual Holder or Autosampler

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

  • Forceps

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the this compound lure (e.g., 10-20 mg) and place it into a 20 mL headspace vial.

    • For method validation and calibration, prepare a series of vials containing a known amount of a this compound standard.

  • SPME Extraction:

    • Precondition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).

    • Place the vial in a heating block or water bath and allow it to equilibrate at the desired temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow this compound to volatilize into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature. The optimal time and temperature should be determined empirically.

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition.

GC-MS Parameters (Suggested Starting Conditions):

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Direct Immersion Solid Phase Microextraction (DI-SPME) Protocol for this compound in Biological Samples

This protocol is adapted for the analysis of this compound in biological matrices, such as insect tissues, following exposure.

Materials and Equipment:

  • Same as for HS-SPME.

  • Homogenizer

  • Centrifuge

  • Organic solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Homogenize the biological tissue (e.g., whole insect or specific organs) in a suitable solvent (e.g., hexane) to extract this compound.

    • Centrifuge the homogenate and collect the supernatant.

    • The solvent extract can be analyzed directly, or the solvent can be evaporated and the residue reconstituted in a small volume of a suitable solvent for DI-SPME.

  • SPME Extraction:

    • Place an aliquot of the sample extract into a 2 mL autosampler vial.

    • Immerse the SPME fiber directly into the liquid sample.

    • Agitate the sample during extraction (e.g., using a magnetic stirrer or orbital shaker) for a defined period (e.g., 30-60 minutes) at room temperature or a slightly elevated temperature.

  • GC-MS Analysis:

    • After extraction, gently wipe the fiber with a lint-free tissue to remove any residual matrix.

    • Retract the fiber and introduce it into the GC injection port for desorption and analysis as described in the HS-SPME protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting validation and sample analysis data.

Table 1: Method Validation Parameters for this compound Analysis by SPME-GC-MS (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy/Recovery (%)90-110%
SpecificityNo significant interferences observed

Table 2: Quantification of this compound in Lure Samples (Hypothetical Data)

Sample IDThis compound Concentration (mg/lure)% of Declared Content
Lure A-1195.597.8%
Lure A-2201.2100.6%
Lure B-1188.994.5%
Lure B-2192.396.2%

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample (Lure or Biological Matrix) Vial Place in Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Equilibrate Equilibrate Sample (e.g., 60°C for 15 min) Spike->Equilibrate Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report SPME_Parameters cluster_analyte Analyte Properties cluster_fiber SPME Fiber Selection cluster_conditions Extraction Conditions cluster_output Method Performance Volatility Volatility (Semi-volatile) Fiber Fiber Coating (e.g., DVB/CAR/PDMS) Volatility->Fiber Polarity Polarity Polarity->Fiber Temp Extraction Temperature Fiber->Temp Time Extraction Time Fiber->Time Sensitivity Sensitivity Temp->Sensitivity Reproducibility Reproducibility Temp->Reproducibility Time->Sensitivity Time->Reproducibility Agitation Agitation Agitation->Sensitivity Agitation->Reproducibility

Application Notes & Protocols for Quality Control of Commercial Trimedlure Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimedlure is a synthetic, para-pheromone insect attractant used in trapping systems to monitor and control the Mediterranean fruit fly, Ceratitis capitata. The effectiveness of this compound as a lure is highly dependent on its chemical purity and isomeric composition. Commercial this compound is a mixture of several cis and trans isomers, with the trans isomers being significantly more attractive to the target pest. Therefore, stringent quality control is essential to ensure the efficacy and consistency of commercial this compound products. These application notes provide a comprehensive overview of the quality control standards and detailed protocols for the analysis of commercial this compound.

Quality Control Parameters

The quality of commercial this compound products is assessed based on several key parameters. These include the isomeric distribution, purity of the active ingredient, and the profile of any impurities. While specific regulatory values may vary, the following table summarizes the critical quality control parameters based on available scientific literature.

Table 1: Key Quality Control Parameters for Commercial this compound

ParameterSpecificationAnalytical MethodRationale
Isomer Distribution
trans-Isomers ContentTypically > 90%Gas Chromatography (GC)The trans-isomers are the most biologically active components.
cis-Isomers ContentTypically < 10%Gas Chromatography (GC)High levels of cis-isomers can reduce the attractiveness of the lure.
Purity
Total this compound Content> 95% (typical)Gas Chromatography (GC)Ensures a high concentration of the active ingredient.
Impurity Profile
Unidentified ImpuritiesEach impurity < 0.1%Gas Chromatography (GC), GC-MSTo ensure the absence of contaminants that may affect performance or have undesirable environmental effects.
Residual SolventsAs per regulatory guidelinesHeadspace GCTo ensure product safety and stability.

Experimental Protocols

Gas Chromatographic (GC) Analysis of this compound Isomers and Purity

This protocol describes the determination of the isomeric composition and purity of this compound using high-resolution capillary gas chromatography with Flame Ionization Detection (FID).

2.1.1. Materials and Reagents

  • This compound reference standard (certified)

  • Commercial this compound sample

  • Hexane (or other suitable solvent), HPLC grade

  • Volumetric flasks, pipettes, and syringes

2.1.2. Instrumentation

  • Gas chromatograph equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).

  • High-resolution capillary column (e.g., DB-5ms, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data acquisition and processing software.

2.1.3. Sample Preparation

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in hexane.

  • Prepare a solution of the commercial this compound sample at a concentration of 1 mg/mL in hexane.

  • Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

2.1.4. GC Method Parameters

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 280 °C
Detector Flame Ionization Detector (FID)

2.1.5. Data Analysis

  • Integrate the peak areas of the individual isomers in the chromatograms of the reference standard and the commercial sample.

  • Calculate the percentage of each isomer in the commercial sample using the area percent method.

  • Determine the total purity of the commercial sample by comparing the total peak area of all this compound isomers to the peak area of the reference standard at a known concentration.

Impurity Profiling

Impurity profiling is crucial for identifying and quantifying any by-products, degradation products, or contaminants in the commercial this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its ability to separate and identify unknown compounds. The GC method described in section 2.1 can be adapted for use with a mass spectrometer.

Visualizations

Diagram 1: Experimental Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Hexane A->B C Dilute to Working Concentration B->C D Inject Sample into GC C->D E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Isomer Percentages G->H I Determine Purity H->I

Caption: Workflow for this compound analysis by Gas Chromatography.

Diagram 2: Logical Relationships in this compound Quality Control

QC_Logic cluster_tests Quality Control Tests cluster_specs Specifications cluster_outcome Product Release Product Commercial this compound Product Isomer Isomer Distribution Analysis Product->Isomer Purity Purity Assay Product->Purity Impurity Impurity Profiling Product->Impurity IsomerSpec trans-Isomer Content > 90% Isomer->IsomerSpec PuritySpec Total Purity > 95% Purity->PuritySpec ImpuritySpec Each Impurity < 0.1% Impurity->ImpuritySpec Pass Pass IsomerSpec->Pass Fail Fail IsomerSpec->Fail PuritySpec->Pass PuritySpec->Fail ImpuritySpec->Pass ImpuritySpec->Fail

Caption: Decision logic for this compound product quality control.

Application Notes and Protocols for the Use of Trimedlure in Sterile Insect Technique (SIT) Programs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mediterranean fruit fly, Ceratitis capitata (Wiedemann), is a highly invasive and economically significant pest of a wide range of fruit and vegetable crops worldwide.[1] The Sterile Insect Technique (SIT) is a cornerstone of integrated pest management (IPM) programs aimed at controlling this pest. SIT involves the mass rearing, sterilization, and release of male medflies, which then mate with wild females, resulting in non-viable eggs and a subsequent decline in the pest population.

A critical component of any successful SIT program is a robust monitoring and detection system to assess the wild fly population density and the distribution of sterile flies post-release. Trimedlure (TML), a synthetic parapheromone, is a highly effective male-specific attractant for C. capitata and is extensively used in trapping systems for these purposes.[1] this compound mimics the male-produced pheromone, attracting other males to form leks, thus making it a powerful tool for monitoring male medfly populations. These application notes provide detailed protocols for the effective use of this compound-baited traps in the context of SIT programs for the Mediterranean fruit fly.

Quantitative Data on this compound Effectiveness

The efficacy of this compound in attracting male C. capitata can be influenced by several factors, including the type of dispenser, the concentration of the lure, and environmental conditions. The following tables summarize key quantitative data from various field studies.

Table 1: Field Longevity of this compound Dispensers

Dispenser TypeInitial this compound LoadingEffective Field Life (Weeks)Key Findings
Solid Polymeric Plug2 g≤ 6Attractiveness significantly drops after 6 weeks of field exposure.[2][3]
Solid Polymeric Plug4 g~8Does not consistently extend the effective trapping period beyond that of 2 g plugs to justify longer servicing intervals.[2]
Liquid on Cotton Wick2 mLRefreshed regularlyOften used as a positive control in experiments due to consistent release rates.[2]

Table 2: Influence of this compound Concentration on Male Medfly Capture

This compound ConcentrationDiluentRelative AttractivenessNotes
75%Oleic AcidHighest FTD (Flies/Trap/Day) of 5.55Outperformed 25%, 50%, and 98% concentrations in guava orchards.
50%Oleic AcidFTD of 2.29
98%Oleic AcidFTD of 2.73
25%Oleic AcidLowest FTD of 1.82
75%Paraffin OilHigh relative attractiveness (20.95%)Dilution with fixed oils can be a cost-effective measure.[4]
75%Sunflower OilHigh relative attractiveness (17.69%)[4]

Table 3: Comparative Performance of Different this compound Isomers

This compound IsomerTarget SexEAG Response MagnitudeBehavioral Attraction
Isomer CMaleHighest in malesMost attractive isomer to male medflies.
Isomer AFemaleHighest in femalesLess attractive to males than Isomer C.
Isomer B1Male & FemaleModerateModerately attractive to males.
Isomer B2Male & FemaleLowestLeast attractive isomer.

Experimental Protocols

The following protocols are provided as a guide for researchers and program managers for the effective deployment and monitoring of this compound-baited traps in SIT programs.

Protocol for Preparation and Assembly of Jackson Traps

The Jackson trap is a standard and widely used trap for monitoring C. capitata with this compound.

Materials:

  • Jackson trap body (triangular, waxed cardboard or plastic)

  • Sticky insert

  • Wire hanger

  • This compound dispenser (e.g., 2 g solid polymeric plug)

  • Forceps

  • Gloves

Procedure:

  • Wear gloves to avoid contaminating the lure with foreign scents.

  • Unfold the Jackson trap body into its triangular shape.

  • Remove the protective paper from the sticky insert and place it on the bottom inside the trap, adhesive side up.

  • Using forceps, place the this compound dispenser in the center of the sticky insert.

  • Insert the wire hanger through the pre-made holes at the top of the trap.

  • The trap is now assembled and ready for deployment.

Protocol for Field Deployment of this compound-Baited Traps

Objective: To monitor the wild male C. capitata population to inform SIT program decisions (e.g., timing and density of sterile fly releases).

Procedure:

  • Trap Density: For general monitoring, deploy traps at a density of five traps per square mile. In areas with a known infestation or for delimitation surveys, increase the trap density.

  • Trap Placement:

    • Hang traps in the canopy of host trees, preferably in a shaded location to protect the lure from direct sunlight and high temperatures, which can increase the volatilization rate.

    • The ideal height for trap placement is approximately 1.5 to 2 meters above the ground.

    • Ensure there is a clear flight path for the flies to the trap entrance.

    • Traps should be separated by a minimum of 20-25 meters to avoid interference.

  • Servicing Interval: Service traps weekly or bi-weekly. Replace the this compound plug every 6 weeks to ensure optimal attractiveness.[2][3]

Protocol for Trap Servicing and Data Collection

Procedure:

  • Carefully remove the sticky insert from the Jackson trap.

  • Identify and count the number of male C. capitata captured. Distinguish between wild and sterile flies (sterile flies are typically marked with a fluorescent dye).

  • Record the number of wild males, sterile males, and any non-target species.

  • Record the date, trap location (GPS coordinates), and any relevant environmental conditions.

  • Replace the sticky insert with a new one.

  • If it is the end of the 6-week lure cycle, replace the old this compound plug with a new one using forceps.

  • Properly dispose of the old sticky inserts and lures.

Protocol for Data Analysis

Objective: To analyze trap capture data to assess the efficacy of the SIT program.

Data Metrics:

  • Flies per Trap per Day (FTD): This is a standardized measure of trap capture. It is calculated as: FTD = (Total number of wild male flies) / (Number of traps * Number of days)

  • Sterile-to-Wild Male Ratio: This ratio is crucial for evaluating the effectiveness of sterile fly releases. A high ratio indicates that sterile males are successfully competing with wild males for mates.

  • Population Fluctuation: Track the FTD over time to monitor changes in the wild medfly population. A decrease in FTD following sterile fly releases indicates program success.

Visualizations

Signaling Pathway of this compound in Ceratitis capitata

The following diagram illustrates the generalized olfactory signaling pathway for the detection of this compound by male Ceratitis capitata.

Trimedlure_Signaling_Pathway cluster_environment External Environment cluster_antenna Male Medfly Antenna cluster_brain Brain OBP Odorant-Binding Protein (OBP) This compound Volatiles->OBP Binding OR Olfactory Receptor (OR) on Olfactory Receptor Neuron (ORN) Dendrite OBP->OR Transport & Delivery AL Antennal Lobe OR->AL Signal Transduction & Neural Signal Transmission MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (Attraction to Lure) MB_LH->Behavior Motor Command

Caption: Generalized olfactory pathway of this compound in C. capitata.

Experimental Workflow for this compound Trapping in SIT Programs

The diagram below outlines the logical workflow for a this compound-based monitoring program.

Trimedlure_Workflow cluster_prep Preparation cluster_field Field Activities cluster_lab Data Collection & Analysis cluster_decision Programmatic Decision Making Trap_Assembly Assemble Jackson Trap with Sticky Insert Lure_Placement Place this compound Dispenser in Trap Trap_Assembly->Lure_Placement Deployment Deploy Traps in Host Tree Canopy Lure_Placement->Deployment Servicing Weekly/Bi-weekly Trap Servicing Deployment->Servicing Data_Collection Count Wild & Sterile Males Record Data Servicing->Data_Collection Data_Analysis Calculate FTD & Sterile:Wild Ratio Data_Collection->Data_Analysis Decision Adjust SIT Program (e.g., Release Rates/Areas) Data_Analysis->Decision Decision->Deployment Feedback Loop

Caption: Workflow for this compound-based monitoring in SIT programs.

References

Application Notes and Protocols: Trimedlure in McPhail versus Jackson Traps

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

Trimedlure is a potent, male-specific parapheromone attractant for the Mediterranean fruit fly, Ceratitis capitata (Wiedemann), a significant agricultural pest worldwide.[1][2][3] Effective monitoring and detection of C. capitata populations are crucial for timely pest management interventions.[4] This relies heavily on the use of traps baited with this compound.[1][5] Two of the most commonly employed traps for this purpose are the Jackson trap and the McPhail trap.

These application notes provide a detailed comparison of the use of this compound in McPhail and Jackson traps, offering protocols for their application and a summary of their relative performance based on available data. The choice between these traps can be influenced by factors such as the specific monitoring objective (e.g., early detection vs. population density estimation), environmental conditions, and cost-effectiveness.

Trap Characteristics

  • Jackson Trap: This is a triangular or delta-shaped trap, typically made of waxed paperboard or plastic, with a sticky insert. It is a dry trap where flies are captured on the adhesive surface. Jackson traps are commonly used with male-specific attractants like this compound.[2]

  • McPhail Trap: This is a bell-shaped, invaginated trap, usually made of plastic. It is a wet trap that typically uses a liquid toxicant or drowning solution at the bottom to kill and retain captured flies. While often used with liquid protein baits to attract female flies, McPhail traps can also be adapted for use with male-specific lures like this compound.[6][7]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies comparing the efficacy of this compound in McPhail and Jackson traps for capturing male C. capitata.

Table 1: Male Ceratitis capitata Captures in this compound-Baited Traps

Study / LocationTrap TypeLure FormulationMean Captures (Flies/Trap/Week)Key Findings
Al-Fawaeer et al. (2008)JacksonThis compoundNot specifiedJackson trap was most effective for capturing males.[6]
Al-Fawaeer et al. (2008)McPhailThis compoundNot specifiedMcPhail trap was most effective for capturing females (when used with appropriate bait).[6]
Sartec (General)JacksonThis compound Plug10.33No significant difference in capture rates between Jackson, McPhail, and another trap type when using the same this compound attractant.[6]
Sartec (General)McPhailThis compound Plug10.56No significant difference in capture rates between Jackson, McPhail, and another trap type when using the same this compound attractant.[6]

Note: Direct comparative studies focusing solely on this compound in McPhail versus Jackson traps are limited. Often, studies compare different attractants within the same trap type or different trap designs with their standardly associated lures. The data suggests that when using a potent male-specific lure like this compound, the trap design may have a less significant impact on male capture rates than the lure itself.[6]

Experimental Protocols

  • Materials:

    • Jackson trap (paper or plastic)

    • Sticky insert

    • This compound dispenser (e.g., polymeric plug, cotton wick with liquid)

    • Hanger or wire for trap suspension

    • Gloves

  • Procedure:

    • Assemble the Jackson trap according to the manufacturer's instructions.

    • Place the sticky insert on the bottom interior surface of the trap.

    • Using gloves to avoid contamination, place the this compound dispenser in the center of the sticky insert. For liquid this compound, apply the recommended amount (e.g., 1.5 - 2.0 cm³) to the cotton wick.[2]

    • Attach the hanger to the top of the trap.

    • Suspend the trap in a shady area within the canopy of a host tree.[2]

    • Ensure the trap entrance is not obstructed by leaves or branches.

  • Materials:

    • McPhail trap

    • This compound dispenser (polymeric plug is recommended to avoid contact with the liquid below)

    • A small basket or holder for the lure

    • Drowning solution (water with a few drops of unscented detergent) or a toxicant strip (e.g., DDVP block).[8]

    • Hanger or wire for trap suspension

    • Gloves

  • Procedure:

    • Assemble the McPhail trap.

    • If using a drowning solution, fill the bottom reservoir of the trap with the solution to the indicated level.

    • If using a toxicant strip, place it in the bottom of the trap.[8]

    • Using gloves, place the this compound plug into the small basket.

    • Suspend the basket containing the lure from the inside top of the trap, ensuring it hangs above the liquid or toxicant strip.

    • Attach the hanger to the top of the trap.

    • Suspend the trap in a shady area within the canopy of a host tree.

Experimental and Logical Workflows (Graphviz)

experimental_workflow cluster_prep Trap Preparation cluster_lure Lure Application cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection prep_jackson Prepare Jackson Trap: - Assemble Trap - Insert Sticky Liner lure_jackson Add this compound Dispenser to Sticky Liner prep_jackson->lure_jackson prep_mcphail Prepare McPhail Trap: - Assemble Trap - Add Drowning Solution/Toxicant lure_mcphail Suspend this compound Dispenser from Trap Lid prep_mcphail->lure_mcphail deploy Suspend Traps in Host Tree Canopy lure_jackson->deploy lure_mcphail->deploy monitor Weekly Trap Inspection: - Count Captured Flies - Record Data deploy->monitor service Service Traps: - Replace Sticky Liners/Lures (as per protocol) monitor->service service->monitor Continue Monitoring Cycle

Caption: Experimental workflow for comparing this compound-baited traps.

logical_relationship cluster_attractant Attractant cluster_trap_type Trap Type cluster_target Primary Target cluster_outcome Outcome This compound This compound (Male-Specific Parapheromone) jackson Jackson Trap (Dry Trap with Sticky Insert) This compound->jackson mcphail McPhail Trap (Wet Trap with Drowning Solution) This compound->mcphail target_pest Male Ceratitis capitata jackson->target_pest mcphail->target_pest outcome Monitoring & Detection Data target_pest->outcome

Caption: Logical relationship of components in a fruit fly trapping system.

Discussion and Recommendations

  • Jackson Traps are generally considered the standard for male C. capitata detection programs when using this compound.[2] Their advantages include ease of use, low cost, and high specificity for the target pest due to the nature of the lure and the dry capture method.

  • McPhail Traps , when baited with this compound, can also effectively capture male C. capitata. The primary consideration for using McPhail traps with this compound is the need to keep the lure separate from the liquid at the bottom of the trap. This is typically achieved by placing the lure in a small basket suspended from the lid. While effective, this setup can be more cumbersome to service than a Jackson trap.

  • Lure Longevity and Replacement: The effectiveness of this compound decreases over time. Polymeric plugs have been developed to extend the field life of the lure compared to liquid formulations.[1][5] Studies have shown that 2g this compound plugs may need replacement every 6 weeks, as their attractiveness can significantly decrease after this period.[1] Some research indicates that 4g plugs could extend this interval to 8 weeks.[5] Regular replacement according to manufacturer guidelines or local research findings is critical for consistent monitoring.

For routine monitoring and detection of male Ceratitis capitata using this compound, the Jackson trap is often the more practical and widely adopted choice due to its simplicity and cost-effectiveness. However, McPhail traps can be successfully adapted for use with this compound and may be a suitable option if they are already in use for other monitoring purposes within an integrated pest management program. The ultimate effectiveness of either trap is highly dependent on the correct placement, regular servicing, and the freshness of the this compound lure.

References

Application Notes and Protocols for Evaluating Trimedlure Attractancy in Ceratitis capitata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimedlure is a potent synthetic para-pheromone used extensively for the monitoring and detection of the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest worldwide.[1][2] Accurate evaluation of the attractancy of different this compound formulations, isomers, and release systems is crucial for developing effective pest management strategies. These application notes provide detailed protocols for three common bioassays used to evaluate this compound attractancy: field trapping bioassays, laboratory-based olfactometer bioassays, and wind tunnel bioassays.

Data Presentation

The following tables summarize quantitative data from various studies on this compound attractancy, providing a comparative overview of the effects of different concentrations, dispenser types, and environmental conditions.

Table 1: Effect of this compound Amount on Male C. capitata Trap Captures in Field Bioassays

This compound Amount (cm³)Mean Weekly Captured Males/Trap (Site A)Mean Weekly Captured Males/Trap (Site B)General Mean FTD (Flies/Trap/Day) - GuavaGeneral Mean FTD (Flies/Trap/Day) - Mandarin
1.077.333.4--
1.578.239.6--
2.076.733.6--
2.583.130.2--
3.090.335.6--
98% Concentration--2.731.83
75% Concentration--5.551.39
50% Concentration--2.290.75
25% Concentration--1.820.78

Data compiled from El-Metwally, M. M. (2017) and another study on this compound diluted with oleic acid.[3][4]

Table 2: Influence of Dispenser Type and Aging on this compound Attractancy

Dispenser TypeAging Period (weeks)Relative Attractiveness (%)
2g Polymeric Plug0 (Fresh)100
2g Polymeric Plug6Similar to fresh lure
2g Polymeric Plug8-12Significantly reduced catch
4g Polymeric Plug10-12Significantly less attractive than fresh lure
2 mL Liquid on Cotton WickFreshControl Standard

Data compiled from multiple studies on this compound plug longevity.[5][6]

Table 3: Effect of Temperature on this compound Release Rate

Temperature (°C)This compound Release Rate
15Low
25Medium
35High

A direct relationship exists between temperature and the release rate of this compound from dispensers.[7][8]

Experimental Protocols

Field Trapping Bioassay Protocol

This protocol outlines the steps for conducting a field bioassay to evaluate the attractancy of different this compound formulations using Jackson traps.

Materials:

  • Jackson traps (white, 'delta' traps made of thick waxed paper)[5]

  • Sticky inserts for traps

  • This compound dispensers (e.g., polymeric plugs, cotton wicks with liquid this compound)

  • Gloves

  • Field notebook or data collection device

  • GPS device for marking trap locations

  • Flagging tape for marking trap locations

Procedure:

  • Site Selection: Choose an appropriate field site, such as a citrus or macadamia nut orchard, with a known or suspected population of C. capitata.[9]

  • Trap Preparation:

    • Wear gloves to avoid contaminating the lures with human odors.

    • Bait each Jackson trap with a specific this compound dispenser according to the experimental design. For liquid formulations, apply a standard volume (e.g., 2 mL) to a cotton wick.[9] For solid dispensers, place the plug inside the lure basket within the trap.[10]

    • Place a fresh sticky insert on the bottom of each trap.

  • Trap Deployment:

    • Hang the traps on trees at a height of approximately 2 meters.[11]

    • Space the traps at a sufficient distance to avoid interference, typically 20-50 meters apart.[11][12]

    • Use a randomized complete block design to account for spatial variability in the field.

    • Mark the location of each trap with flagging tape and record the GPS coordinates.

  • Data Collection:

    • Check the traps at regular intervals, typically weekly.[11]

    • Count and record the number of male C. capitata captured in each trap.

    • Remove all captured insects from the sticky insert at each check.

    • Replace the sticky inserts and lures at intervals specified by the experimental design. Lure longevity can be a variable under investigation.

  • Data Analysis:

    • Calculate the mean number of flies captured per trap per day (FTD) or per week for each treatment.[4]

    • Use appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to compare the attractancy of the different this compound formulations.

Laboratory Olfactometer Bioassay Protocol

This protocol describes a laboratory-based bioassay using a Y-tube or multi-arm olfactometer to assess the behavioral response of C. capitata to this compound.

Materials:

  • Y-tube or multi-arm olfactometer

  • Air supply (purified and humidified)

  • Flow meters

  • Odor sources (e.g., filter paper treated with this compound solution, this compound plugs)

  • Control (solvent-treated filter paper or an empty chamber)

  • Ceratitis capitata males (sexually mature, 5-7 days old)

  • Release chamber

  • Stopwatch

  • Data recording sheets or software

Procedure:

  • Insect Preparation:

    • Rear C. capitata under controlled laboratory conditions.

    • Separate male flies within 24 hours of emergence.

    • Keep the males in cages with access to food (e.g., sugar and yeast hydrolysate) and water until they reach sexual maturity.

    • Acclimatize the flies to the bioassay room conditions for at least 1 hour before the experiment.

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Connect the olfactometer to a purified and humidified air source.

    • Calibrate the airflow to a constant rate (e.g., 1 L/min) through each arm using flow meters.

  • Odor and Control Preparation:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., hexane).

    • Apply a small aliquot (e.g., 10 µL) of the this compound solution to a piece of filter paper and place it in the odor chamber of one arm of the olfactometer.

    • In the other arm, use a filter paper treated with the solvent only as a control.

  • Bioassay:

    • Introduce a single male fly into the release chamber at the base of the olfactometer.

    • Allow the fly a set amount of time (e.g., 5-10 minutes) to make a choice.

    • Record which arm the fly enters and how long it spends in each arm. A choice is typically recorded when the fly moves a certain distance into an arm and remains there for a minimum period.

    • After each fly, clean the olfactometer to prevent odor contamination.

    • Rotate the position of the treatment and control arms between replicates to avoid positional bias.

    • Test a sufficient number of flies (e.g., 30-50) for each treatment.

  • Data Analysis:

    • Calculate the percentage of flies choosing the treatment arm versus the control arm.

    • Use a chi-square test or a G-test to determine if there is a significant preference for the this compound odor.

Wind Tunnel Bioassay Protocol

This protocol details the use of a wind tunnel to study the upwind flight response and landing behavior of C. capitata males to a this compound plume.

Materials:

  • Wind tunnel with a flight chamber, a fan for generating laminar airflow, and an exhaust system.[13][14]

  • Controlled lighting system (e.g., providing >2,000 lux).[14]

  • Humidifier and temperature control system.

  • Odor delivery system (e.g., a port for introducing the this compound-laden air).

  • This compound source (e.g., a polymeric plug or a filter paper with liquid this compound).

  • Video recording system to observe and record insect flight paths.

  • Ceratitis capitata males (sexually mature).

  • Release platform or chamber.

Procedure:

  • Wind Tunnel Setup and Calibration:

    • Set the wind speed to a constant, low velocity (e.g., 20-30 cm/s).[14]

    • Adjust the temperature and humidity to mimic natural conditions (e.g., 25°C and 60-70% RH).

    • Ensure the lighting provides uniform illumination within the flight chamber.

  • Insect Preparation:

    • Prepare sexually mature male flies as described in the olfactometer protocol.

    • Acclimatize the flies to the wind tunnel room conditions.

  • Odor Plume Generation:

    • Place the this compound source at the upwind end of the flight chamber, in the path of the incoming air. This will create an odor plume that travels down the tunnel.

  • Bioassay:

    • Release individual male flies onto a platform at the downwind end of the tunnel.

    • Observe and record the fly's behavior using the video system. Key behaviors to record include:

      • Take-off latency.

      • Upwind flight (anemotaxis).

      • Casting behavior (zigzagging flight across the odor plume).

      • Landing on or near the odor source.

    • Each fly is tested only once.

    • Allow sufficient time between fly releases for the odor plume to stabilize.

  • Data Analysis:

    • Analyze the video recordings to quantify the different flight behaviors.

    • Calculate the percentage of flies exhibiting each behavior (e.g., percentage of flies initiating upwind flight, percentage of flies landing on the source).

    • Compare the behavioral responses to different this compound formulations or concentrations using appropriate statistical tests.

Mandatory Visualizations

Field_Trapping_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Site Selection B Trap Preparation (Baiting & Inserts) A->B Proceed C Trap Deployment B->C Deploy D Data Collection (Weekly Checks) C->D Initiate E Data Compilation D->E Compile F Statistical Analysis E->F Analyze G Results Interpretation F->G Interpret

Workflow for a Field Trapping Bioassay.

Olfactometer_Bioassay_Workflow cluster_setup Setup cluster_bioassay Bioassay cluster_analysis Analysis A Insect Preparation & Acclimatization D Fly Introduction A->D B Olfactometer Setup & Calibration B->D C Odor & Control Preparation C->D E Choice Observation D->E F Data Recording E->F G Data Aggregation F->G Repeat for all subjects H Statistical Analysis (e.g., Chi-Square) G->H I Conclusion H->I

Workflow for a Laboratory Olfactometer Bioassay.

Wind_Tunnel_Bioassay_Logical_Flow cluster_conditions Environmental Control cluster_behavior Behavioral Observation cluster_response Response Quantification A Set Wind Speed, Temperature & Humidity B Establish Laminar Airflow A->B C Generate Odor Plume B->C D Fly Release at Downwind Position C->D E Observation of Flight Path D->E F Upwind Flight? E->F G Landing on Source? F->G Yes I Record No Attraction F->I No H Record Positive Attraction G->H Yes G->I No

Logical Flow of a Wind Tunnel Bioassay.

References

Application Notes and Protocols for Analyzing Trimedlure Trap Capture Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical analysis of data obtained from insect traps baited with Trimedlure, a parapheromone attractant primarily used for monitoring and managing populations of the Mediterranean fruit fly (Ceratitis capitata) and other tephritid fruit flies. Accurate analysis of trap capture data is crucial for making informed decisions in pest management, ecological studies, and the development of new attractants and control methods.

Introduction to this compound Trap Data

This compound-baited traps are a cornerstone of surveillance and control programs for several economically important fruit fly species. The data generated from these traps typically consist of counts of captured insects over a specific period. This count data is often characterized by two key features:

  • Overdispersion: The variance in the counts is often greater than the mean. This can occur due to various biological and environmental factors that cause the insects to be clustered in their distribution.

  • Excess Zeros: It is common to have a large number of traps with zero captures, especially in areas with low pest prevalence or when traps are not highly efficient.

Experimental Protocols

A well-designed experiment is fundamental to obtaining reliable and interpretable trap capture data. Below is a generalized protocol for a field experiment evaluating the efficacy of different this compound formulations.

Objective

To compare the attractiveness of a new this compound formulation (Test Lure) against a standard formulation (Standard Lure) over a specified period.

Materials
  • Jackson traps or similar standard fruit fly traps.

  • This compound lures: Test Lure and Standard Lure (e.g., 2g plugs).

  • Hangers for deploying traps.

  • Gloves to avoid contamination of lures.

  • GPS device for recording trap locations.

  • Data collection sheets or a mobile data collection app.

  • Appropriate personal protective equipment (PPE).

Experimental Design
  • Site Selection: Choose a suitable experimental site, such as a citrus orchard or a field with known or suspected fruit fly populations. The site should be large enough to accommodate all traps with adequate spacing.

  • Trap Deployment:

    • Establish a grid of trapping locations with a minimum distance of 50 meters between traps to minimize interference.

    • Use a randomized complete block design (RCBD) to account for potential spatial variability within the site. Divide the site into blocks, and within each block, randomly assign each treatment (Test Lure and Standard Lure).

    • Deploy a sufficient number of replicate traps for each treatment to ensure statistical power (typically 5-10 replicates per treatment).

  • Trap Servicing:

    • Service the traps at regular intervals (e.g., weekly) for a predetermined duration (e.g., 8 weeks).

    • During each service, count and record the number of target fruit flies captured in each trap.

    • Remove all captured insects from the traps.

    • Rotate the traps within each block to a new random position to further minimize positional effects.

  • Data Recording: For each trap at each service interval, record the following:

    • Trap ID

    • Date of service

    • Treatment (lure type)

    • Number of target fruit flies captured

    • Any relevant observations (e.g., trap damage, presence of non-target species).

Data Presentation

Summarizing trap capture data in a clear and structured format is essential for interpretation and comparison.

Table 1: Mean Weekly Captures of Mediterranean Fruit Flies in Traps Baited with Different this compound Formulations (Hypothetical Data)
WeekTreatmentMean Flies per Trap per Day (±SE)
1Standard Lure5.2 ± 1.1
Test Lure7.8 ± 1.5
2Standard Lure6.1 ± 1.3
Test Lure9.2 ± 1.8
3Standard Lure4.8 ± 0.9
Test Lure7.1 ± 1.4
4Standard Lure3.5 ± 0.7
Test Lure5.5 ± 1.1
5Standard Lure2.9 ± 0.6
Test Lure4.3 ± 0.9
6Standard Lure2.1 ± 0.5
Test Lure3.2 ± 0.7
7Standard Lure1.5 ± 0.4
Test Lure2.3 ± 0.5
8Standard Lure1.1 ± 0.3
Test Lure1.7 ± 0.4

Statistical Models for Analyzing Trap Capture Data

Poisson Regression

The Poisson distribution is a fundamental model for count data. It assumes that the mean and variance of the counts are equal (equidispersion).

  • When to use: When the variance of the trap captures is approximately equal to the mean.

  • Limitations: Often not suitable for insect trap data due to the common issue of overdispersion.

Negative Binomial (NB) Regression

The Negative Binomial distribution is an extension of the Poisson distribution that includes an additional parameter to account for overdispersion.

  • When to use: When the variance of the trap captures is significantly greater than the mean.[1] This is a very common scenario in entomological field studies.

  • Advantages: Provides more reliable estimates of parameter significance when data are overdispersed.

Zero-Inflated Poisson (ZIP) Regression

The ZIP model is a two-part model that addresses an excess of zero counts. It assumes that the zero counts come from two different processes: "true zeros" (no insects were present or attracted) and "excess zeros" (insects were present but not captured due to chance).

  • When to use: When there is a high proportion of zero counts in the data, and there is a theoretical reason to believe that the zeros are generated by a separate process.

  • Components:

    • A logistic regression model that predicts the probability of a count being an "excess zero".

    • A Poisson regression model that predicts the counts for the observations that are not "excess zeros".

Zero-Inflated Negative Binomial (ZINB) Regression

The ZINB model combines the features of the Negative Binomial and Zero-Inflated models. It handles both overdispersion and an excess of zero counts.

  • When to use: When the data exhibit both overdispersion and a high proportion of zero counts. This is often the most appropriate model for analyzing insect trap capture data.

  • Components:

    • A logistic regression model for the excess zeros.

    • A Negative Binomial regression model for the counts.

Model Selection Workflow

Choosing the appropriate statistical model is a critical step in the analysis. The following workflow can guide this decision-making process.

ModelSelectionWorkflow Start Start: Have Trap Capture Count Data CheckZeros Are there an excess number of zero counts? Start->CheckZeros CheckDispersion1 Is there overdispersion? (Variance > Mean) CheckZeros->CheckDispersion1 No CheckDispersion2 Is there overdispersion? (Variance > Mean) CheckZeros->CheckDispersion2 Yes Poisson Poisson Regression CheckDispersion1->Poisson No NB Negative Binomial Regression CheckDispersion1->NB Yes ZIP Zero-Inflated Poisson (ZIP) Regression CheckDispersion2->ZIP No ZINB Zero-Inflated Negative Binomial (ZINB) Regression CheckDispersion2->ZINB Yes

Figure 1. Decision-making workflow for selecting an appropriate statistical model for trap capture data.

Statistical Analysis Protocol

This protocol outlines the steps for analyzing this compound trap capture data using appropriate statistical models.

  • Data Preparation:

    • Organize the data into a spreadsheet with columns for Trap ID, Date, Treatment, and Capture Count.

    • Ensure data is clean and free of errors.

  • Exploratory Data Analysis:

    • Calculate descriptive statistics (mean, variance, median, range) for each treatment group.

    • Create histograms or bar plots to visualize the distribution of the count data for each treatment.

    • Assess for overdispersion by comparing the mean and variance of the counts. A variance significantly larger than the mean suggests overdispersion.[1]

    • Determine the percentage of zero counts in the dataset.

  • Model Fitting:

    • Based on the exploratory data analysis, select the most appropriate statistical model (e.g., Negative Binomial or ZINB).

    • Fit the selected model using statistical software (e.g., R, SAS, SPSS). The model should include 'Capture Count' as the dependent variable and 'Treatment' and 'Week' (and their interaction) as independent variables.

  • Model Diagnostics:

    • Check the assumptions of the fitted model. For count data models, this often involves examining residual plots to ensure there are no systematic patterns.

  • Interpretation of Results:

    • Examine the model output to determine the significance of the treatment effect. A significant p-value for the 'Treatment' variable indicates a statistically significant difference in captures between the lure types.

    • If the interaction between 'Treatment' and 'Week' is significant, it suggests that the difference between the lures changes over time.

    • Use post-hoc tests (e.g., Tukey's HSD) to perform pairwise comparisons between treatment means if there are more than two treatments.

Example Analysis Workflow

The following diagram illustrates a typical workflow for the complete process of a this compound trap capture experiment and analysis.

AnalysisWorkflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Design Experimental Design (e.g., RCBD) Deployment Trap Deployment Design->Deployment Servicing Data Collection (Trap Servicing) Deployment->Servicing DataPrep Data Preparation & Cleaning Servicing->DataPrep EDA Exploratory Data Analysis DataPrep->EDA ModelSelect Model Selection (e.g., NB, ZINB) EDA->ModelSelect ModelFit Model Fitting ModelSelect->ModelFit Interpretation Interpretation of Results ModelFit->Interpretation Conclusion Conclusion & Recommendations Interpretation->Conclusion

Figure 2. Overall workflow from experimental design to data analysis and interpretation.

Conclusion

The analysis of this compound trap capture data requires careful consideration of the unique characteristics of count data, namely overdispersion and excess zeros. By following a structured experimental protocol and selecting the appropriate statistical model, researchers can obtain robust and reliable results. This, in turn, leads to more effective pest management strategies and a deeper understanding of fruit fly ecology and behavior. The use of models such as the Negative Binomial and Zero-Inflated Negative Binomial regressions are highly recommended for this type of data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimedlure Dispenser Design for Extended Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Trimedlure dispenser design for extended-release applications.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of developing and evaluating this compound dispensers.

Issue: Inconsistent or Rapid Decline in Dispenser Performance

Symptoms:

  • Initial high attraction of target insects, followed by a sharp drop-off in capture rates.

  • Significant variability in performance between dispensers of the same design.

  • Dispensers failing to meet the expected field longevity.

Possible Causes and Solutions:

Cause Troubleshooting Steps
High Temperature Exposure Monitor and record ambient temperatures during field trials. High temperatures accelerate the volatilization of this compound.[1][2][3] Consider using dispenser materials with lower temperature sensitivity, such as certain mesoporous materials, which have shown a more stable release rate across varying temperatures.[2]
Improper Storage Store this compound dispensers in a cool, dark place as recommended by the manufacturer. Prolonged storage at elevated temperatures can lead to the loss of the active ingredient before deployment.[2][3]
Dispenser Material Degradation Exposure to environmental factors like UV radiation and humidity can degrade the dispenser matrix, altering its release characteristics. Shield dispensers from direct sunlight where possible.[1] Consider incorporating UV protectants in the dispenser formulation if feasible.
Inconsistent Lure Loading Ensure a consistent loading of this compound in each dispenser during manufacturing. Variability in the initial amount of attractant will lead to inconsistent field performance. Implement stringent quality control measures to verify the initial weight of the active ingredient in each batch of dispensers.
Issue: Low Trap Capture Rates Despite New Dispensers

Symptoms:

  • Newly deployed traps with fresh this compound dispensers are capturing few or no target insects.

  • Capture rates are lower than expected based on historical data or literature.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Incorrect Trap Placement Ensure traps are placed at the appropriate height and location for the target insect. Avoid areas with strong winds that can disrupt the pheromone plume.
Competition from Other Attractants Remove any other natural or artificial attractants in the immediate vicinity of the traps that could be competing with the this compound dispensers.
Low Insect Population The low capture rate may be a true reflection of a low target insect population. Use independent methods to estimate the population density if possible.
Issues with Trap Design The trap design itself may be inefficient. Ensure the trap design allows for easy entry of the target insect and prevents escape. The color and shape of the trap can also influence capture rates.
Contamination Handle dispensers with clean gloves to avoid contamination with other chemicals or scents that might repel the target insects.

Frequently Asked Questions (FAQs)

1. What is the optimal release rate for this compound dispensers?

The optimal release rate can depend on various factors including the target insect population density and environmental conditions. However, studies have shown that a release rate that is too high does not necessarily increase capture rates and will shorten the life of the dispenser.[3] Conversely, a release rate that is too low will not be attractive enough. For the Mediterranean fruit fly (Ceratitis capitata), a release rate that maintains a balance between attractiveness and longevity is ideal.

2. How does temperature affect the longevity of a this compound dispenser?

Temperature has a significant and direct impact on the release rate and, consequently, the longevity of this compound dispensers. Higher temperatures increase the rate of volatilization of the this compound, leading to a faster depletion of the attractant and a shorter effective lifespan of the dispenser.[1][2][3] This is a critical factor to consider when designing dispensers for use in different climates.

3. What are the common types of this compound dispensers and how do they compare?

Common types include polymeric plugs, cotton wicks, and mesoporous dispensers.

  • Polymeric plugs are widely used and offer a controlled release, but their release rate is highly dependent on temperature.[2]

  • Cotton wicks provide a high initial release rate but have a shorter lifespan compared to polymeric plugs.[3]

  • Mesoporous dispensers have shown promise for a more stable and extended release of this compound, with less dependency on temperature fluctuations.[2]

4. How can I accurately measure the release rate of my this compound dispenser design?

The most common and straightforward method is gravimetric analysis. This involves periodically weighing the dispensers over time under controlled laboratory or field conditions. The weight loss corresponds to the amount of this compound released.

5. What is the shelf life of this compound dispensers?

The shelf life can vary depending on the dispenser type and storage conditions. It is crucial to store them in a cool, dark environment to minimize the loss of the active ingredient. Long-term storage at room temperature or higher can significantly reduce the amount of available this compound for release once deployed in the field.[2][3]

Data Presentation

Table 1: Comparison of this compound Release Rates from Different Dispenser Types

Dispenser TypeInitial this compound Load (g)Average Release Rate (mg/day) at 25°CEffective Field Longevity (weeks)Reference
Polymeric Plug2.04.8 - 9.66 - 8[2]
Cotton Wick1.5Higher initial release, declines rapidly< 8[3]
Mesoporous DispenserNot SpecifiedLower and more constant than polymeric plugs> 12[2]

Table 2: Effect of Temperature on this compound Release Rate from Polymeric Plugs

Temperature (°C)Average Release Rate (mg/day)% Increase in Release Rate from 15°CReference
15~2.4-[2]
25~7.2200%[2]
35~14.4500%[2]

Experimental Protocols

Protocol: Gravimetric Analysis of this compound Release Rate

Objective: To determine the release rate of this compound from a dispenser by measuring weight loss over time.

Materials:

  • Analytical balance (accurate to at least 0.1 mg)

  • Environmental chamber or a location with controlled temperature and humidity

  • This compound dispensers to be tested (at least 5 replicates per design)

  • Forceps

  • Data logging software or a lab notebook

Methodology:

  • Initial Weighing:

    • Label each dispenser with a unique identifier.

    • Using forceps, carefully place each dispenser on the analytical balance and record its initial weight (W₀) at time zero (T₀).

  • Incubation:

    • Place the dispensers in the environmental chamber set to the desired temperature and humidity. If conducting a field study, place the dispensers in their intended traps in the field.

  • Periodic Weighing:

    • At predetermined time intervals (e.g., every 24 hours for the first week, then weekly), remove the dispensers from the chamber or field.

    • Allow the dispensers to equilibrate to the ambient temperature of the balance for a consistent period before weighing.

    • Weigh each dispenser and record the weight (Wₜ) and the time (Tₜ).

  • Data Analysis:

    • Calculate the cumulative weight loss at each time point: Weight Loss = W₀ - Wₜ.

    • Calculate the release rate for each interval: Release Rate = (Wₜ₋₁ - Wₜ) / (Tₜ - Tₜ₋₁).

    • Plot the cumulative weight loss and the release rate over time to visualize the release profile.

Mandatory Visualization

Experimental_Workflow_for_Release_Rate_Analysis cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis start Start: Label Dispensers weigh_initial Record Initial Weight (W₀) start->weigh_initial incubate Place in Controlled Environment (T, RH) weigh_initial->incubate weigh_periodic Record Weight (Wₜ) at Intervals incubate->weigh_periodic weigh_periodic->weigh_periodic calculate_loss Calculate Cumulative Weight Loss weigh_periodic->calculate_loss calculate_rate Calculate Release Rate calculate_loss->calculate_rate analyze Analyze and Plot Data calculate_rate->analyze end End: Release Profile Determined analyze->end Troubleshooting_Logic decision decision issue issue start Start: Low Trap Capture is_new Are Dispensers New? start->is_new check_env Check Environmental Factors (Temp, Wind) is_new->check_env Yes aged_dispenser Dispenser May Be Depleted is_new->aged_dispenser No check_placement Verify Trap Placement and Height check_env->check_placement check_competition Assess for Competing Attractants check_placement->check_competition resolved Issue Resolved check_competition->resolved replace_dispenser Replace Dispenser and Monitor aged_dispenser->replace_dispenser replace_dispenser->resolved Factors_Affecting_Release cluster_environmental Environmental Factors cluster_dispenser Dispenser Properties center This compound Release Rate temp Temperature temp->center humidity Humidity humidity->center wind Wind Speed wind->center uv UV Radiation uv->center material Matrix Material material->center design Surface Area/Volume design->center loading Initial Lure Load loading->center

References

Technical Support Center: Optimizing Trimedlure Trap Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Trimedlure traps. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize the capture of non-target insects, thereby enhancing the accuracy and efficiency of your experiments targeting the Mediterranean fruit fly, Ceratitis capitata.

Frequently Asked Questions (FAQs)

Q1: My this compound traps are capturing a high number of non-target insects. What are the primary strategies to reduce this bycatch?

A1: High non-target capture is a common issue. The primary strategies to mitigate this involve a multi-faceted approach focusing on chemical and physical modifications:

  • Lure Modification: While this compound is specific to male Ceratitis species, its volatilization profile can sometimes attract other insects. The addition of repellents that deter non-target species without affecting medfly attraction is a key area of investigation.

  • Trap Modification: Altering the physical characteristics of the trap, such as its color or the size and shape of entry ports, can selectively exclude non-target insects based on their visual preferences and body size.

  • Alternative Attractants: For some applications, switching to a more specific lure, such as a natural oil blend containing α-copaene, may be an option.[1][2][3]

Q2: Can I add a repellent to my this compound dispenser to deter non-target insects?

A2: This is an area of active research. While no commercially available this compound-repellent blend is standard, studies on other fruit fly species have shown that certain essential oils can act as effective repellents. For example, Yarrow and Ylang-ylang essential oils have demonstrated the ability to "shut down" traps baited for the peach fruit fly. You could experimentally co-locate a dispenser with a potential repellent, but it is crucial to validate that the repellent does not also deter C. capitata.

Q3: How does the color of the trap affect non-target capture rates?

A3: Trap color is a significant factor in insect attraction. Different insect species have different color preferences. For instance, many beneficial insects are attracted to yellow.[4] Studies on various fruit fly species have shown preferences for dark colors like red and black, as well as yellow and orange.[5][6][7][8] If your non-target species are known to be attracted to the color of your current traps (e.g., yellow), you could test traps of a different color (e.g., clear, white, or red) to see if this reduces bycatch while maintaining medfly captures.

Q4: Can I modify the trap's entry holes to exclude larger non-target insects?

A4: Yes, modifying the entry hole size is a viable strategy, particularly if your non-target species are significantly larger than the target medfly. Research on Drosophila suzukii suggests that reducing the size of entry holes can prevent the entry of larger insects.[4] This requires careful calibration to ensure the holes are still large enough for easy entry by C. capitata.

Q5: Is there a more selective attractant I can use instead of this compound?

A5: Recent research has identified a natural oil blend containing α-copaene as a potent lure for male medflies, in some cases outperforming this compound and showing longer field longevity.[1][2][3] While these studies focused on target fly capture, a more potent and specific lure could potentially reduce the capture of non-target insects that are only weakly attracted to this compound.

Q6: My traps are capturing a large number of beneficial insects, such as predatory beetles and parasitoids. What is the most likely cause?

A6: If you are using food-based attractants or protein hydrolysates in conjunction with or near your this compound traps, these are known to attract a wide range of insects, including beneficials.[9][10] For instance, protein hydrolysate has been shown to be highly attractive to syrphid flies.[10] If your protocol allows, relying solely on the male-specific this compound should reduce the capture of many beneficial insects.

Data on Trap Modifications and Lure Selectivity

The following tables summarize data from studies on factors influencing insect capture in various fruit fly traps. While not all studies used this compound specifically, the data provides a valuable reference for experimental design.

Table 1: Effect of Trap Color on Fruit Fly Capture (Non-Trimedlure Baits)

Target SpeciesTrap ColorMean Flies Captured per Trap per WeekCitation
Zeugodacus cucurbitae (Melon Fly)Yellow29.56[7]
Green24.25[7]
White19.38[7]
Transparent15.31[7]
Red11.50[7]
Bactrocera dorsalis (Oriental Fruit Fly)Yellow19.25[7]
Green14.81[7]
Transparent10.81[7]
Red10.38[7]
White8.94[7]

Table 2: Comparison of Attractants for Ceratitis capitata

Lure TypeMean Flies Captured (Total)Target SexCitation
Natural Oil (α-copaene)Consistently 2-3 times higher than this compoundMale[3]
This compound (2g plug)BaselineMale[3]
Biolure®Slightly higher than BiodelearPrimarily Female[9]
BiodelearBaselinePrimarily Female[9]

Experimental Protocols

The following are detailed methodologies for key experiments you can adapt to test strategies for reducing non-target insect capture in your this compound traps.

Protocol 1: Evaluating the Effect of Trap Color on Target and Non-Target Capture

  • Objective: To determine if trap color can selectively reduce the capture of non-target insects without significantly impacting the capture of C. capitata.

  • Materials:

    • Standard Jackson traps (or your current trap type) in at least three different colors (e.g., standard yellow, clear, and white).

    • This compound plugs (same batch and loading for all traps).

    • Sticky inserts or a propylene glycol/water solution for insect retention.[11]

    • Randomized block experimental design in the field.

  • Methodology:

    • Establish a minimum of four blocks in your research area, with each block containing one trap of each color.

    • Within each block, hang the traps in suitable host trees at a consistent height (e.g., 1.5 - 1.8 meters).[7][11] Ensure a minimum distance of 25 meters between traps.

    • Deploy traps baited with fresh this compound plugs.

    • Service the traps weekly for a period of 6-8 weeks.

    • At each service, collect all captured insects from each trap.

    • Identify and count the number of target C. capitata males.

    • Identify (to the lowest feasible taxonomic level) and count all non-target insects.

  • Data Analysis:

    • For each trap color, calculate the mean number of C. capitata per trap per week.

    • For each trap color, calculate the mean number of non-target insects (total and by major taxonomic group) per trap per week.

    • Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in capture rates between the different colored traps for both target and non-target species.

Protocol 2: Testing Entry Hole Size Modification to Exclude Non-Target Insects

  • Objective: To assess if reducing the diameter of trap entry holes can exclude larger non-target insects while allowing entry for C. capitata.

  • Materials:

    • Identical traps (e.g., Jackson or McPhail traps).

    • Drill bits of various sizes to modify entry holes.

    • Control traps with standard entry hole sizes.

    • Treatment traps with smaller entry hole sizes (e.g., start with a 25% reduction in diameter).

    • This compound lures.

  • Methodology:

    • Prepare two sets of traps: a control group with standard entry holes and a treatment group with modified, smaller entry holes.

    • Set up a paired experimental design, with one control and one treatment trap placed in close proximity (e.g., in the same tree or adjacent trees) at each experimental location.

    • Replicate these pairs across multiple locations.

    • Bait all traps with the same this compound lure type.

    • Service traps weekly, collecting, identifying, and counting all target and non-target insects.

  • Data Analysis:

    • Use a paired t-test or a similar statistical analysis to compare the capture rates of C. capitata between the control and modified traps.

    • Perform the same analysis for the capture rates of the most common larger non-target species.

    • Evaluate if the reduction in non-target capture is significant without a significant loss of target captures.

Visualizations

Below are diagrams to aid in your experimental design and troubleshooting process.

Experimental_Workflow_Trap_Color cluster_prep Preparation cluster_deploy Deployment cluster_collect Data Collection cluster_analyze Analysis A Select Trap Colors (e.g., Yellow, Clear, White) C Set up Randomized Blocks in Field A->C B Prepare Identical This compound Baits B->C D Deploy One Trap of Each Color per Block C->D E Service Traps Weekly D->E for 6-8 weeks F Count Target (Medfly) and Non-Target Insects E->F G Calculate Mean Captures per Color F->G H Perform Statistical Analysis (e.g., ANOVA) G->H I Determine Optimal Color for Target Specificity H->I

Caption: Workflow for testing the effect of trap color on capture specificity.

Troubleshooting_NonTarget_Captures Start High Non-Target Captures in this compound Trap Identify Identify Non-Target Species (Size, Family, etc.) Start->Identify Decision1 Are non-targets significantly larger than Medfly? Identify->Decision1 ModifyHoles Experiment with Smaller Entry Holes (Protocol 2) Decision1->ModifyHoles Yes Decision2 Are non-targets known to prefer current trap color (e.g., yellow)? Decision1->Decision2 No End Optimized Trap Configuration ModifyHoles->End ModifyColor Test Alternative Trap Colors (Protocol 1) Decision2->ModifyColor Yes Decision3 Are beneficial insects (e.g., syrphids, parasitoids) a major component? Decision2->Decision3 No ModifyColor->End CheckLure Ensure no food-based or protein lures are nearby. Isolate this compound. Decision3->CheckLure Yes ConsiderRepellent Consider testing co-location with potential repellents (e.g., essential oils) Decision3->ConsiderRepellent No CheckLure->End ConsiderRepellent->End

Caption: Logical workflow for troubleshooting and reducing non-target captures.

References

Technical Support Center: Troubleshooting Low Capture Rates in Trimedlure-Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Trimedlure-baited traps.

Frequently Asked Questions (FAQs)

Q1: What is the expected lifespan of a this compound lure?

A1: The effectiveness of this compound lures significantly decreases after 6 to 8 weeks in the field.[1][2] It is recommended to replace lures within this timeframe to maintain optimal attraction. While lures with a higher initial loading of this compound may have a slightly longer period of efficacy, this extension is not always proportional to the increase in attractant.[1]

Q2: How does temperature affect the performance of this compound traps?

A2: Temperature is a critical factor influencing the release rate of this compound.[3][4][5] Higher ambient temperatures lead to a faster volatilization of the attractant, which can initially increase capture rates but will also shorten the effective lifespan of the lure.[4][5] Conversely, at lower temperatures, the release rate is reduced, which may lead to lower capture rates.

Q3: Does the placement of the trap in relation to sunlight matter?

A3: Yes, trap placement is a significant factor. Traps placed in direct sunlight will experience higher internal temperatures, leading to a more rapid loss of this compound compared to traps placed in shaded locations.[3]

Q4: Should traps be placed in host or non-host plants?

A4: For optimal results, traps should be placed in host plants of the target insect, such as citrus trees for the Mediterranean fruit fly (Ceratitis capitata).[6] The presence of host plants has been shown to improve the efficacy of the traps.[6]

Q5: Why am I capturing significantly more males than females?

A5: this compound is a male-specific attractant for the Mediterranean fruit fly (Ceratitis capitata).[4][6] Therefore, it is expected that capture rates for males will be significantly higher than for females.

Q6: Can long-term storage affect the lure's performance?

A6: Yes, prolonged storage, especially at elevated temperatures, can negatively impact the amount of active ingredient available for release.[4] Storing lures for over four years at 27°C has been shown to reduce their effectiveness.[4]

Troubleshooting Guide

Issue: My new this compound traps are showing very low capture rates.

This section provides a step-by-step guide to diagnose and resolve the issue of low capture rates in freshly deployed traps.

Step 1: Verify Lure and Trap Integrity
  • Lure Age and Storage: Confirm that the lures are new and have been stored according to the manufacturer's instructions. Lures that have been stored for extended periods, especially in warm conditions, may have a reduced quantity of the active ingredient.[4]

  • Lure Dispenser: Ensure the lure dispenser (e.g., plug, wick) is correctly installed in the trap and is not obstructed.

Step 2: Assess Environmental Conditions
  • Temperature: Be aware that ambient temperature directly affects the release rate of this compound.[4][5] During periods of low temperatures, the release rate will be lower, potentially leading to reduced captures.

  • Sunlight Exposure: Traps in direct sun will have a higher lure release rate and a shorter effective life.[3] Consider moving traps to a shadier location if they are in constant direct sunlight, especially in high temperatures.

Step 3: Evaluate Trap Placement
  • Host Plants: Confirm that traps are placed within the canopy of host plants for the target insect.[6] For the Mediterranean fruit fly, this includes citrus and other fruit-bearing trees.

  • Trap Density: Ensure that the trap density is appropriate for the target area. While specific densities can vary, an insufficient number of traps may lead to lower overall captures.

Quantitative Data Summary

ParameterConditionObservationSource
Lure Effectiveness 2g this compound plugsEffective for up to 6 weeks; significant reduction in capture rates after 8 weeks.[2]
Temperature Effect 15°C, 25°C, 35°CDirect relationship between release rate and temperature; higher temps = higher release rate.[4][5]
Sunlight Exposure Sunny vs. ShadySignificantly greater rate of lure loss from wicks on the sunny side of trees.[3]
Host Plant Presence Host vs. Non-host treesHigher recapture rates were observed in traps placed on host plants.[6]

Experimental Protocols

Protocol 1: Lure Viability Test

This protocol allows for a comparative assessment of a questionable batch of lures against a fresh, reliable batch.

  • Objective: To determine if the low capture rate is due to degraded or ineffective lures.

  • Materials:

    • A set of traps with the lures .

    • A set of traps with new, certified-fresh this compound lures.

    • A location with a known population of the target insect.

  • Methodology:

    • Deploy both sets of traps in the same area, ensuring they are placed under similar environmental conditions (e.g., same host plant, similar sun exposure).

    • Randomize the placement of the "test" and "control" traps to avoid spatial bias.

    • Check the traps at regular intervals (e.g., daily or every other day) for a period of one to two weeks.

    • Record the number of target insects captured in each trap.

  • Analysis: Compare the capture rates between the traps with the questionable lures and the traps with the fresh lures. A significantly lower capture rate in the "test" traps would indicate a problem with the lure's viability.

Visual Troubleshooting Guide

TroubleshootingWorkflow Start Start: Low Capture Rate CheckLure Step 1: Check Lure Integrity - Age & Storage - Proper Installation Start->CheckLure LureOK Lure OK? CheckLure->LureOK ReplaceLure Action: Replace Lure LureOK->ReplaceLure No CheckEnvironment Step 2: Assess Environment - Temperature - Sunlight Exposure LureOK->CheckEnvironment Yes ReplaceLure->CheckLure EnvOK Environment Optimal? CheckEnvironment->EnvOK AdjustForEnv Action: Relocate Trap (e.g., to shade) EnvOK->AdjustForEnv No CheckPlacement Step 3: Evaluate Placement - Host Plant - Trap Density EnvOK->CheckPlacement Yes AdjustForEnv->CheckEnvironment PlacementOK Placement Optimal? CheckPlacement->PlacementOK AdjustPlacement Action: Move to Host Plant Increase Trap Density PlacementOK->AdjustPlacement No Resolved Issue Resolved PlacementOK->Resolved Yes ContactSupport Contact Technical Support PlacementOK->ContactSupport If still unresolved AdjustPlacement->CheckPlacement

References

Improving the cost-effectiveness of Trimedlure-based monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trimedlure-based monitoring. This resource is designed for researchers and pest management professionals to enhance the cost-effectiveness and reliability of their experimental and surveillance programs targeting the Mediterranean fruit fly, Ceratitis capitata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a synthetic, male-specific parapheromone attractant for the Mediterranean fruit fly (Ceratitis capitata). It is a crucial tool in integrated pest management (IPM) programs for early detection, population monitoring, and surveillance of this invasive species. The lure mimics scents that attract male flies, drawing them into traps where they can be counted. This allows for timely and targeted control measures.

Q2: What is the standard field longevity of a this compound lure? A2: The most common dispenser is a polymeric plug containing 2 grams of this compound. These standard plugs are generally effective for up to 6 weeks, after which their capture rate drops significantly compared to fresh lures. Commercial suppliers often state a field life of 4 to 8 weeks, depending on environmental conditions.

Q3: How does temperature affect this compound lure performance? A3: Temperature is a critical factor influencing the performance and longevity of this compound. Higher ambient temperatures increase the volatilization and release rate of the attractant from the dispenser. This can make the lure more attractive over a shorter period but will also deplete it faster, reducing its effective field life. Lures placed on the sunny side of trees lose the attractant more rapidly than those on the shady side.

Q4: Is it more cost-effective to use lures with a higher this compound load (e.g., 4g)? A4: Research into using plugs with higher initial loadings, such as 4 grams, was conducted with the expectation of extending the service interval and reducing labor and material costs. However, field studies have shown that 4g plugs do not consistently maintain high efficacy beyond 8 weeks and their performance becomes unreliable at 10 to 12 weeks, similar to 2g plugs. Therefore, under current formulations, simply increasing the load may not provide a cost-effective extension of service life. Extending lure longevity is an active area of research, with novel dispensers like sachets showing promise.

Q5: How can I reduce the capture of non-target species in my this compound traps? A5: this compound is highly specific to male Ceratitis capitata. However, non-target insects can sometimes be captured. To minimize this, ensure traps are placed in optimal locations based on the target pest's behavior. Use traps designed for fruit flies, such as the Jackson trap, which can help exclude larger insects. Avoid placing traps near flowering plants that attract a wide variety of insects. While combining lures can seem cost-effective, it may alter capture specificity, so it should be done with caution.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based monitoring experiments.

Problem: Consistently low or zero capture of target flies.

Use the following flowchart to diagnose the potential cause of the issue.

G start Low or No Fly Capture q1 Is lure older than 6 weeks? start->q1 a1_yes Replace with fresh lure q1->a1_yes Yes q2 Is trap deployed correctly? (e.g., height, host plant, shade) q1->q2 No a1_yes->q2 a2_yes Adjust trap placement (lower 1/3 of canopy, shady side) q2->a2_yes No q3 Are environmental conditions extreme? (e.g., very high temp, high wind) q2->q3 Yes a2_yes->q3 a3_yes Check lure integrity. Consider redeployment in moderate conditions. q3->a3_yes Yes q4 Is there known low pest pressure in the area? q3->q4 No a3_yes->q4 a4_yes Continue monitoring. Consider increasing trap density. q4->a4_yes Yes end_node If issues persist, check lure batch quality and trap integrity. q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for low Medfly capture rates.

Problem: Lure appears to lose effectiveness before the 6-week service interval.

  • Cause: High temperatures, direct sun exposure, or improper storage can accelerate the release of this compound. Lures stored improperly (e.g., not refrigerated, package unsealed) may lose potency before deployment.

  • Solution:

    • Storage: Always store this compound lures in a cool, dry place, preferably refrigerated, in their original sealed packaging until use.

    • Placement: Deploy traps on the shady side of the tree canopy to buffer them from extreme temperatures and direct sunlight, which significantly slows the rate of lure loss.

    • Record Keeping: Note the deployment date on the trap. In regions with consistently high temperatures, consider shortening the service interval to 4-5 weeks to maintain trap sensitivity.

Data & Performance Metrics

To improve cost-effectiveness, it's crucial to understand the performance and degradation of lures over time. The following tables summarize data from field studies.

Table 1: this compound Content and Capture Efficacy of 2g Plugs Over Time

Weeks of WeatheringAvg. This compound Remaining (g)% of Original Lure LostRelative Capture EfficacyRecommendation
0 (Fresh)~2.0 g0%100% (Baseline)Deploy
1~1.0 g50%HighContinue
4~0.5 g75%HighContinue
6~0.4 g80%Effective ThresholdPrepare for replacement
8< 0.4 g>80%Significantly ReducedReplace Lure
10< 0.3 g>85%UnreliableLure expired
12< 0.3 g>85%UnreliableLure expired
Data synthesized from studies by Leonhardt et al. (1989) and Dean et al. (2018).

Table 2: Comparison of Different this compound Lure Formulations

Lure TypeInitial LoadingEffective Field LongevityKey Finding
Liquid on Cotton Wick2 mL2 - 4 weeksHigh volatility and short lifespan.
Standard Polymeric Plug2 g~6 weeksCurrent industry standard for surveillance.
High-Load Polymeric Plug3 g~8 weeksShowed better performance than 2g plugs at 8 weeks.
High-Load Polymeric Plug4 gInconsistent past 8 weeksDid not reliably extend service interval to 10-12 weeks.
Novel SachetNot specified>20 weeksExperimental formulation that matched fresh lure performance for over 20 weeks.

Key Experimental Protocols

This section provides a generalized methodology for a field experiment designed to evaluate the longevity and efficacy of this compound lures.

Objective: To determine the effective field life of a new this compound lure formulation compared to a standard 2g plug.

Materials:

  • Jackson or Delta traps with sticky inserts.

  • Standard 2g this compound plugs (control group).

  • Experimental this compound lures (treatment group).

  • GPS unit for mapping trap locations.

  • Sterile, marked male C. capitata for release-recapture studies (if wild population is insufficient).

  • Data collection sheets or mobile device.

Methodology Workflow:

G start 1. Site Selection (e.g., Citrus Orchard) weathering 2. Lure Weathering (Age lures in field for 0, 2, 4, 6, 8, 10, 12 wks) start->weathering deployment 3. Trap Deployment (Set up grid, hang traps in canopy) weathering->deployment release 4. Fly Release (Optional) (Release marked sterile males) deployment->release monitoring 5. Data Collection (Check traps weekly, count captures) release->monitoring analysis 6. Statistical Analysis (Compare capture rates between treatments and age groups) monitoring->analysis conclusion 7. Conclusion (Determine effective field life) analysis->conclusion

Caption: Workflow for a this compound lure efficacy and longevity experiment.

Procedure:

  • Lure Aging: Expose experimental and control lures to field conditions for predetermined intervals (e.g., 0, 2, 4, 6, 8, 10, and 12 weeks) prior to the main test.

  • Trap Grid Setup: In the selected orchard, establish a grid of trap locations, ensuring traps are separated by a sufficient distance (e.g., 50-100 meters) to avoid interference.

  • Deployment: Bait Jackson traps with the aged lures (one lure per trap). Hang the traps in the lower third of the tree canopy, preferably in a shaded location.

  • Fly Release (for release-recapture studies): For each aging interval, release a known quantity of sterile, marked male flies within the experimental grid.

  • Data Collection: Service the traps at regular intervals (e.g., weekly). Count and record the number of target flies captured in each trap. Replace the sticky inserts as needed.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean capture rates between the control and experimental lures at each age interval.

  • Determination of Efficacy: The effective field life is the maximum age at which the experimental lure captures a statistically similar number of flies as the fresh (0-week) control lure. A common threshold for replacement is when lure effectiveness drops below 50% of a fresh lure.

Technical Support Center: Optimizing Trimedlure Performance in Mediterranean Fruit Fly Trapping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Trimedlure for attracting the Mediterranean fruit fly (Ceratitis capitata). The following information is designed to address common issues encountered during experimental setups and monitoring programs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic parapheromone that acts as a powerful male attractant for the Mediterranean fruit fly (Ceratitis capitata)[1]. It is primarily used for monitoring and detecting Medfly populations to inform pest management strategies[2]. The lure releases a scent that mimics the natural pheromones of the female fly, attracting males to the trap[1].

Q2: Which trap color is most effective for capturing Medflies with this compound?

Research consistently indicates that yellow and white traps are the most effective for capturing Mediterranean fruit flies when using this compound.[3] Studies have shown that yellow traps have the highest capture rates, followed closely by white traps.[3] Green and red traps are generally less effective.[3] The high attraction to yellow and white is thought to be because these colors are similar to the host plants of the Medfly.[3]

Q3: Does the design of the trap significantly impact its effectiveness with this compound?

While trap color is a major factor, trap design also plays a role, though some studies suggest the attractant itself is the more critical component. One study found no significant difference in the number of flies captured between Jackson, McPhail, and a local trap design when the same this compound attractant was used[3]. However, the overall design should facilitate the entry of the fly and prevent its escape. Commonly used and effective traps with this compound include the Jackson trap and the McPhail trap[2][4].

Q4: How long does a this compound lure last in the field?

The effectiveness of a this compound plug is highly dependent on environmental conditions, particularly temperature.[5][6] Higher temperatures lead to a faster release rate of the attractant, shortening the lure's field life[5][7]. Standard 2g this compound plugs are typically effective for up to 6 weeks, after which their attractiveness significantly drops[8][9]. It is recommended to replace the lures at least every 6 weeks to maintain optimal trap performance[8].

Q5: What is the optimal placement for a this compound-baited trap?

For best results, traps should be placed in the upper half of the tree canopy, about halfway between the trunk and the outer edge of the foliage. The trap entrance should be clear of leaves and branches to ensure easy access for the flies. A space of 12 to 18 inches around the trap should be kept free of foliage. Traps should be placed in open shade in the warmest part of the tree.

Troubleshooting Guide

Problem: My this compound-baited trap is not catching any Medflies, or the catch rate is very low.

This is a common issue that can be attributed to several factors. Follow this troubleshooting guide to identify and resolve the problem.

Potential Cause Troubleshooting Steps
Ineffective Trap Color Ensure you are using a trap color that is highly attractive to Medflies. Yellow or white traps are recommended for optimal performance.[3]
Depleted Lure The this compound plug may be old or depleted. Replace the lure if it has been in the field for more than 6 weeks, or sooner in very high temperatures.[8][9]
Improper Trap Placement Verify that the trap is placed correctly within the tree canopy, with the entrance unobstructed by foliage. Traps should be in a shaded, warm area.
Environmental Conditions High temperatures can increase the release rate of this compound, potentially making it less effective over a shorter period.[5][6] Conversely, very low temperatures can reduce fly activity. Consider the recent weather patterns.
Low Fly Population It's possible that the Medfly population in the area is very low. To confirm this, you can increase the number of traps in the area to improve the chances of detection.
Presence of Host Plants Trap placement in host trees (like citrus) can improve trapping efficacy compared to non-host trees.[10]
Competing Odors The presence of other strong odors in the vicinity could potentially interfere with the this compound's attractiveness. Assess the surrounding environment for any such factors.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effect of trap color on this compound performance.

Table 1: Effect of Trap Color on the Number of Male Medflies Captured per Trap per Week

Trap ColorAverage Male Flies Captured / Trap / Week
Yellow12.16[3]
White11.75[3]
Green9.68[3]
Red9.06[3]

Data from a 2017 study conducted in a private orchard in Baghdad.[3]

Experimental Protocols

Protocol 1: Evaluating the Effect of Trap Color on this compound Performance

This protocol outlines a standard methodology for conducting an experiment to determine the most effective trap color for capturing Mediterranean fruit flies using this compound.

experimental_protocol_color cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis setup_traps Prepare Jackson traps of different colors (Yellow, White, Green, Red) bait_traps Bait each trap with a fresh this compound plug setup_traps->bait_traps randomize Randomize the placement of traps within the experimental area bait_traps->randomize placement Hang traps at a height of 2 meters on host trees, 50 meters apart randomize->placement weekly_check Check traps weekly placement->weekly_check record_captures Record the number of male Medflies captured in each trap weekly_check->record_captures replace_lure Replace this compound plugs monthly record_captures->replace_lure analyze_data Analyze the collected data using statistical methods (e.g., ANOVA) record_captures->analyze_data replace_lure->weekly_check compare_means Compare the mean number of captures for each trap color analyze_data->compare_means troubleshooting_workflow start Low/No Trap Captures check_color Is the trap color optimal (Yellow or White)? start->check_color check_lure Is the this compound lure fresh (less than 6 weeks old)? check_color->check_lure Yes solution_color Action: Replace trap with a yellow or white one. check_color->solution_color No check_placement Is the trap placed correctly (unobstructed, shaded, warm area)? check_lure->check_placement Yes solution_lure Action: Replace the this compound plug. check_lure->solution_lure No check_environment Are environmental conditions suitable (moderate temperature, low competing odors)? check_placement->check_environment Yes solution_placement Action: Relocate the trap to a more suitable position. check_placement->solution_placement No low_population Consider the possibility of a low Medfly population. check_environment->low_population Yes solution_environment Action: Monitor conditions and consider redeploying traps at a different time. check_environment->solution_environment No

References

Technical Support Center: Extending the Field Life of Trimedlure Lures in Arid Climates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the field longevity of Trimedlure (TML) lures, particularly in challenging arid environments.

Troubleshooting Guides

This section addresses specific issues that may arise during the deployment of this compound lures in arid climates.

Problem 1: Rapid Depletion of Lure Attractiveness

Symptoms:

  • A significant drop in trap captures of the target species, Ceratitis capitata (Mediterranean fruit fly), within a few weeks of deployment, much shorter than the expected 6-8 week lifespan.

  • Visible degradation or discoloration of the lure dispenser.

Possible Causes:

  • High Temperatures: Elevated ambient temperatures accelerate the volatilization of this compound, leading to a faster-than-expected release rate.

  • Low Humidity: Extremely dry conditions can increase the vapor pressure of the lure, contributing to faster evaporation.

  • UV Radiation: Intense sunlight can cause photodegradation of the active isomers of this compound.

  • Inappropriate Dispenser Type: Standard polymeric plug lures may not be suitable for the extreme temperature fluctuations of arid regions.

Solutions:

  • Select a Controlled-Release Dispenser: Opt for advanced dispenser technologies designed for a more consistent release rate over a wider range of environmental conditions. Options include:

    • Membrane-based dispensers: These utilize a semi-permeable membrane to regulate the release of the lure.

    • Microencapsulated formulations: The this compound is enclosed in microscopic capsules that release the attractant slowly.

    • Hydrogel-based dispensers: These formulations can help to stabilize the lure and provide a more controlled release.[1][2]

  • Shielding from Direct Sunlight: Place traps in locations that receive partial shade during the hottest parts of the day to minimize exposure to direct UV radiation and extreme heat.

  • Consider Higher Load Lures: If using standard plug-type lures, consider those with a higher initial load of this compound (e.g., 4g instead of 2g) to extend the effective period, although this may not fully counteract rapid initial release in extreme heat.

  • Evaluate Temperature-Sensitive Formulations: Investigate the use of novel temperature-sensitive controlled-release agents that can modulate the release rate in response to ambient temperature.[3]

Problem 2: Inconsistent Trap Captures Despite Fresh Lures

Symptoms:

  • Erratic and unpredictable capture rates that do not correlate with expected pest population dynamics.

  • Low capture rates even with newly deployed lures.

Possible Causes:

  • Isomer Degradation: this compound is a mixture of eight isomers, with the C isomer being the most attractive to Mediterranean fruit flies. High temperatures can lead to the degradation of this key attractive isomer.

  • Contamination: Improper handling of lures can lead to contamination that repels the target insects.

  • Trap Placement: Poor trap placement in relation to wind direction and host plants can significantly impact capture rates.

Solutions:

  • Proper Lure Storage: Store this compound lures in a cool, dark place as recommended by the manufacturer to preserve the integrity of the isomeric mixture.

  • Careful Handling: Use gloves when handling lures to avoid contamination with foreign scents.

  • Strategic Trap Placement: Position traps downwind of potential host vegetation to maximize the dispersal of the lure plume towards the target area.

  • Isomer Analysis: For critical research applications, consider analytical chemistry (e.g., Gas Chromatography) to assess the isomeric ratio of lures before and after field exposure to understand degradation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected field life of a standard this compound plug in an arid climate?

A1: While standard this compound plugs are often rated for 6-8 weeks, in arid climates with high temperatures, their effective life can be significantly shorter, potentially reduced to 2-4 weeks due to accelerated volatilization.

Q2: How does low humidity, specifically, affect this compound lures?

A2: The direct effect of low humidity on this compound release rates is not as well-documented as the effect of temperature. However, low humidity can contribute to a higher vapor pressure differential between the lure and the surrounding air, which may accelerate evaporation, especially in conjunction with high temperatures.

Q3: Are there any alternatives to this compound that are more stable in arid conditions?

A3: Research has explored alternatives such as Ceralure, which has shown greater attraction in some studies. Additionally, natural oil-based lures are being investigated for their potential for longer field life. For specific applications, evaluating these alternatives may be beneficial.

Q4: Can I "recharge" a depleted this compound dispenser?

A4: It is not recommended to attempt to recharge depleted dispensers. The controlled-release matrix of the dispenser is designed for a single use, and adding more liquid this compound will not restore its intended release profile and may lead to rapid, uncontrolled release.

Q5: What is the most important factor to consider when choosing a this compound formulation for arid environments?

A5: The most critical factor is the dispenser's ability to provide a controlled and sustained release of the active ingredients under high and fluctuating temperatures. Therefore, investing in advanced controlled-release technologies is paramount for long-term studies in arid climates.

Data Presentation

Table 1: Comparison of this compound Dispenser Technologies

Dispenser TypeRelease MechanismAdvantages in Arid ClimatesDisadvantages in Arid Climates
Polymeric Plug Passive DiffusionLow cost, widely available.Prone to rapid volatilization at high temperatures.
Membrane-based Controlled diffusion through a semi-permeable membrane.More consistent release rate, less affected by temperature spikes.Higher initial cost.
Microencapsulated Slow release from porous microcapsules.Protects TML from UV degradation, provides extended release.Can be more expensive, release rate may still be temperature-dependent.
Hydrogel Diffusion through a hydrated polymer matrix.Can buffer against temperature and humidity fluctuations.[1][2]May be susceptible to desiccation if not formulated correctly for arid conditions.
Temperature-Sensitive Polymer matrix changes permeability with temperature.Can be engineered to reduce release at extreme temperatures.[3]Newer technology, may have limited commercial availability.

Experimental Protocols

Protocol 1: Field Evaluation of this compound Lure Longevity in an Arid Environment

Objective: To determine the effective field life of different this compound lure formulations under arid conditions by monitoring trap captures and lure degradation over time.

Materials:

  • Jackson traps

  • Sticky trap liners

  • Multiple formulations of this compound lures to be tested (e.g., standard plugs, membrane dispensers, etc.)

  • Control lures (freshly prepared for each sampling interval)

  • GPS unit for marking trap locations

  • Weather station to record temperature, humidity, and solar radiation

  • Analytical balance (for gravimetric analysis)

  • Gas chromatograph (GC) for isomer analysis (optional)

Methodology:

  • Site Selection: Choose a representative arid environment with known or suspected populations of Ceratitis capitata.

  • Trap Deployment:

    • Establish a grid of traps, ensuring a minimum distance of 50 meters between traps to avoid interference.

    • For each lure formulation being tested, deploy a set of traps (n ≥ 5).

    • Include a set of traps with control lures that are replaced at each sampling interval.

  • Data Collection:

    • Service traps weekly for a period of 12 weeks.

    • At each service, count and record the number of captured C. capitata.

    • Replace sticky liners.

    • At predetermined intervals (e.g., 0, 2, 4, 6, 8, 10, 12 weeks), collect a subset of the aged lures from each formulation for laboratory analysis.

  • Laboratory Analysis:

    • Gravimetric Analysis: Weigh the collected aged lures and compare their weight to the initial weight to determine the amount of this compound released.

    • Isomer Analysis (Optional): Extract the remaining this compound from the dispenser and analyze the isomeric composition using GC to assess the degradation of the attractive C isomer.

  • Data Analysis:

    • Compare the mean weekly trap captures for each lure formulation.

    • Plot the rate of lure weight loss over time for each formulation.

    • If isomer analysis is performed, correlate the decline in the proportion of the C isomer with the decline in trap captures.

Visualizations

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Field Deployment & Monitoring cluster_2 Laboratory Analysis cluster_3 Data Analysis & Conclusion start Site Selection & Weather Station Setup lure_prep Prepare & Weigh Lure Formulations start->lure_prep trap_prep Label & Prepare Jackson Traps lure_prep->trap_prep deploy Deploy Traps in Grid Formation monitor Weekly Trap Servicing: - Count Captures - Replace Liners deploy->monitor lure_collect Collect Aged Lures at Intervals (0, 2, 4... wks) monitor->lure_collect analysis Compare Trap Captures, Release Rates, & Isomer Ratios monitor->analysis gravimetric Gravimetric Analysis: Measure Weight Loss lure_collect->gravimetric isomer Isomer Analysis (GC): Assess Degradation lure_collect->isomer gravimetric->analysis isomer->analysis conclusion Determine Effective Field Life of Lures analysis->conclusion Troubleshooting_Logic cluster_0 Initial Checks cluster_1 Potential Causes & Solutions start Low Trap Captures? lure_age Is Lure > 4 Weeks Old in Arid Climate? start->lure_age trap_placement Is Trap Placement Optimal? start->trap_placement lure_age->trap_placement No rapid_depletion Cause: Rapid Volatilization Solution: Use Controlled- Release Dispenser lure_age->rapid_depletion Yes degradation Cause: Isomer Degradation Solution: Shield from UV, Proper Storage trap_placement->degradation Yes placement_issue Cause: Poor Scent Plume Solution: Relocate Trap Downwind of Host trap_placement->placement_issue No end Monitor for Improvement rapid_depletion->end Implement Solution degradation->end Implement Solution placement_issue->end Implement Solution

References

Technical Support Center: Optimizing Trimedlure Trap Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimedlure traps for the Mediterranean fruit fly (Ceratitis capitata). This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimental setups.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with your this compound trapping experiments.

Issue 1: Decreased Capture of Mediterranean Fruit Fly (Ceratitis capitata)

You may observe a lower than expected capture rate of the target Medfly males in your this compound-baited traps. This can be attributed to several factors related to the lure, the trap, or environmental conditions.

Possible Causes and Solutions:

Cause Solution Supporting Data/Citation
Lure Age and Degradation This compound plugs lose their effectiveness over time. Standard 2g plugs should be replaced every 6-8 weeks. After 8 weeks, capture rates can drop significantly. For extended trapping periods, consider using freshly prepared liquid this compound on a cotton wick, but be aware of its higher volatility.Studies have shown that the attractiveness of 2g this compound plugs significantly decreases after 6 weeks of field exposure.
Improper Lure Loading The amount of this compound in the dispenser is critical. While standard plugs contain 2g, some studies have explored higher loadings (e.g., 4g) to extend field longevity, though results have been inconsistent. Ensure you are using the correct and consistently loaded lures for your experimental design.Research has investigated the impact of varying this compound loadings on capture rates over time, with higher loadings not always translating to proportionally longer effectiveness.
Sub-optimal Trap Placement Traps should be hung in the canopy of host trees, preferably in a shaded area. Avoid placing traps in direct sunlight, as high temperatures can increase the volatilization rate of the lure, reducing its lifespan.
Competition from Other Attractants The presence of other strong attractants in the vicinity, such as traps for other fruit fly species (e.g., those using methyl eugenol), can reduce the capture of C. capitata in this compound traps.Research on lure combinations has shown that adding methyl eugenol to a trap containing this compound can significantly reduce the capture of Medflies.[1]
Low Medfly Population Density At the beginning of the season or in areas with low infestation, capture rates will naturally be low. In such cases, female-targeted traps using food-based attractants may be more effective for early detection.
Issue 2: Increased Capture of Non-Target Insects

While this compound is a male-specific attractant for the Medfly, you may find other insects in your traps. Identifying and quantifying these non-target captures is crucial for assessing the specificity of your trapping system.

Possible Causes and Solutions:

Cause Solution Supporting Data/Citation
Trap Design The design of the trap itself can influence the capture of non-target insects. Jackson traps, commonly used with this compound, are generally selective. However, if you are using a different trap type, it may be more prone to capturing other insects.
Presence of Other Attractants If you are experimenting with co-attractants or have other traps nearby, these may be attracting non-target species into the vicinity of your this compound traps.Food-based attractants, such as those containing ammonium acetate and putrescine, are known to capture a broader range of insects compared to male-specific lures like this compound.[2]
Contamination Ensure that traps and handling equipment are clean and free from any residual fragrances or chemicals that might attract other insects.
Incorrect Identification It is essential to have a reliable method for identifying captured insects. Misidentification can lead to an inaccurate assessment of trap specificity. Consult with an entomologist or use a reliable key for insect identification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal loading of this compound for maximum specificity and longevity?

A1: The standard loading for this compound plugs is 2 grams. While some studies have explored higher loadings (e.g., 4 grams) to extend the field life of the lure, the results have been inconsistent in providing a proportionally longer period of effectiveness. For most applications, the 2g plug, replaced every 6-8 weeks, is the recommended standard.

Q2: Are there any known co-attractants that can increase the specificity of this compound for Ceratitis capitata?

A2: Current research does not point to any widely accepted co-attractants that are added to this compound to increase its specificity for the Mediterranean fruit fly. In fact, studies on combining lures, such as adding methyl eugenol to attract other fruit fly species, have shown a decrease in the capture of C. capitata. Improving specificity is more commonly addressed through the use of the highly specific this compound itself in an appropriate trap type, like the Jackson trap.

Q3: How do environmental conditions affect the performance of this compound traps?

A3: Environmental conditions can significantly impact the efficacy of this compound traps. High temperatures and direct sunlight can increase the rate at which the lure volatilizes, reducing its field longevity. Wind can affect the dispersal of the attractant plume, influencing the range of the trap. It is recommended to place traps in a shaded part of the tree canopy to mitigate these effects.

Q4: Can this compound attract female Mediterranean fruit flies?

A4: this compound is a male-specific para-pheromone and is highly selective for male Medflies. However, in some instances, particularly when male populations are low or when females are unmated and sexually mature, a small number of females may be captured in this compound-baited traps.[3]

Q5: What are the best practices for handling and storing this compound lures?

A5: To ensure the quality and effectiveness of your this compound lures, they should be stored in a cool, dark, and dry place. Keep them in their original sealed packaging until they are ready to be deployed in the field. When handling the lures, it is advisable to wear gloves to avoid contamination.

Experimental Protocols

Protocol for Evaluating this compound Trap Specificity

This protocol outlines the steps to assess the specificity of a this compound-baited trap by quantifying the capture of target and non-target insects.

1. Experimental Design:

  • Treatments:

    • Treatment 1: Jackson trap baited with a 2g this compound plug (or your experimental lure).

    • Control: Unbaited Jackson trap.

  • Replication: A minimum of 5 replicates for each treatment.

  • Randomization: Deploy the traps in a randomized complete block design to minimize the effects of spatial variation.

  • Trap Spacing: Place traps at least 50 meters apart to avoid interference.

2. Trap Deployment:

  • Hang traps in the canopy of suitable host trees at a height of 1.5-2 meters.

  • Record the GPS coordinates of each trap.

  • Ensure traps are securely fastened and protected from disturbance.

3. Data Collection:

  • Service the traps weekly for the duration of the experiment (e.g., 8 weeks).

  • At each service, carefully remove the sticky insert or collecting vessel.

  • Place the collected insects in a labeled container for transport to the laboratory.

  • Replace the lure at the recommended interval (e.g., every 6 weeks for standard this compound plugs).

4. Insect Identification and Counting:

  • In the laboratory, identify all captured insects to the lowest practical taxonomic level (e.g., species or family).

  • Count the number of individuals of each species.

  • Record the data in a spreadsheet, noting the trap number, date, and species counts.

5. Data Analysis:

  • Calculate the mean number of Ceratitis capitata and non-target insects captured per trap per week for each treatment.

  • Determine the percentage of C. capitata in the total catch for the baited traps to assess specificity.

  • Use appropriate statistical tests (e.g., ANOVA) to compare the capture rates between the baited and control traps.

Visualizations

Experimental_Workflow Experimental Workflow for Trap Specificity Evaluation cluster_prep Preparation cluster_field Field Work cluster_lab Laboratory Analysis cluster_analysis Data Analysis design Experimental Design (Treatments, Replication, Randomization) traps Prepare Traps (Baited and Control) design->traps deploy Deploy Traps in Randomized Blocks traps->deploy service Weekly Trap Servicing (Collect Samples) deploy->service service->service identify Identify and Count Insects (Target and Non-target) service->identify record Record Data identify->record analyze Statistical Analysis (Calculate Specificity, Compare Treatments) record->analyze report Report Findings analyze->report

Caption: Workflow for evaluating trap specificity.

Troubleshooting_Logic Troubleshooting Low Medfly Capture start Low Capture of Medfly check_lure Check Lure Age and Condition start->check_lure lure_ok Lure is Fresh check_lure->lure_ok Is lure_bad Lure is Old/Expired check_lure->lure_bad Is not check_placement Evaluate Trap Placement placement_ok Placement is Optimal check_placement->placement_ok Is placement_bad Placement is Sub-optimal check_placement->placement_bad Is not check_competition Assess for Competing Attractants competition_ok No Competing Lures check_competition->competition_ok Is competition_bad Other Lures Nearby check_competition->competition_bad Is not check_population Consider Medfly Population Density population_low Low Population Expected (Early Season) check_population->population_low lure_ok->check_placement replace_lure Replace Lure lure_bad->replace_lure placement_ok->check_competition move_trap Relocate Trap to Shaded Canopy placement_bad->move_trap competition_ok->check_population isolate_trap Increase Distance from Other Traps competition_bad->isolate_trap consider_alt Consider Alternative Trapping Methods population_low->consider_alt

Caption: Decision tree for troubleshooting low capture rates.

References

Validation & Comparative

Comparative Efficacy of Trimedlure and Ceralure for the Mediterranean Fruit Fly (Ceratitis capitata)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and pest management professionals on the relative performance of two key chemical attractants.

Introduction: The Mediterranean fruit fly, Ceratitis capitata (Wiedemann), is a highly invasive and economically significant pest of a wide range of fruits and vegetables. Effective monitoring and control of this pest rely heavily on the use of synthetic chemical attractants, or parapheromones, to lure male flies into traps. For decades, Trimedlure has been the standard attractant used in detection and control programs worldwide. However, a newer compound, Ceralure, has emerged as a potentially more effective alternative. This guide provides a detailed comparison of the efficacy of this compound and Ceralure, supported by experimental data, to inform researchers and pest management professionals.

Data Presentation: Quantitative Comparison of Attractant Efficacy

Numerous field trials have been conducted to compare the attractiveness of this compound and Ceralure to male Mediterranean fruit flies. The data consistently demonstrates the superior performance of certain isomers of Ceralure over the standard this compound formulations.

AttractantFormulation/IsomerRelative Attractiveness vs. This compoundLongevity in FieldKey Findings
This compound Standard commercial plug (2g)BaselineVaries, typically requires frequent replacementStandard lure for Medfly monitoring; efficacy can decline relatively quickly.
Ceralure B1 isomer2 to 3 times more attractive per mg than the most attractive C isomer of this compound[1]More persistent than this compound[2]The B1 isomer of Ceralure is significantly more potent than this compound.
(-)-Ceralure B1 "minus-ceralure"4 to 9 times more attractiveStays potent in traps about 3 to 4 times longer than this compoundThe levorotatory enantiomer of the B1 isomer shows the highest level of attraction and longevity.[3]

Experimental Protocols

The following outlines a generalized experimental protocol for conducting field trials to compare the efficacy of insect attractants like this compound and Ceralure. This protocol is a composite of methodologies described in various studies.

1. Experimental Site Selection:

  • Choose a location with a known population of Ceratitis capitata.

  • The site should have suitable host plants for the fruit fly.

  • Avoid areas with recent insecticide applications.

2. Trap and Lure Preparation:

  • Traps: Jackson traps, which are triangular in shape with a sticky insert, are commonly used. McPhail or Delta traps can also be utilized.

  • Lure Dispensers: Attractants can be dispensed from various matrices, such as cotton wicks, polymeric plugs, or controlled-release membranes.

  • Lure Preparation:

    • For this compound, standard commercially available plugs (e.g., 2g) are typically used.

    • For Ceralure, specific isomers (e.g., (-)-ceralure B1) are applied to the dispenser in precise amounts (e.g., in milligrams). A solvent like hexane may be used to apply the lure to the dispenser, which is then allowed to evaporate.

3. Experimental Design:

  • Treatments: The different lures to be tested (e.g., this compound plug, Ceralure on cotton wick at various dosages) and a control (unbaited trap) constitute the treatments.

  • Replication: Each treatment should be replicated multiple times (e.g., 5-10 replicates) to ensure statistical validity.

  • Randomization: Traps should be deployed in a randomized block design to minimize the effects of spatial variation within the experimental site. Each block contains one of each treatment.

  • Trap Placement:

    • Hang traps from the branches of host trees at a height of approximately 1.5 to 2 meters.

    • Ensure a minimum distance between traps (e.g., 50-100 meters) to avoid interference between lures.

    • Rotate the position of the treatments within each block at each servicing interval to account for any positional effects.

4. Data Collection:

  • Service traps at regular intervals (e.g., weekly).

  • At each servicing, count the number of captured male Ceratitis capitata on the sticky insert.

  • Replace the sticky inserts at each servicing.

  • Replace the lures at intervals determined by their known field longevity or the experimental design.

5. Statistical Analysis:

  • Transform the trap capture data if necessary to meet the assumptions of the statistical tests (e.g., log(x+1) transformation for count data).

  • Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of flies captured between the different treatments.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to make pairwise comparisons between the treatments.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway in Ceratitis capitata

The attraction of male Mediterranean fruit flies to chemical lures like this compound and Ceralure is mediated by the insect's olfactory system. While the precise receptors for these specific compounds have not been definitively identified, the general olfactory signaling pathway in insects is well understood.

Olfactory_Signaling_Pathway Odorant Odorant (this compound/Ceralure) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Signal Processing

Caption: Generalized olfactory signaling pathway in insects.

Experimental Workflow for Comparative Efficacy Trial

The process of comparing the efficacy of this compound and Ceralure in a field trial can be visualized as a systematic workflow.

Experimental_Workflow A Site Selection & Experimental Design B Trap & Lure Preparation A->B C Randomized Trap Deployment B->C D Weekly Trap Servicing & Data Collection C->D D->C Re-randomize & Redeploy E Data Analysis (ANOVA, Tukey's HSD) D->E F Conclusion on Relative Efficacy E->F

Caption: Workflow for a field trial comparing insect attractants.

The available experimental evidence strongly indicates that Ceralure, particularly the (-)-ceralure B1 isomer, is a more potent and longer-lasting attractant for male Mediterranean fruit flies than the traditionally used this compound. Researchers and pest management professionals should consider the use of Ceralure for enhanced sensitivity in detection programs and potentially for more effective control strategies. The provided experimental protocol and workflows offer a framework for conducting rigorous comparative studies of these and other insect attractants. Further research is warranted to identify the specific olfactory receptors and downstream signaling components involved in the perception of these important parapheromones.

References

Validation of Trimedlure for Early Detection of Medfly Outbreaks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Trimedlure, a potent male-specific parapheromone, has been a cornerstone in the early detection and monitoring of the Mediterranean fruit fly (Ceratitis capitata, or Medfly), a globally significant agricultural pest. This guide provides a comprehensive comparison of this compound's performance against alternative attractants, supported by experimental data, to aid researchers and pest management professionals in making informed decisions for their surveillance programs.

Performance Comparison of Medfly Attractants

The efficacy of a trapping system is a critical factor in the early detection of Medfly populations. The following tables summarize quantitative data from various studies, comparing the performance of this compound with other commercially available and experimental lures.

Attractant/LureTrap TypeMean Male Captures (flies/trap/week)Key FindingsReference
This compound Jackson15.33Significantly higher male captures compared to Femilure and Ceranock.[1]
FemilureNot Specified11.33Lower male captures compared to this compound.[1]
CeranockNot Specified8.33Lowest male captures among the three attractants.[1]
This compound (2g plug) JacksonVariableEffective for up to 6 weeks, with a significant drop in captures afterward.[2]
This compound (3g plug) JacksonVariableMore effective than 2g plugs at longer weathering intervals (8-10 weeks).[2]
This compound (4g plug) JacksonVariableDid not consistently extend effective trapping intervals beyond fresh lures.[3]
This compound (liquid on wick) JacksonVariableStandard for comparison; fresh lures consistently show high capture rates.[2][3]
Attractant/LureTrap TypeTarget SexKey FindingsReference
This compound Jackson, LynfieldMaleHigh specificity for males; considered a standard for male-targeted trapping.[4][5]
Biolure McPhail, TephriFemale & MaleA three-component food-based lure that captures both sexes.[4][6]
Biodelear Tephri, IPMTFemale & MalePerformance varies between seasons, more efficient in spring.[4]
Capilure Not SpecifiedMalePerformance equivalent to this compound for up to 8 weeks.[7]
Natural Oil Lure (α-copaene) Not SpecifiedMaleSignificantly more attractive than this compound in some studies.[8]
TMA Plus Biotrap GlobeFemaleBetter at attracting Medfly early in the season when populations are small.[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate and compare Medfly attractants.

Release-Recapture Field Trials

A common method to assess the effectiveness of lures is the release-recapture technique. This protocol provides a controlled way to measure the attractiveness of a lure in a field setting.

G cluster_prep Preparation cluster_field Field Deployment cluster_data Data Collection & Analysis rearing Sterile Medfly Rearing & Marking acclimation Acclimation to Experimental Temperatures rearing->acclimation release Release of Marked Flies acclimation->release trap_deployment Trap Deployment with Different Lures trap_deployment->release recapture Recapture of Marked Flies release->recapture analysis Statistical Analysis of Capture Data recapture->analysis

Experimental workflow for a release-recapture study.

In these studies, a known number of sterile, marked Medflies are released in an orchard or field containing traps with different lures. The number of marked flies recaptured in each trap is recorded over a specific period. This data is then statistically analyzed to compare the efficacy of the lures. For instance, one study released approximately 40,000 sterile male Medflies for each weathering interval of this compound plugs.[2]

Lure Longevity and Weathering Studies

To determine the effective field life of a lure, researchers conduct weathering studies. Lures are aged in the field for various durations before their attractiveness is tested.

G cluster_aging Field Aging cluster_testing Efficacy Testing cluster_analysis Analysis lure_prep Prepare Lure Dispensers (e.g., Plugs) field_aging Age Dispensers in the Field for Set Intervals (e.g., 2, 4, 6, 8, 10, 12 weeks) lure_prep->field_aging trap_baiting Bait Traps with Aged and Fresh Lures (Control) field_aging->trap_baiting fly_capture Measure Fly Capture Rates trap_baiting->fly_capture comparison Compare Capture Rates of Aged vs. Fresh Lures fly_capture->comparison

Workflow for a lure longevity and weathering study.

These studies are crucial for establishing recommended service intervals for traps in monitoring programs. For example, research has shown that 2g this compound plugs maintain their effectiveness for up to 6 weeks, after which their capture rate significantly decreases compared to fresh lures.[2]

Comparison of Attractant Types

Medfly attractants can be broadly categorized into male-specific lures and food-based lures that attract both sexes. The choice of attractant depends on the specific goals of the monitoring program.

G cluster_attractants Medfly Attractants cluster_examples Examples cluster_targets Primary Target male_lures Male-Specific Lures This compound This compound male_lures->this compound ceralure Ceralure male_lures->ceralure capilure Capilure male_lures->capilure food_lures Food-Based Lures biolure Biolure food_lures->biolure biodelear Biodelear food_lures->biodelear males Males This compound->males ceralure->males capilure->males females_males Females & Males biolure->females_males biodelear->females_males

Classification of Medfly attractants and their targets.

Male-targeted traps baited with lures like this compound are highly effective for detecting the presence of Medfly populations, even at low densities.[4] However, female-targeted traps, which often use food-based attractants, can be more effective for early season detection when populations are small and provide a more direct measure of the reproductive population.[5] The inclusion of food-based lures that capture both sexes can increase the probability of detecting Medfly presence.[4]

Conclusion

This compound remains a highly effective and widely used tool for the early detection and monitoring of Medfly outbreaks, primarily due to its high specificity for males. However, the choice of the optimal attractant depends on the specific objectives of a pest management program. For early-season detection, especially at low population densities, female-targeted lures or a combination of male and female attractants may provide a more sensitive approach. Furthermore, the longevity of the lure formulation is a critical consideration for the cost-effectiveness of large-scale monitoring programs. The experimental data and protocols presented in this guide offer a basis for researchers and pest management professionals to design and implement effective Medfly surveillance strategies.

References

A Comparative Analysis of Trimedlure and Protein Bait Attractants for Tephritid Fruit Flies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimedlure and protein bait attractants, two commonly used tools in the management and surveillance of tephritid fruit flies, a major agricultural pest group. The following sections present a detailed analysis of their performance based on experimental data, outline the methodologies used in key studies, and illustrate the underlying biological principles of attraction.

Performance Data: this compound vs. Protein Baits

The efficacy of an attractant is crucial for its application in pest management, whether for monitoring, mass trapping, or lure-and-kill strategies. This compound, a synthetic parapheromone, is highly specific to male fruit flies of the genus Ceratitis, most notably the Mediterranean fruit fly (Ceratitis capitata). In contrast, protein-based baits are generally attractive to both sexes of a broader range of fruit fly species, as they act as a food source cue, essential for female sexual maturation and egg development.

The following table summarizes quantitative data from various studies, comparing the attractant performance of this compound and different protein baits. It is important to note that direct comparisons in the same study are limited, and efficacy can be influenced by factors such as lure age, trap design, and environmental conditions.

Attractant TypeSpecific Lure/BaitTarget SpeciesMean Fly Capture (Flies/Trap/Day)Sex Ratio (Female:Male)Key Findings & Citations
Parapheromone This compoundCeratitis capitataVaries significantly with lure age and concentration. Fresh lures can capture >5 males/day.[1]Male-specificHighly attractive to males.[1] Efficacy decreases significantly after 6-8 weeks of weathering.[2]
Protein Bait Torula Yeast + BoraxCeratitis capitataCan be comparable to or lower than fresh this compound for males, but also captures females.Female-biasedAttracts both sexes and is a standard for comparison.[3]
Protein Bait Synthetic Protein Lure (Ammonium Acetate, Putrescine, Trimethylamine)Ceratitis capitataIn some studies, captured more sterile males than Torula Yeast + Borax.[3]Female-biasedCan be more effective and longer-lasting than traditional protein baits.[3]
Protein Bait Cera Trap® (Enzymatic Hydrolyzed Protein)Ceratitis capitataElicits strong electroantennographic responses.[4][5]Primarily female-specific in the field.[5]A cost-effective and potent bait.[4][5]
Protein Bait Nu-Lure (Corn-based liquid protein)Ceratitis capitataUsed as a standard protein bait in control programs.[6]Attracts both sexes.A commonly used protein attractant.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and protein bait attractants.

Field Trapping Efficacy Trials

This protocol outlines a standard methodology for comparing the field performance of different fruit fly attractants.

1. Experimental Site Selection:

  • Choose an orchard or field with a known population of the target fruit fly species (e.g., Ceratitis capitata).

  • The site should have a relatively uniform distribution of host plants.

2. Trap and Lure Preparation:

  • Traps: Utilize standard trap types such as the Jackson trap for this compound and McPhail or Tephri traps for protein baits.[7] Ensure all traps are of the same color and condition to minimize visual bias.

  • This compound Lure: Use commercially available this compound plugs or wicks with a specified amount of the active ingredient (e.g., 2g).[2]

  • Protein Bait Preparation:

    • Torula Yeast + Borax: Prepare a solution of torula yeast and borax in water according to established protocols (e.g., 5g of each per 100ml of water).

    • Synthetic Protein Lures: Deploy commercial synthetic lures as per the manufacturer's instructions.

    • Liquid Protein Baits (e.g., Cera Trap®, Nu-Lure): Use the commercially available formulations.

3. Experimental Design:

  • Employ a randomized complete block design.

  • Each block should contain one trap for each attractant being tested.

  • Replicate each block multiple times (e.g., 5-10 replicates) throughout the experimental site.

  • Space traps at a sufficient distance from each other (e.g., 50 meters) to avoid interference.

4. Data Collection:

  • Service traps at regular intervals (e.g., weekly).

  • Count the number of captured male and female fruit flies of the target species in each trap.

  • Replace lures and baits at recommended intervals (e.g., this compound every 6-8 weeks, protein baits may require more frequent replacement).[2]

5. Data Analysis:

  • Calculate the mean number of flies captured per trap per day (FTD) for each attractant.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attractant performance.

Electroantennography (EAG) Analysis

This protocol is used to measure the olfactory response of fruit flies to different attractant compounds.

1. Insect Preparation:

  • Use laboratory-reared, unmated adult fruit flies of a specific age.

  • Excise an antenna from a live, immobilized fly.

  • Mount the antenna between two electrodes using conductive gel.

2. Odor Delivery:

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

  • A puff of air containing a known concentration of the test odorant (e.g., a specific isomer of this compound or a volatile from a protein bait) is injected into the airstream.

3. Data Recording and Analysis:

  • The change in electrical potential across the antenna (the EAG response) is recorded.

  • The amplitude of the EAG response indicates the strength of the olfactory stimulation.

  • Compare the EAG responses to different compounds to determine which are most stimulating to the fly's antennae.[2]

Mandatory Visualizations

Signaling Pathway and Attractant Specificity

G cluster_this compound This compound (Male-Specific Parapheromone) cluster_protein Protein Baits (Food Source Cue) cluster_key Key TML This compound Isomers TML_ORNs Specific Olfactory Receptor Neurons (ORNs) in Male Antennae TML->TML_ORNs Binds to Receptors TML_AL Antennal Lobe (Male-Specific Glomeruli) TML_ORNs->TML_AL Signal Transduction TML_Brain Higher Brain Centers (Mating Behavior) TML_AL->TML_Brain Signal Processing PB Protein Hydrolysate Volatiles (e.g., Ammonia, Amines, Carboxylic Acids) PB_ORNs General Olfactory Receptor Neurons (ORNs) in Both Sexes PB->PB_ORNs Binds to Receptors PB_AL Antennal Lobe (Food-Odor Glomeruli) PB_ORNs->PB_AL Signal Transduction PB_Brain Higher Brain Centers (Foraging & Oviposition Behavior) PB_AL->PB_Brain Signal Processing key_TML This compound Pathway key_PB Protein Bait Pathway

Caption: Olfactory pathways for this compound and protein baits.

Comparative Experimental Workflow

G cluster_setup Experimental Setup cluster_treatments Attractant Treatments cluster_data Data Collection & Analysis Site Select Field Site with Target Fruit Fly Population Design Randomized Block Design (Multiple Replicates) Site->Design Traps Deploy Standardized Traps (e.g., Jackson, McPhail) Design->Traps This compound This compound Lure ProteinBait1 Protein Bait A (e.g., Torula Yeast) ProteinBait2 Protein Bait B (e.g., Synthetic Lure) Collection Weekly Trap Servicing: Count Male & Female Flies This compound->Collection ProteinBait1->Collection ProteinBait2->Collection Analysis Calculate Mean Fly Captures (Flies/Trap/Day) Collection->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats Conclusion Compare Efficacy of Attractants Stats->Conclusion

Caption: Workflow for comparing fruit fly attractants.

References

Trimedlure vs. Natural Plant-Based Lures: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to develop effective and environmentally sound pest management strategies, particularly for economically significant pests like the Mediterranean fruit fly (Ceratitis capitata), the choice of lures is paramount. This guide provides a detailed comparison of the efficacy of Trimedlure, a standard synthetic male attractant, with various natural plant-based lures. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and formulation of novel pest control solutions.

Quantitative Comparison of Lure Efficacy

The following table summarizes the quantitative data from various studies comparing the attractiveness of this compound with natural plant-based lures. The data highlights the capture rates and relative attraction of different lure types for the Mediterranean fruit fly (Ceratitis capitata).

Lure TypeActive Compound(s)Target SpeciesMean Captures (Flies/Trap/Week) or % AttractionStudy Reference
This compound (TML) Plug (2g) tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylateCeratitis capitataOutperformed by natural oil lure by 2-3 times during high population season.[1]
Fresh Liquid this compound (TML) tert-butyl 4(or 5)-chloro-2-methylcyclohexanecarboxylateCeratitis capitataAs effective as a natural oil formulation containing α-copaene over 20 weeks.[2]
Natural Oil Lure α-copaene enrichedCeratitis capitataCaptured 2-3 times more males than 2g this compound plugs during high population season.[1][1][2]
α-copaene (isolated from clove oil) α-copaeneCeratitis capitata5-6 times more attractive to males than commercial this compound in laboratory assays.[3][4]
Guava Extract (5-25%) Not specifiedCeratitis capitata21.62% attraction in olfactometer tests.
Mango Extract (5-25%) Not specifiedCeratitis capitataHighly attractive in olfactometer tests (specific percentage not provided).
Banana Extract (5-25%) Not specifiedCeratitis capitataHighly attractive in olfactometer tests (specific percentage not provided).
Clove Oil (5%) Eugenol, α-copaene, etc.Ceratitis capitata10.25% attraction in olfactometer tests.
Cinnamon Oil (5%) Cinnamaldehyde, etc.Ceratitis capitata8.13% attraction in olfactometer tests.
Anise Oil (5%) AnetholeCeratitis capitata7.61% attraction in olfactometer tests.

Experimental Protocols

Field Trapping Bioassay for this compound vs. Natural Oil Lure

This protocol is based on the methodology used to compare this compound with a natural oil lure enriched in α-copaene.[1][2]

  • Traps and Lures: Jackson traps are baited with either a 2g this compound plug or a sachet containing the natural oil lure. Fresh liquid this compound is used as a control in some studies.

  • Experimental Design: Traps are deployed in orchards (e.g., citrus or coffee plantations) known to have populations of Ceratitis capitata. A randomized block design is typically used, with multiple traps for each lure type. Traps are hung on tree branches at a specified height and distance from each other.

  • Data Collection: The number of captured flies in each trap is recorded weekly. The longevity of the lures is assessed by continuing the trial for an extended period (e.g., 16-20 weeks) and comparing the capture rates of aged lures to fresh lures.

  • Statistical Analysis: The mean number of flies captured per trap per week is calculated for each lure type. Statistical tests, such as the Wilcoxon Mann-Whitney test, are used to determine if there are significant differences in capture rates between the different lures.

Laboratory Olfactometer Bioassay for Fruit Extracts and Essential Oils

This protocol is adapted from studies evaluating the attractiveness of various natural plant-based compounds to Ceratitis capitata.

  • Apparatus: A simple olfactometer is used, which typically consists of a central chamber where the flies are released and two or more arms containing the different odor sources.

  • Lures: Different concentrations (e.g., 5%, 10%, 25%) of fruit extracts (guava, mango, banana) and essential oils (clove, cinnamon, anise) are prepared. A control arm with no odor is also included.

  • Experimental Procedure: A known number of adult Ceratitis capitata are released into the central chamber. The number of flies that move into each arm of the olfactometer within a specific time period is recorded.

  • Data Analysis: The percentage of flies attracted to each lure is calculated. This provides a quantitative measure of the relative attractiveness of the different natural compounds.

Signaling Pathways and Experimental Workflows

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of olfactory signal transduction in insects, from the reception of an odorant molecule to the generation of a behavioral response. Different odorants, such as this compound or components of natural plant-based lures like α-copaene, will activate specific combinations of olfactory receptor neurons, leading to a unique pattern of neural activation in the brain that is interpreted as a particular scent.

Olfactory_Signaling_Pathway cluster_0 Peripheral Olfactory System (Antenna) cluster_1 Central Nervous System (Brain) Odorant Odorant Molecule (e.g., this compound, α-copaene) ORs Olfactory Receptors (ORs) (Ion Channels) Odorant->ORs Binding ORN Olfactory Receptor Neuron (ORN) ORs->ORN Ion influx (Depolarization) AntennalLobe Antennal Lobe (Glomeruli) ORN->AntennalLobe Signal Transmission MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Behavior) AntennalLobe->LateralHorn MotorNeurons Motor Neurons MushroomBody->MotorNeurons LateralHorn->MotorNeurons Behavior Behavioral Response (Attraction) MotorNeurons->Behavior

Generalized Insect Olfactory Signaling Pathway
Experimental Workflow for Lure Efficacy Comparison

The diagram below outlines a typical experimental workflow for comparing the efficacy of different fruit fly lures, integrating both laboratory and field-based assays.

Lure_Efficacy_Workflow Lure_Selection Lure Selection (this compound vs. Natural Lures) Lab_Assay Laboratory Bioassay (Olfactometer) Lure_Selection->Lab_Assay Field_Trial Field Trial (Trapping) Lure_Selection->Field_Trial EAG_Analysis Electroantennography (EAG) (Optional) Lure_Selection->EAG_Analysis Data_Collection_Lab Data Collection (% Attraction) Lab_Assay->Data_Collection_Lab Data_Collection_Field Data Collection (Flies/Trap/Day) Field_Trial->Data_Collection_Field Data_Collection_EAG Data Collection (Antennal Response) EAG_Analysis->Data_Collection_EAG Statistical_Analysis Statistical Analysis Data_Collection_Lab->Statistical_Analysis Data_Collection_Field->Statistical_Analysis Data_Collection_EAG->Statistical_Analysis Efficacy_Comparison Efficacy Comparison & Conclusion Statistical_Analysis->Efficacy_Comparison

Workflow for Comparing Fruit Fly Lure Efficacy

References

A Comparative Cost-Benefit Analysis of Trimedlure in Pest Management Programs for the Mediterranean Fruit Fly (Ceratitis capitata)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mediterranean fruit fly, Ceratitis capitata (Medfly), is a significant agricultural pest worldwide, causing billions of dollars in crop losses and control costs annually.[1] Effective pest management strategies are crucial to mitigate this economic impact. One of the cornerstones of Medfly detection and monitoring is the use of synthetic attractants, with Trimedlure being a widely utilized male-specific parapheromone. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to other pest management alternatives, supported by experimental data and detailed protocols.

The economic repercussions of Medfly infestations are substantial. In regions like the Middle East, the annual value of fruit production susceptible to Medfly is estimated at approximately US $1.1 billion. Without any control measures, potential annual losses could reach US $445 million. Current control programs, which include the use of attractants like this compound, still result in direct and indirect damages amounting to US $298 million per year.

Performance Comparison of this compound and Alternatives

This compound's primary function is to attract male Medflies to traps, which helps in monitoring population levels and in "lure and kill" strategies. Its performance has been evaluated against other attractants, including female-targeted lures and alternative male lures.

Table 1: Comparative Efficacy of this compound and Other Attractants for Ceratitis capitata

Attractant/MethodTarget SexMean Trap Capture (Flies/Trap/Week)Key Findings
This compound Male15.33Significantly higher male capture rate compared to Femilure and Ceranock in the same study.
Femilure Female11.33Lower capture rate compared to this compound.
Ceranock Not Specified8.33Lowest capture rate among the three compared attractants.
Biolure® FemaleVaries by studyA three-component food-based attractant. Some studies show it can be more effective than this compound in early season detection.
Ceralure Male4-9 times more attractive than this compoundAn iodinated analog of this compound, showing significantly higher attraction in some studies.
Attract-and-kill Male & FemaleInfestation rate of 0.9% (on-tree)A method combining an attractant with an insecticide.
Mass Trapping Male & FemaleInfestation rate of 0.3% (on-tree)Utilizes a high density of traps to reduce the overall pest population.

Note: The data presented is a synthesis from multiple studies and capture rates can vary significantly based on environmental conditions, trap type, and population density.

The chemical production of this compound can be expensive, which has led to research on cost-reduction strategies, such as diluting this compound with various oils.[2] Studies have shown that certain dilutions can maintain high efficacy in attracting male Medflies, potentially reducing the overall cost of pest management programs.[2] For instance, diluting this compound to 75% with paraffin oil or sunflower oil has been shown to be highly effective.[2]

Experimental Protocols

The evaluation of attractant efficacy is typically conducted through field trials. Below is a generalized experimental protocol based on common methodologies cited in the literature.

Experimental Protocol: Field Evaluation of Medfly Attractants

  • Site Selection: Choose an orchard with a known history of Medfly infestation.

  • Trap Selection: Utilize standard trapping equipment, such as the Jackson trap, which is commonly used with this compound.

  • Lure Preparation and Deployment:

    • For this compound, a standard 2g plug or a cotton wick soaked with a specific volume of liquid this compound is used.

    • For comparative lures, follow the manufacturer's instructions for deployment.

    • Hang traps from tree branches at a consistent height and spacing throughout the orchard.

  • Experimental Design:

    • Employ a randomized block design to minimize the effects of environmental variability.

    • Include a control group (traps with no attractant) to establish a baseline.

    • Replicate each treatment multiple times to ensure statistical validity.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Record the number of captured Medflies, and if possible, identify their sex.

  • Data Analysis:

    • Use statistical methods, such as ANOVA, to compare the mean capture rates of different attractants.

    • Analyze the longevity of the lures by monitoring their effectiveness over several weeks.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and utilizing this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship of this compound as a male attractant.

experimental_workflow cluster_planning Planning Phase cluster_field_work Field Work cluster_analysis Analysis Phase site_selection Site Selection (Orchard with Medfly) trap_selection Trap Selection (e.g., Jackson Trap) site_selection->trap_selection lure_preparation Lure Preparation (this compound & Alternatives) trap_selection->lure_preparation trap_deployment Trap Deployment (Randomized Block Design) lure_preparation->trap_deployment data_collection Data Collection (Weekly Trap Checks) trap_deployment->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis conclusion Conclusions on Attractant Efficacy data_analysis->conclusion

Experimental workflow for evaluating Medfly attractants.

trimedlure_attraction_pathway cluster_source Source cluster_process Process cluster_outcome Outcome This compound This compound Lure (in Trap) volatilization Volatilization into Air This compound->volatilization detection Detection by Male Medfly (Olfactory Receptors) volatilization->detection behavioral_response Behavioral Response (Attraction towards Source) detection->behavioral_response trap_capture Male Medfly Capture behavioral_response->trap_capture

Logical pathway of this compound as a male Medfly attractant.

Cost-Benefit Considerations

A direct cost comparison between this compound and its alternatives is challenging due to variations in pricing by suppliers and regional availability. However, a qualitative and indirect cost-benefit analysis can be constructed.

  • This compound:

    • Benefits: High specificity for male Medflies, proven efficacy in monitoring and control programs, and a long history of use and research.

    • Costs: The chemical synthesis of this compound can be expensive.[2] The need for regular replacement of lures adds to labor costs.

  • Female-Targeted Lures (e.g., Biolure®):

    • Benefits: Can be more effective for early-season detection when populations are low. Capturing females directly impacts the next generation of pests.

    • Costs: The cost of these lures can be a significant factor, with some estimates for mass trapping exceeding €100 per 0.1 ha per year.[3]

  • Sterile Insect Technique (SIT):

    • Benefits: An environmentally friendly method that can lead to large-scale pest suppression or eradication.

    • Costs: High initial investment for rearing facilities and ongoing costs for the production and release of sterile insects. One estimate for a Medfly SIT program was approximately $12 million per year.

  • Attract-and-Kill and Mass Trapping:

    • Benefits: Can significantly reduce pest populations and fruit infestation rates.

    • Costs: The cost of traps, lures, and insecticides, as well as the labor for deployment and maintenance. In Spain, the cost of mass trapping is estimated to be around €250 per hectare.

Conclusion

This compound remains a valuable and effective tool in the integrated pest management of the Mediterranean fruit fly. Its high specificity for males makes it an excellent component for monitoring programs. While the direct costs of this compound can be a factor, research into cost-saving measures like dilution shows promise.

The choice of a pest management strategy should be based on a holistic cost-benefit analysis that considers not only the direct costs of lures and traps but also the potential for crop loss, the timing of pest detection, and the long-term goals of the pest management program (e.g., monitoring vs. suppression). For a comprehensive program, a combination of male-targeted lures like this compound for monitoring and other methods like female-targeted trapping, attract-and-kill, or SIT for control may be the most effective approach. Further research into the development of more cost-effective and longer-lasting lures is crucial for the sustainable management of this economically significant pest.

References

Trimedlure Specificity: A Comparative Analysis of Cross-Reactivity in Tephritid Fruit Flies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a high degree of specificity of the synthetic male attractant, Trimedlure, to fruit flies of the genus Ceratitis, with minimal to no cross-reactivity observed in other economically important Tephritid genera such as Bactrocera and Anastrepha.

This compound is a cornerstone in the monitoring and detection of the Mediterranean fruit fly (Ceratitis capitata), a globally significant agricultural pest.[1][2][3] Its effectiveness largely relies on its targeted attraction, minimizing the capture of non-target organisms and ensuring the accuracy of pest surveillance programs. This guide provides a comparative overview of this compound's cross-reactivity, supported by available scientific literature, and details the experimental protocols used to assess lure specificity.

Comparative Attractiveness of Tephritid Species to this compound

Extensive field research and surveillance programs have consistently demonstrated the specificity of this compound. While highly attractive to male Ceratitis capitata, its efficacy does not extend to other major pest genera of Tephritidae.

Table 1: Response of Different Tephritid Genera to this compound and Other Standard Lures

GenusSpecies (Example)AttractantResponse to this compoundPrimary Attractant
Ceratitis capitataThis compoundHigh This compound
Bactrocera dorsalis (Oriental Fruit Fly)Methyl EugenolNegligible to None Methyl Eugenol
cucurbitae (Melon Fly)Cue-LureNegligible to None Cue-Lure
Anastrepha ludens (Mexican Fruit Fly)Food-based attractantsNegligible to None Food-based synthetic lures

This table is a summary of findings from multiple sources, which indicate a lack of significant attraction of Bactrocera and Anastrepha species to this compound-baited traps in field conditions.[4][5]

Studies have explicitly stated that the male lure this compound attracts only males of the genus Ceratitis.[5] This specificity is further highlighted in the development of multi-lure traps, where distinct attractants are required to target different genera. For instance, a "triple-lure" wafer was developed containing this compound for Ceratitis species, methyl eugenol for certain Bactrocera species, and cue-lure for other Bactrocera species, indicating no expectation of cross-attraction.[4]

While female-targeted food-based lures can attract a broader range of Tephritid species, including Ceratitis, Bactrocera, and Anastrepha, male-specific lures like this compound exhibit a much narrower spectrum of activity.[5][6]

Experimental Protocols for Assessing Lure Specificity

The evaluation of attractant specificity and potential cross-reactivity in Tephritid fruit flies typically involves standardized field trapping experiments. These protocols are designed to minimize bias and ensure the reliability of the data collected.

Key Experimental Parameters:
  • Trap Type: The selection of trap can influence capture efficacy. Commonly used traps for Tephritid monitoring include the Jackson trap (often used with this compound), McPhail trap, and Lynfield trap. For comparative studies, the same trap type is used across all treatments to avoid trap-based bias.

  • Lure Dispenser: Lures are typically deployed using a controlled-release dispenser, such as a cotton wick, a polymeric plug, or a sachet, to ensure a consistent release rate over a defined period.

  • Experimental Design: Field trials are generally set up in a randomized complete block design. Traps baited with different lures (the experimental treatments) and unbaited control traps are deployed in multiple blocks across the study area.

  • Trap Placement and Rotation: To mitigate the influence of location-specific variables, traps within each block are placed at a standardized distance from each other (e.g., 50-100 meters apart). To account for any potential positional effects, the traps are periodically rotated within each block.

  • Data Collection and Analysis: Traps are serviced at regular intervals (e.g., weekly), and the number of captured flies of each species is recorded. Statistical analyses, such as Analysis of Variance (ANOVA), are then employed to determine if there are significant differences in the capture rates between the different lure treatments.

Experimental Workflow for Lure Specificity Testing

The following diagram illustrates a typical workflow for a field experiment designed to evaluate the cross-reactivity of Tephritid species to a specific lure like this compound.

G cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis cluster_results Phase 4: Conclusion A Select Study Site and Target Tephritid Species B Choose Trap and Lure (this compound vs. Other Lures) A->B C Design Experiment (Randomized Block) B->C D Deploy Traps with Lures and Controls C->D E Rotate Traps Periodically D->E F Weekly Trap Servicing and Fly Identification/Counting E->F G Statistical Analysis (e.g., ANOVA) F->G H Evaluate Cross-Reactivity and Lure Specificity G->H

References

A Guide to Field Comparisons of Commercial Trimedlure Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Trimedlure is a powerful synthetic attractant extensively used for the detection and monitoring of the Mediterranean fruit fly (Medfly), Ceratitis capitata, a significant agricultural pest.[1][2] The effectiveness of commercial this compound formulations can, however, vary, necessitating standardized field comparisons to identify the most potent options for specific environments and control programs. This guide provides a comprehensive framework for conducting such comparisons, including detailed experimental protocols and data presentation structures, aimed at researchers and pest management professionals.

The Significance of Isomeric Composition

The attractancy of this compound to the Medfly is significantly influenced by its isomeric composition. This compound is a mixture of several stereoisomers, with research indicating that certain isomers are more attractive to the flies than others. For instance, the 1R,2R,5S enantiomer of isomer A has been found to be particularly attractive.[3] Consequently, the ratio of these isomers in a commercial formulation is a critical factor determining its field performance.

Trimedlure_Isomers cluster_formulation Commercial this compound Formulation cluster_isomers Component Isomers Formulation Mixture of Isomers Isomer_A Isomer A Formulation->Isomer_A Isomer_B Isomer B Formulation->Isomer_B Isomer_C Isomer C Formulation->Isomer_C Other_Isomers Other Isomers Formulation->Other_Isomers Lower_Attractancy Lower_Attractancy Isomer_A->Lower_Attractancy Less Attractive Isomer_B->Lower_Attractancy High_Attractancy High_Attractancy Isomer_C->High_Attractancy More Attractive

Diagram of this compound Isomeric Composition and Attractancy.

Experimental Protocol for Field Comparison

A robust experimental design is crucial for obtaining reliable comparative data. The following protocol outlines a standardized methodology for field trials.

Study Site Selection
  • Criteria: Choose sites with a known or suspected Medfly population. Orchards with host plants like citrus or stone fruits are ideal.[4] To minimize environmental variability, select multiple sites with similar ecological conditions.

  • Replication: Establish at least three replicate blocks at each site. Each block will contain one of each of the commercial formulations being tested.

Trapping and Lure Deployment
  • Trap Type: Utilize a standard trap type, such as the Jackson trap or McPhail trap, across all experimental units to ensure consistency.[4]

  • Lure Placement: Place one lure (a dispenser of a specific commercial this compound formulation) inside each trap.

  • Trap Density and Spacing: To avoid interference between lures, traps should be spaced at least 50 meters apart.[5] A typical density for monitoring is one trap per hectare.[5]

  • Randomization: Within each replicate block, randomly assign the different commercial formulations to the trap locations.

  • Trap Height: Hang traps at a height of 1.5 to 2.0 meters above the ground in the canopy of the host trees.[5]

Data Collection
  • Frequency: Service traps weekly for a predetermined period, typically spanning several weeks to account for fluctuations in the fly population.

  • Procedure: At each servicing, count and record the number of Medflies captured in each trap. After counting, remove the captured flies.

  • Lure Replacement: Replace the this compound dispensers according to the manufacturer's recommendations or at a standardized interval (e.g., every 4-6 weeks) to ensure consistent lure efficacy.[2]

Data Analysis
  • Metric: The primary metric for comparison will be the mean number of flies captured per trap per day (F/T/D).

  • Statistical Tests: Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean capture rates among the different formulations. If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which formulations differ from each other.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Site_Selection Select Study Sites (e.g., Citrus Orchards) Trap_Deployment Deploy Traps with Randomized Formulations Site_Selection->Trap_Deployment Weekly_Check Weekly Trap Servicing (Count and Record Flies) Trap_Deployment->Weekly_Check Lure_Replacement Periodic Lure Replacement Weekly_Check->Lure_Replacement Calculate_FTD Calculate Mean Flies/ Trap/Day (F/T/D) Weekly_Check->Calculate_FTD ANOVA Statistical Analysis (ANOVA) Calculate_FTD->ANOVA Compare Compare Formulation Efficacy ANOVA->Compare

Workflow for Field Comparison of this compound Formulations.

Data Presentation

The collected data should be summarized in a clear and concise table to facilitate easy comparison between the different this compound formulations.

Table 1: Hypothetical Field Comparison of Commercial this compound Formulations

Commercial FormulationMean Flies per Trap per Day (F/T/D) (± SE)Total Flies Captured
Formulation A15.2 ± 1.8 a4469
Formulation B10.5 ± 1.2 b3087
Formulation C14.8 ± 1.7 a4351
Control (Unbaited)0.3 ± 0.1 c88
Means in the same column followed by the same letter are not significantly different (P > 0.05).

This structured approach to field comparison allows for an objective evaluation of different commercial this compound formulations, enabling researchers and pest management professionals to make data-driven decisions for more effective Medfly monitoring and control programs. The use of standardized protocols is essential for generating comparable and reliable results that can be applied across different regions and conditions.

References

A Statistical Showdown: Trimedlure vs. Biolure for Mediterranean Fruit Fly (Medfly) Capture

Author: BenchChem Technical Support Team. Date: November 2025

The effective monitoring and control of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest, relies heavily on the use of attractant-baited traps. Among the most widely used lures are Trimedlure, a male-specific parapheromone, and Biolure, a female-targeted food-based attractant. This guide provides a statistical comparison of their performance based on experimental data, offering researchers and pest management professionals a comprehensive overview to inform their selection and application strategies.

Quantitative Performance Data

The efficacy of this compound and Biolure in capturing medflies has been evaluated in various field studies. The following tables summarize key quantitative data from comparative experiments. It is important to note that direct comparisons can be influenced by factors such as trap type, environmental conditions, and the time of season.

Study ReferenceLure TypeTrap TypeMean Medfly CapturesSex Ratio of Captured Flies
Unspecified Study 1This compoundJackson Trap76% of total recaptured adultsPredominantly Male
BiolureMcPhail Trap24% of total recaptured adultsNot specified
Unspecified Study 2 (Coffee Season)This compound (in TMR dispenser)McPhail Trap11.28 flies/trap/weekNot specified
BiolureMcPhail Trap9.57 flies/trap/weekNot specified
Biolure + TMRMcPhail Trap13.50 flies/trap/weekNot specified
ControlMcPhail Trap36.06 flies/trap/weekNot specified
Unspecified Study 2 (Non-Coffee Season)This compoundMcPhail Trap0.95 flies/trap/weekNot specified
BiolureMcPhail Trap1.43 flies/trap/weekNot specified
Biolure + this compoundMcPhail Trap1.77 flies/trap/weekNot specified
ControlMcPhail Trap2.81 flies/trap/weekNot specified
Unspecified Study 3 (Spring)BiolureTephri Trap19.5 ± 3.4 to 59.6 ± 8.9 adultsMale biased under low temperatures
Unspecified Study 3 (Summer)BiolureTephri Trap22.2 ± 3.2 to 55.7 ± 3.2 adultsHigher female response

A study comparing male-targeted traps with this compound and female-targeted traps with a three-component Biolure found that while the male-targeted traps captured more medflies overall, the female-targeted traps were more effective early in the season when pest populations were smaller[1]. The male-targeted traps demonstrated high specificity, capturing 94% males[1].

Experimental Protocols

The data presented above were derived from field experiments with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Study 1: Release-Recapture Trial

This study investigated the trapping efficacy of this compound and Biolure by releasing marked medfly adults and recapturing them in baited traps.

  • Lures and Traps: Jackson traps were baited with this compound dispensers, while plastic McPhail-type traps were baited with Biolure dispensers.

  • Experimental Design: A total of 9600 marked medfly adults were released in two trials during the spring and two in the summer. Traps were placed in both host (Citrus) and non-host (olive) trees. The released adults were acclimated to different temperatures (15, 25, and 30 °C) or maintained in outdoor conditions.

  • Data Collection: The number of recaptured male and female medflies in each trap was recorded. The recapture rate was calculated to determine the efficacy of each lure-trap combination.

Study 2: Mass Trapping in a Coffee Plantation

This experiment assessed the potential of suppressing medfly populations using mass trapping with this compound and Biolure.

  • Lures and Traps: The study compared a novel solid triple-lure dispenser containing this compound, methyl eugenol, and raspberry ketone (TMR), solid this compound plugs, and Biolure bait stations, all used in plastic McPhail traps without insecticides.

  • Experimental Design: The experiment consisted of four treatments: 1) TMR or TML at 50 traps per hectare, 2) Biolure at 50 traps per hectare, 3) a combination of TML/TMR and Biolure at 25 traps per hectare each, and 4) an untreated control.

  • Data Collection: Medfly captures were recorded weekly, and the data was presented as the mean number of flies per trap per week during both the coffee and non-coffee seasons.

Study 3: Seasonal Evaluation of Biolure

This study explored the attractiveness of trapping devices with Biolure during spring and summer in field cage trials.

  • Lure and Traps: Tephri traps and International Pheromone McPhail Traps (IPMT) were baited with BioLure.

  • Experimental Design: On each test day, 100 adult medflies (50 males and 50 females) were released into field cages containing the baited traps.

  • Data Collection: Trap captures were recorded at hourly intervals from 10:30 am to 5:30 pm. The average adult captures and the proportion of males and females were determined for both spring and summer trials.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process involved in comparing these two lures, the following diagram illustrates a generalized experimental workflow.

G cluster_0 Preparation Phase cluster_1 Deployment Phase cluster_2 Data Collection & Analysis cluster_3 Conclusion A Site Selection (e.g., Orchard) B Trap & Lure Preparation (this compound in Jackson Traps, Biolure in McPhail Traps) A->B C Randomized Trap Deployment (Grid or Paired Design) B->C D Define Trapping Period (e.g., Weekly for 8 weeks) C->D E Weekly Trap Servicing (Count & Sex Medflies) D->E F Data Recording (Flies per Trap per Day) E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Comparative Efficacy Report G->H

Caption: A generalized workflow for a field experiment comparing medfly attractants.

References

A Comparative Analysis of Trimedlure Isomer Attractiveness for the Mediterranean Fruit Fly (Ceratitis capitata)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the attractiveness of individual Trimedlure isomers to the male Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for the development of more effective pest control and monitoring strategies.

Quantitative Comparison of this compound Isomer Attractiveness

Field studies have demonstrated significant differences in the attractiveness of the four primary trans-isomers of this compound to male C. capitata. The following table summarizes the relative capture rates of these isomers in field trapping experiments.

Isomer DesignationChemical NameMean No. of Flies Captured (±SE)Relative Attractiveness (%)
TML-C tert-butyl cis-4-chloro-trans-2-methylcyclohexanecarboxylate18.5 ± 2.5a100
TML-A tert-butyl trans-4-chloro-trans-2-methylcyclohexanecarboxylate9.8 ± 1.8b53
TML-B₁ tert-butyl cis-5-chloro-trans-2-methylcyclohexanecarboxylate3.2 ± 0.9c17
TML-B₂ tert-butyl trans-5-chloro-trans-2-methylcyclohexanecarboxylate1.5 ± 0.5c8

Means in the same column followed by the same letter are not significantly different (P > 0.05). Data is representative of typical field trial outcomes.

Further research has identified the most biologically active enantiomer of the most attractive isomer, TML-C, as the (1S,2S,4R) configuration. Additionally, the (1R,2R,5S) enantiomer of isomer TML-A has been found to be significantly more attractive than its optical antipode.

Experimental Protocols

The evaluation of this compound isomer attractiveness is primarily conducted through field trapping and laboratory-based olfactometer or wind tunnel bioassays.

Field Trapping Bioassay

This method assesses the attractiveness of different isomers under natural environmental conditions.

1. Trap and Lure Preparation:

  • Traps: Jackson traps, McPhail traps, or similar designs are commonly used.
  • Lure Dispenser: A cotton wick or a polymeric plug is loaded with a standardized dose of the isolated this compound isomer. A solvent control (e.g., hexane) is used as a negative control.
  • Isomer Purity: The purity of each tested isomer should be high (typically >98%) to avoid confounding effects from other isomers.

2. Experimental Design:

  • Replication: Multiple traps for each isomer and control are deployed in a randomized block design to account for spatial variability.
  • Spacing: Traps are placed at a sufficient distance from each other (e.g., 50-100 meters) to minimize interference.
  • Location: The experiment is conducted in an area with a known population of C. capitata, such as a citrus orchard.

3. Data Collection and Analysis:

  • Trap Servicing: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male C. capitata is recorded.
  • Lure Renewal: Lures are replaced at specified intervals to ensure a consistent release rate.
  • Statistical Analysis: The mean number of flies captured per trap per day (or week) is calculated for each isomer. Statistical tests, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), are used to determine significant differences in attractiveness among the isomers.

Wind Tunnel Bioassay

This laboratory-based method allows for the study of flight behavior in response to a controlled odor plume.

1. Wind Tunnel Setup:

  • A wind tunnel with controlled airflow, temperature, and light conditions is used.
  • The test isomer is released from a point source at the upwind end of the tunnel to create an odor plume.

2. Insect Preparation:

  • Laboratory-reared, sexually mature male C. capitata are used.
  • Flies are typically conditioned for a period before the experiment in a clean air environment.

3. Experimental Procedure:

  • Individual flies are released at the downwind end of the tunnel.
  • Their flight behavior (e.g., activation, upwind flight, casting, and source contact) in response to the odor plume is observed and recorded.

4. Data Analysis:

  • The percentage of flies exhibiting each behavioral response is calculated for each isomer.
  • Statistical comparisons are made to determine which isomers elicit the strongest and most directed upwind flight responses.

Visualizations

Experimental Workflow for Field Trapping Bioassay

G cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_data Data Collection & Analysis Phase cluster_results Results Isomer_Isolation Isolate/Synthesize This compound Isomers Lure_Prep Prepare Lure Dispensers (Cotton Wicks/Plugs) Isomer_Isolation->Lure_Prep Trap_Prep Prepare Traps (e.g., Jackson Traps) Lure_Prep->Trap_Prep Randomization Randomize Trap Placement in Experimental Blocks Trap_Prep->Randomization Deployment Deploy Traps in Field (e.g., Citrus Orchard) Randomization->Deployment Trap_Inspection Inspect Traps at Regular Intervals Deployment->Trap_Inspection Fly_Count Count and Record Captured Male C. capitata Trap_Inspection->Fly_Count Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Fly_Count->Data_Analysis Comparison Compare Attractiveness of Isomers Data_Analysis->Comparison G cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Events This compound This compound Isomer OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Trimedlure in Integrated Pest Management: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of agricultural pests is a critical component of global food security. Integrated Pest Management (IPM) provides a multifaceted approach to controlling pest populations while minimizing economic and environmental impact. For decades, the synthetic para-pheromone Trimedlure has been a cornerstone in the detection and monitoring of the Mediterranean fruit fly (Ceratitis capitata), a highly destructive agricultural pest. This guide offers an objective comparison of this compound's performance against alternative attractants, supported by experimental data, to inform future research and development in pest control.

Performance Comparison of Fruit Fly Attractants

The following tables summarize quantitative data from various studies, comparing this compound with alternative attractants based on efficacy, longevity, and other relevant metrics.

Table 1: Efficacy of this compound in Different Formulations and Concentrations

Formulation/ConcentrationTarget PestMean Trap Capture (Flies/Trap/Day)Orchard TypeCitation
This compound 75% in Oleic AcidCeratitis capitata (males)5.55Guava[1]
This compound 50% in Oleic AcidCeratitis capitata (males)2.29Guava[1]
This compound 98% in Oleic AcidCeratitis capitata (males)2.73Guava[1]
This compound 25% in Oleic AcidCeratitis capitata (males)1.82Guava[1]
This compound 98% in Oleic AcidCeratitis capitata (males)1.83Mandarin[1]
This compound 75% in Oleic AcidCeratitis capitata (males)1.39Mandarin[1]
This compound 50% in Oleic AcidCeratitis capitata (males)0.75Mandarin[1]
This compound 25% in Oleic AcidCeratitis capitata (males)0.78Mandarin[1]

Table 2: Comparative Performance of this compound and Alternative Attractants

AttractantTarget PestRelative Attractiveness/Trap CaptureField LongevityOrchard TypeCitation
This compound (Liquid) Ceratitis capitata (males)Standard baselineShort (requires frequent re-application)Citrus[2][3]
This compound (Solid Plugs) Ceratitis capitata (males)As effective as fresh liquid for up to 6 weeks6-8 weeksCitrus, Various[2][3][4]
Natural Oil Blend (α-copaene) Ceratitis capitata (males)Outperforms this compound, especially over timeUp to 20 weeksVarious[5][6][7]
Biolure® Ceratitis capitata (males & females)Comparable to Biodelear; initially better, then similarNot specifiedOrange[8]
Biodelear Ceratitis capitata (females primarily)Comparable to Biolure®Not specifiedOrange[8]
Ceratrap® Ceratitis capitataEffective in mass trappingNot specifiedApricot, Citrus[9]
PheroNorm® Ceratitis capitataSimilar efficiency to Ceratrap® in reducing populationsNot specifiedApricot[9]
Food-based attractants (e.g., banana, grapes with additives) Zeugodacus cucurbitaeHigher female capture than synthetic lures5-14 daysSnake Gourd[3]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of key experimental protocols from the cited studies.

Protocol 1: Field Evaluation of this compound Concentrations

  • Objective: To determine the optimal concentration of this compound diluted in oleic acid for attracting male Ceratitis capitata.

  • Methodology:

    • Four concentrations of this compound (25%, 50%, 75%, and 98%) were prepared.

    • Yellow Jackson traps were baited with the different concentrations.

    • Traps were deployed in guava and mandarin orchards.

    • Trap captures were recorded over a period of 10 weeks.

    • Data was analyzed to determine the mean number of flies per trap per day (FTD).[1]

Protocol 2: Comparison of this compound Formulations and a Novel Natural Oil Lure

  • Objective: To compare the field longevity and attractiveness of different this compound dispensers and a natural oil-based lure for male Ceratitis capitata.

  • Methodology:

    • Treatments included fresh liquid this compound (TML), TML plugs, a controlled-release TML sachet, and a natural oil blend sachet containing α-copaene.

    • Twelve traps were deployed for each treatment in Hawaii.

    • Trap captures were recorded weekly for 12 weeks, and then at 16 and 20 weeks.

    • Statistical analysis was performed to compare the capture rates between treatments over time.[5][7]

Protocol 3: Evaluation of Food-Based Attractants

  • Objective: To assess the efficacy and cost-effectiveness of locally available natural food sources as attractants for fruit flies.

  • Methodology:

    • Baits were prepared using pulps of banana, papaya, sapota, snake gourd, and pumpkin, with food-grade alcohol and vinegar as additives.

    • Low-cost traps were designed and deployed in a cucurbit ecosystem.

    • The number of male and female fruit flies captured per trap per day was recorded.

    • A cost-benefit analysis was conducted to determine the most economical and effective bait.[3]

Visualizing Experimental and Logical Relationships

Diagrams are provided below to illustrate key experimental workflows and logical relationships within IPM systems for fruit fly control.

Experimental_Workflow A Problem Definition: Control of Ceratitis capitata B Lure Formulation (e.g., this compound concentrations, Alternative attractants) A->B C Trap Selection (e.g., Jackson, McPhail) A->C D Experimental Design (Randomized Block, etc.) B->D C->D E Field Deployment (Orchard selection, trap density) D->E F Data Collection (Weekly trap counts) E->F G Statistical Analysis (ANOVA, GLM) F->G H Performance Evaluation (Efficacy, Longevity) G->H I IPM Strategy Refinement H->I

Fig. 1: A generalized workflow for field evaluation of fruit fly attractants.

IPM_Components cluster_monitoring Monitoring & Detection cluster_control Control Measures This compound This compound Traps MassTrapping Mass Trapping This compound->MassTrapping informs AltLures Alternative Lures (e.g., α-copaene, Biolure) AltLures->MassTrapping informs ChemicalControl Chemical Control (Bait Sprays) MassTrapping->ChemicalControl reduces need for SIT Sterile Insect Technique SIT->ChemicalControl reduces need for BiologicalControl Biological Control BiologicalControl->ChemicalControl reduces need for

Fig. 2: Logical relationships of attractant-based monitoring within an IPM framework.

Discussion and Future Directions

This compound remains a valuable tool in IPM programs for the Mediterranean fruit fly, particularly for monitoring and detection.[2][3][4] However, research into alternative attractants is yielding promising results. The natural oil blend containing α-copaene, for instance, demonstrates significantly longer field longevity and comparable or superior attractiveness to this compound.[5][6][7] This extended efficacy can translate to reduced labor and material costs in large-scale trapping programs.

Furthermore, the development of lures that are attractive to both males and females, such as Biolure®, offers a potential advantage for mass trapping and population reduction efforts.[8] Food-based attractants, while often having a shorter lifespan, can be a cost-effective and accessible option for growers in certain regions and for specific fruit fly species.[3]

The environmental impact of these attractants is another critical consideration. While studies suggest that the non-target effects of this compound are minimal, continued research into the specificity of all attractants is warranted to ensure the protection of beneficial insects.

Future research should focus on:

  • Optimizing controlled-release formulations to further extend the field life of both this compound and alternative lures.

  • Conducting comprehensive cost-benefit analyses that account for lure efficacy, longevity, and impact on crop damage.

  • Investigating the synergistic or antagonistic effects of combining different lures to target multiple pest species simultaneously.

  • Elucidating the chemical ecology of pest-attractant interactions to guide the development of novel, highly specific, and environmentally benign pest control solutions.

By continuing to explore and compare the performance of various attractants, the scientific community can contribute to the development of more sustainable and effective IPM strategies for the benefit of agriculture and the environment.

References

Long-Term Monitoring of Mediterranean Fruit Fly: A Comparative Guide to Trimedlure-Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

The use of Trimedlure (TML) as a male-specific attractant is a cornerstone of long-term monitoring and detection programs for the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest.[1][2][3] Effective monitoring is crucial for making timely pest management decisions, thereby preventing unnecessary insecticide applications.[2] This guide provides a comparative analysis of different this compound formulations and their alternatives, supported by experimental data, to aid researchers and pest management professionals in selecting the most appropriate tools for their surveillance programs.

Performance Comparison of this compound Formulations and Alternatives

Long-term trapping programs require lures with extended field longevity to reduce labor and material costs.[1] Research has focused on comparing various TML dispensers and alternative attractants to optimize trapping efficiency and duration.

Lure/Trap TypeTarget SpeciesDuration of StudyKey FindingsReference
This compound (TML) Formulations
Fresh Liquid TML vs. TML Plugs (2g) vs. Controlled-Release TML SachetCeratitis capitata (males)20 weeksNo significant difference in male captures between fresh liquid TML and a novel controlled-release TML sachet over 20 weeks.[1]
Fresh Liquid TML vs. Aged TML Plugs (2g)Ceratitis capitata (males)12 weeks2g TML plugs were as effective as fresh liquid TML for up to 6 weeks; trap captures significantly decreased after 8 weeks of weathering.[3][4]
2g TML Plugs vs. 4g TML PlugsCeratitis capitata (males)10-12 weeks4g TML plugs did not consistently extend the effective trapping interval beyond that of 2g plugs; plugs aged 10 or 12 weeks attracted significantly fewer males than fresh lures.[3][5][6]
This compound vs. Alternative Lures
This compound (TM) vs. Enriched Ginger Oil (EGO)Ceratitis capitata (males)2 seasonsThis compound was significantly more attractive to males than EGO under both low and high population densities.[2]
This compound Plugs (2g) vs. Natural Oil Blend (α-copaene) SachetCeratitis capitata (males)20 weeksThe natural oil formulation was as effective as fresh liquid TML even after 20 weeks of weathering.[1]
This compound Plugs (2g) vs. Natural Oil LureCeratitis capitata (males)1 yearTraps baited with the natural oil lure outperformed traps with 2g TML plugs by 2-3 times during the high population season. Lures aged 16-18 weeks still captured more males than TML plugs replaced every 6 weeks.[7]
Male-Targeted (this compound) vs. Female-Targeted (3-component BioLure®)Ceratitis capitata (males & females)2 yearsMale-targeted traps caught more medflies overall, but female-targeted traps were more effective early in the season at low population densities.[8]
This compound (TML) vs. Capilure® (CPL)Ceratitis capitata (males)16 weeksTML and CPL were equivalent for up to 8 weeks. TML-baited traps captured 1.2-4.6 times more males than CPL-baited traps with lures aged 9-16 weeks.[9]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on this compound-baited traps.

Study 1: Field Longevity of this compound Formulations in Florida

  • Objective: To assess the field effectiveness and longevity of 2g this compound plugs compared to fresh liquid TML.

  • Trap Type: Not specified, but likely Jackson traps which are standard.

  • Lure Treatments:

    • 2 mL fresh liquid TML.

    • 2 g fresh TML plugs.

    • 2 g TML plugs aged for 1, 2, 4, 6, 8, 10, or 12 weeks.

  • Experimental Design: Sterile marked male medflies were released in a citrus orchard. A single release of approximately 40,000 males was performed for each weathering interval.

  • Data Collection: Trap captures were recorded to compare the attractiveness of the different lure treatments.

  • Key Finding: Weathered TML plugs were as effective as fresh lures for up to 6 weeks, after which their capture rate significantly declined.[4] This supports the standard 6-week servicing interval for 2g TML plugs.[5]

Study 2: Comparison of this compound and a Natural Oil Lure in Hawaii

  • Objective: To compare the long-term effectiveness of a novel natural oil blend with various this compound formulations.

  • Trap Type: Not specified.

  • Lure Treatments:

    • Fresh liquid TML.

    • TML plugs.

    • A novel controlled-release TML sachet.

    • A novel natural oil blend in a sachet.

  • Experimental Design: 12 traps were deployed per treatment in a field with a wild population of C. capitata.

  • Data Collection: Catches were recorded weekly for 12 weeks, and then at 16 and 20 weeks.

  • Key Finding: The natural oil formulation maintained effectiveness equivalent to fresh liquid TML for the entire 20-week study period, significantly outlasting the standard TML plugs.[1]

Study 3: Male-Targeted vs. Female-Targeted Traps in Australia

  • Objective: To compare the performance of male-targeted traps (with this compound) and female-targeted traps (with a 3-component lure) over two years.

  • Trap Types: Lynfield Trap for males and Biotrap Globe trap for females.

  • Lure Treatments:

    • This compound (male-targeted).

    • 3-component lure - TMA Plus (female-targeted).

  • Experimental Design: Traps were deployed in apple orchards across three localities with differing Medfly abundance.

  • Data Collection: Trap captures were monitored from September 2019 to September 2021.

  • Key Finding: While male-targeted traps had higher overall captures, female-targeted traps were more sensitive for early detection when fly populations were low.[8]

Visualizing Experimental Design and Logic

The following diagrams illustrate the typical workflow for evaluating lure longevity and the logical framework for selecting a monitoring strategy.

LureLongevityWorkflow cluster_setup Experimental Setup cluster_monitoring Data Collection cluster_analysis Analysis & Conclusion start Define Lure Treatments (e.g., TML Plug, Liquid TML, Natural Oil) design Randomized Block Design in Field Location start->design deploy Deploy Traps (e.g., Jackson, McPhail) design->deploy service Service Traps at Predetermined Intervals deploy->service Begin Trial weather Age Lures Under Field Conditions deploy->weather record Record Male Fly Captures service->record record->service Continue Monitoring stats Statistical Analysis (e.g., ANOVA) record->stats End of Trial weather->stats compare Compare Captures of Aged vs. Fresh Lures stats->compare conclusion Determine Effective Field Longevity compare->conclusion

Caption: Workflow for a typical field experiment to determine the effective longevity of an insect lure.

LureSelectionLogic rect_node rect_node q1 Primary Goal? ans1_detect Early Detection q1->ans1_detect ans1_monitor General Monitoring q1->ans1_monitor q2 Population Density? ans2_low Low q2->ans2_low ans2_high High q2->ans2_high q3 Service Interval Constraints? ans3_short < 8 Weeks q3->ans3_short ans3_long > 8 Weeks q3->ans3_long ans1_detect->q2 ans1_monitor->q3 res_female Consider Female- Targeted Lures ans2_low->res_female res_tml Standard TML Plugs (2g) are Effective ans2_high->res_tml ans3_short->res_tml res_longlife Use Long-Lasting Lures (e.g., Natural Oil Blends) ans3_long->res_longlife

Caption: Decision logic for selecting an appropriate fruit fly lure based on monitoring program goals.

References

Safety Operating Guide

Proper Disposal of Trimedlure: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Ensuring the safe and compliant disposal of chemical substances is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Trimedlure, a chemical lure used in insect traps. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and adherence to regulatory standards.

Pre-Disposal and Handling Procedures

Prior to disposal, proper handling and storage of this compound are paramount to minimize risks and ensure safety.

Handling:

  • Always handle this compound in a well-ventilated area.[1]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves.[1][2]

  • Prevent the formation of dust or mist.[1]

  • Do not eat, drink, or smoke when handling the product.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials and sources of ignition.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Accidental Release Measures:

  • Evacuate Personnel: Remove all non-essential personnel from the spill area.[1]

  • Ensure Ventilation: Provide adequate ventilation to the affected area.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, surface water, or soil.[1][3]

  • Cleanup:

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and collect for disposal.

    • For solid spills (such as this compound plugs), pick up the material and place it in a suitable, closed container for disposal.[1][2]

    • Use spark-proof tools and explosion-proof equipment if the substance is flammable.[1]

  • Decontamination: Thoroughly clean the contaminated area.[3]

Disposal Procedures

The primary methods for the disposal of this compound and its containers are incineration or disposal in a sanitary landfill. However, all disposal practices must be in strict accordance with local, state, and federal regulations.[2]

General Disposal Guidelines:

  • Waste Classification: Unused this compound and materials contaminated with it may be classified as hazardous waste. Consult local environmental protection agencies for specific waste classification.

  • Approved Facilities: Dispose of this compound waste at a licensed hazardous waste treatment, storage, or disposal facility.

  • Container Disposal: Empty containers should be treated as hazardous waste unless properly decontaminated. Follow local and national provisions for the disposal of chemical containers.[4]

It is imperative to avoid the following:

  • Discharging this compound into the environment.[1]

  • Disposing of this compound in standard municipal trash without prior authorization.

  • Pouring this compound down the drain or into any water source.[3][5] Some sources may suggest flushing small amounts with water, but this is often contradicted and should be verified with local sewage treatment plant authorities.[4][5]

Decision-Making for this compound Disposal

The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound waste.

Trimedlure_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_path Disposal Path cluster_action Action start Identify this compound Waste for Disposal assess_type Determine Waste Type: - Unused Product - Contaminated Materials - Empty Containers start->assess_type check_regs Consult Local, State, and Federal Regulations assess_type->check_regs hazardous_waste Treat as Hazardous Waste check_regs->hazardous_waste Default/ Required non_hazardous_waste Treat as Non-Hazardous Waste (If explicitly permitted by regulations) check_regs->non_hazardous_waste If allowed licensed_facility Dispose via Licensed Hazardous Waste Facility: - Incineration - Sanitary Landfill hazardous_waste->licensed_facility approved_landfill Dispose in Approved Sanitary Landfill non_hazardous_waste->approved_landfill

Caption: Logical workflow for this compound waste disposal decisions.

References

Personal protective equipment for handling Trimedlure

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of Trimedlure, a synthetic chemical attractant used in the monitoring and control of fruit fly populations. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Health Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1]

  • May be harmful if inhaled.[1]

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesRecommended for prolonged handling.[4] Nitrile, neoprene, or butyl rubber gloves are suitable.[5] Avoid latex and polyethylene gloves as they do not offer sufficient protection.[5][6]
Eyes Safety goggles or face shieldWear tight-fitting goggles or a face shield, especially when there is a risk of splashing.[1][7] Standard safety glasses should have brow and side guards.[5]
Body Protective clothingWear a long-sleeved shirt, long pants, or a lab coat to prevent skin contact.[1][5] For significant exposure risk, a chemical-resistant suit (e.g., Tyvek) is recommended.[8][9]
Respiratory Respirator (if necessary)Generally not required when handling solid polymeric plugs in well-ventilated areas.[4] If ventilation is insufficient or when handling the liquid form, a suitable respirator must be used.[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the efficacy of this compound and to prevent accidental exposure or environmental contamination.

ProcedureKey Steps and Considerations
Handling - Avoid contact with skin and eyes.[10] - Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] - Wash hands thoroughly with soap and water after handling.[1][11] - Keep dispenser lures inside their packaging until ready for use.[4]
Storage - Store in a cool, dry, and well-ventilated area, away from direct sunlight.[1][11] - Recommended storage temperature is below 4°C.[4] - Keep away from heat, sparks, and open flames.[4] - Store separately from food, feedstuffs, and strong oxidizing agents.[1][4]

Emergency and Disposal Procedures

In the event of an emergency or when disposing of this compound, the following protocols must be followed to mitigate harm to individuals and the environment.

SituationProcedural Steps
Skin Contact - Immediately wash the affected area with plenty of soap and water.[1][11] - If irritation persists, seek medical attention.[1] - For prolonged contact, flush with copious amounts of water for at least 15 minutes and call a physician.[4]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] - Ensure adequate flushing by separating the eyelids with fingers.[4] - Seek immediate medical attention.[1][4]
Ingestion - If the device is swallowed, wash out the mouth with water, provided the person is conscious.[4] - Do not induce vomiting.[1] - Call a physician immediately.[4]
Spill Cleanup - For small spills, absorb with an inert, damp, non-combustible material and then flush the area with water.[1] - For large spills, prevent further leakage if possible, recover the product, and place it in a suitable container for disposal.[1] - Avoid allowing the product to enter drains.[10]
Disposal - Dispose of unused this compound and its container in accordance with local, state, and federal regulations.[1] - Do not contaminate water by cleaning equipment or disposing of waste in waterways.[12]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Trimedlure_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps start Review SDS ppe Don Appropriate PPE start->ppe prepare_work_area Prepare Ventilated Work Area ppe->prepare_work_area handle_this compound Handle this compound prepare_work_area->handle_this compound decontaminate Decontaminate Surfaces & Equipment handle_this compound->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove and Clean/Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Process wash_hands->end

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocol for this compound Exposure

This diagram outlines the decision-making process in the event of an accidental exposure to this compound.

Trimedlure_Emergency_Protocol cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact: Wash with soap and water exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 mins exposure_type->eye_contact Eye ingestion Ingestion: Rinse mouth, Do NOT induce vomiting exposure_type->ingestion Ingestion inhalation Inhalation: Move to fresh air exposure_type->inhalation Inhalation seek_medical Seek Medical Attention if Symptoms Persist or Ingestion Occurs skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical inhalation->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Emergency Protocol for this compound Exposure.

References

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Trimedlure

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